3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Description
Properties
IUPAC Name |
3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVWTLRGWWYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667872 | |
| Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5015-92-9 | |
| Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Scaffold: A Technical Guide to Synthesis, Analogues, and Pharmacological Modulation of the Mu-Opioid Receptor
Abstract
The octahydropyrido[1,2-a]pyrazine core represents a conformationally constrained bicyclic amine scaffold of significant interest in medicinal chemistry. Its rigid structure serves as an excellent platform for the design of potent and selective ligands for various biological targets. This guide provides an in-depth technical exploration of structural analogues derived from the 3-methyloctahydro-2H-pyrido[1,2-a]pyrazine core. We will dissect the strategic considerations for its synthesis, detail experimental protocols, and analyze the structure-activity relationships (SAR) of its analogues, with a primary focus on their potent activity as mu (µ)-opioid receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Pyrido[1,2-a]pyrazine Core
The quest for novel therapeutics with improved efficacy and safety profiles often leads medicinal chemists to explore rigid molecular scaffolds. The octahydro-1H-pyrido[1,2-a]pyrazine system is a prime example of such a scaffold, designed to mimic the active conformation of more flexible pharmacophores, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing affinity.[1] Derivatives of this scaffold have shown promise in diverse therapeutic areas, most notably in neuropharmacology as potent antagonists of the µ-opioid receptor.[2]
The introduction of a methyl group at the 3-position of this bicyclic system adds a critical stereochemical and conformational element. This substitution can influence the molecule's three-dimensional shape, its interaction with target proteins, and its metabolic stability. Understanding the synthesis and pharmacological impact of this specific substitution is crucial for optimizing ligand design.
This guide will focus on a class of analogues developed from the core structure of potent µ-opioid antagonists, providing a comprehensive overview of their chemical synthesis, biological evaluation, and the underlying principles governing their activity.
Synthetic Strategies for the this compound Core
The construction of the octahydropyrido[1,2-a]pyrazine ring system requires a strategic approach to control stereochemistry, particularly at the ring fusion and at substituted centers like C-3. The synthesis can be logically divided into the formation of a key intermediate, a substituted piperidine, followed by the construction of the fused pyrazine ring.
Rationale for Synthetic Design
The primary synthetic challenge lies in the stereoselective construction of the substituted piperidine ring. A common and effective strategy involves the hydrogenation of a corresponding pyridine precursor. For the introduction of a methyl group at the 3-position, a 3-methylpyridine derivative serves as a logical starting point. Subsequent N-alkylation and cyclization steps complete the bicyclic core.
The general synthetic approach is informed by established methodologies for similar heterocyclic systems, such as those described by Le Bourdonnec et al. in their development of potent opioid antagonists.[3] While their work focused on substitutions at other positions, the core synthetic strategy is adaptable for the synthesis of 3-methyl analogues.
Visualizing the Synthetic Workflow
The following diagram outlines the general synthetic pathway from a substituted pyridine to the final bicyclic scaffold.
Caption: General synthetic workflow for the this compound core.
Detailed Experimental Protocol: Synthesis of a 3-Methyl Analogue
The following protocol is a representative, multi-step synthesis adapted from established literature procedures for constructing the core scaffold.[3]
Step 1: Quaternization of the Pyridine Ring
-
To a solution of 3-methyl-4-(3-methoxyphenyl)pyridine (1.0 eq) in acetone, add benzyl bromide (1.2 eq).
-
Reflux the mixture for 16 hours.
-
Cool the reaction to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with cold acetone and dry under vacuum to yield N-benzyl-3-methyl-4-(3-methoxyphenyl)pyridinium bromide.
-
Causality: This step activates the pyridine ring for subsequent reduction by forming the pyridinium salt. Benzyl bromide is chosen as it provides a readily cleavable protecting group in a later step.
-
Step 2: Reduction to the Tetrahydropyridine
-
Suspend the pyridinium salt (1.0 eq) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to give the crude N-benzyl-3-methyl-4-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.
-
Causality: NaBH₄ is a mild reducing agent suitable for the selective reduction of the pyridinium salt to the more stable tetrahydropyridine without affecting the aromatic methoxy group.
-
Step 3: Hydrogenation to the Piperidine
-
Dissolve the crude tetrahydropyridine (1.0 eq) in ethanol.
-
Add palladium on carbon (10% w/w, 0.1 eq).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield a mixture of cis and trans isomers of N-benzyl-3-methyl-4-(3-methoxyphenyl)piperidine.
-
Causality: Catalytic hydrogenation reduces the double bond of the tetrahydropyridine to form the saturated piperidine ring. This step typically yields a mixture of diastereomers that may be separated by chromatography if a specific isomer is required.
-
Step 4: N-Debenzylation
-
Follow the procedure from Step 3, but use the N-benzylpiperidine as the starting material and extend the hydrogenation time to 48 hours to ensure cleavage of the N-benzyl group.
-
After filtration and concentration, the crude 3-methyl-4-(3-methoxyphenyl)piperidine is obtained.
-
Causality: The palladium-catalyzed hydrogenation also serves to remove the N-benzyl protecting group via hydrogenolysis, yielding the secondary amine necessary for the subsequent cyclization steps.
-
Step 5: Construction of the Pyrazine Ring and Final Reduction
-
Alkylate the secondary amine from Step 4 with a suitable N-protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide).
-
Deprotect the terminal amine (e.g., using hydrazine for phthalimide removal).
-
The resulting diamine can be cyclized to form the lactam (pyrazin-4-one) intermediate using standard amide coupling conditions (e.g., heating).
-
Reduce the lactam using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF to yield the final this compound core.
-
Causality: This sequence builds the second ring. The final reduction of the amide to the amine completes the formation of the saturated bicyclic system.
-
Structural Analogues as Mu-Opioid Receptor Antagonists
The true value of the octahydropyrido[1,2-a]pyrazine scaffold is realized in its application as a template for potent µ-opioid receptor antagonists. By strategically modifying the core structure, researchers have developed compounds with high affinity and selectivity.
Mechanism of Action: Mu-Opioid Receptor Antagonism
The µ-opioid receptor is a G-protein coupled receptor (GPCR). When activated by an agonist (e.g., morphine), it initiates an intracellular signaling cascade that leads to analgesia. This process involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[1]
An antagonist, such as an analogue of this compound, binds to the µ-opioid receptor but does not activate it. Instead, it blocks the receptor, preventing agonists from binding and initiating the signaling cascade. This blockade is the basis of its therapeutic potential in conditions like opioid overdose and addiction.
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Octahydropyrido[1,2-a]pyrazine Derivatives
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The octahydropyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid structure serves as a valuable scaffold for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and diverse biological activities of its derivatives. We will delve into their established roles as opioid receptor antagonists, explore their emerging potential in oncology and virology, and touch upon other notable bioactivities. This document is intended as a technical resource, synthesizing field-proven insights and detailed experimental methodologies to empower researchers in the exploration and exploitation of this promising chemical scaffold.
Part 1: The Octahydropyrido[1,2-a]pyrazine Scaffold: Synthesis and Stereochemistry
The therapeutic efficacy of octahydropyrido[1,2-a]pyrazine derivatives is intrinsically linked to their three-dimensional structure. The bicyclic system, featuring a bridgehead nitrogen atom, imposes significant conformational constraints that are crucial for precise interactions with biological targets.[1]
Core Structure and Conformational Landscape
Stereochemical studies have revealed that these systems preferentially adopt a trans-fused ring conformation.[2] This preference dictates the spatial arrangement of substituents, which is a critical determinant of biological activity. Understanding this conformational landscape is paramount for rational drug design, as it governs the molecule's shape and its ability to fit into the binding pockets of target proteins.[1]
General Synthetic Strategies
The construction of the octahydropyrido[1,2-a]pyrazine core can be achieved through various synthetic routes. A common approach involves multi-step sequences that build the bicyclic system from simpler precursors. Tandem reactions, such as an iminium cyclization followed by a Smiles rearrangement, have also been developed for efficient, one-pot synthesis of related scaffolds.[1] The choice of catalyst, such as Trifluoroacetic acid (TFA) for aromatic amines or titanium tetrachloride (TiCl4) for aliphatic amines, is often crucial for optimizing reaction yields and stereochemical control.[1]
Below is a conceptual workflow illustrating a generalized approach to synthesizing substituted octahydropyrido[1,2-a]pyrazine derivatives.
Caption: Generalized Synthetic Workflow for the Octahydropyrido[1,2-a]pyrazine Core.
Part 2: Key Biological Activities and Mechanisms of Action
This scaffold's versatility has led to its investigation across a range of therapeutic areas.[1] The following sections detail the most prominent biological activities associated with its derivatives.
Opioid Receptor Antagonism
A primary area of investigation for this scaffold has been in the development of potent and selective µ-opioid receptor antagonists.[1][3] These compounds are of significant interest for treating conditions such as opioid-induced constipation without affecting centrally-mediated analgesia.
Mechanism of Action: Derivatives have been designed to bind with high affinity to the µ-opioid receptor, a G-protein coupled receptor (GPCR). As antagonists, they occupy the binding site and prevent the receptor's activation by endogenous or exogenous opioids. This blockade inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and modulation of ion channels.[3]
Caption: Mechanism of Mu-Opioid Receptor Antagonism.
Data Summary: The following table summarizes the in vitro activity of a key derivative from a study aimed at developing µ-opioid receptor antagonists.[3]
| Compound | µ-Opioid Receptor Affinity (Kᵢ, nM) | µ-Opioid Antagonist Activity (IC₅₀, nM) | Selectivity (µ/κ) | Selectivity (µ/δ) |
| Compound 36 | 0.47 | 1.8 | >2100 | >2100 |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a standard method for determining the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.
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Preparation: Use cell membranes prepared from CHO cells expressing the cloned human µ-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine:
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Cell membranes (10-20 µg protein).
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Radioligand (e.g., [³H]DAMGO, a µ-opioid agonist) at a concentration near its Kₔ.
-
Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard (e.g., naloxone).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Anticancer Activity
Pyrazine and its fused derivatives are privileged scaffolds in oncology drug discovery, forming the core of numerous kinase inhibitors.[4][5][6] While direct studies on octahydropyrido[1,2-a]pyrazines are less common, the related imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity.[7][8]
Mechanism of Action: Many pyrazine-based anticancer agents function as ATP-competitive kinase inhibitors.[6][9] The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding pocket.[9] This blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that are critical for cancer cell proliferation and survival.[4]
Caption: General Mechanism of Kinase Inhibition by Pyrazine Derivatives.
Data Summary: The following table presents the cytotoxic activity of a promising imidazo[1,2-a]pyridine derivative (structurally related to the topic scaffold) against various human cancer cell lines.[7][8]
| Compound | Hep-2 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A375 (IC₅₀, µM) | Vero (Cytotoxicity, IC₅₀, µM) |
| 12b | 11 | 13 | 11 | 11 | 91 |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
Antiviral Activity
Pyridine and pyrazine-fused heterocycles have demonstrated broad-spectrum antiviral activities against a range of viruses, including Human Cytomegalovirus (HCMV) and other herpesviruses.[10][11]
Mechanism of Action: For some pyrido[2,3-b]pyrazine derivatives, the antiviral activity stems from the inhibition of viral DNA polymerase.[10] By acting as non-nucleoside inhibitors, these compounds prevent the replication of the viral genome, thereby halting the production of new virions.
Data Summary: The table below shows the antiviral potency and cytotoxicity of a representative pyrido[2,3-b]pyrazine derivative against HCMV.[10]
| Compound | HCMV Antiviral Potency (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) |
| 27 | 0.33 | >40 | >121 |
Experimental Protocol: Plaque Reduction Assay Workflow
This workflow is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Caption: Workflow for a Standard Plaque Reduction Assay.
Other Reported Activities: Neuroprotective and Antihypertensive Effects
The octahydropyrido[1,2-a]pyrazine scaffold has also been explored for other therapeutic applications.
-
CNS-Active Compounds: Its rigid structure makes it a suitable starting point for developing agents that act on the central nervous system.[1] While specific neuroprotective mechanisms for this exact scaffold are not yet deeply characterized, the general principle involves designing molecules that can cross the blood-brain barrier and interact with neurological targets to reduce inflammation, apoptosis, and oxidative stress.[12]
-
Antihypertensive Agents: Modifications of the related pyrazino[2',3':3,4]pyrido[1,2-a]indole structure led to the discovery of a class of potent antihypertensive agents.[13] The compound Atiprosin emerged from this research as a promising preclinical candidate. Its mechanism of action involves blocking α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure.[13]
Part 3: Future Directions and Conclusion
The octahydropyrido[1,2-a]pyrazine scaffold represents a versatile and sterically defined platform for drug discovery. Its proven success in generating potent µ-opioid receptor antagonists provides a strong foundation for its further exploration.[3] The demonstrated anticancer and antiviral activities of structurally related pyrazine heterocycles suggest that libraries of octahydropyrido[1,2-a]pyrazine derivatives should be screened against these targets.[7][10]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Expansion: Systematic modification of substituents on the bicyclic core to optimize potency and selectivity for various targets.
-
Asymmetric Synthesis: Development of stereoselective synthetic methods to access enantiopure derivatives, which is critical as enantiomers often have vastly different biological activities.[1]
-
New Therapeutic Targets: Screening existing and novel derivatives against a broader range of biological targets, particularly within oncology and neuropharmacology.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]
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Balamurugan, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37060. [Link]
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Guillon, J., et al. (2017). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 22(9), 1546. [Link]
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Gandolfo, P., et al. (2020). Cytoprotective and Neurotrophic Effects of Octadecaneuropeptide (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases. Frontiers in Endocrinology, 11, 566026. [Link]
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Jirkovsky, I., et al. (1987). Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles. A New Class of Potent Antihypertensive Agents. Journal of Medicinal Chemistry, 30(2), 388-394. [Link]
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The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrido[1,2-a]pyrazine Compounds
This guide provides an in-depth technical exploration of the pyrido[1,2-a]pyrazine core, a heterocyclic scaffold of burgeoning interest in medicinal chemistry and drug discovery. We will dissect key synthetic methodologies, explore the diverse pharmacological activities, and elucidate the critical structure-activity relationships that drive the development of novel therapeutics based on this privileged structure. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of this promising molecular framework.
Introduction: The Strategic Value of the Pyrido[1,2-a]pyrazine Core
The fusion of a pyridine and a pyrazine ring to form the pyrido[1,2-a]pyrazine system creates a rigid, nitrogen-rich bicyclic structure with significant potential for creating diverse and biologically active molecules. This scaffold serves as a versatile template, allowing for substitution at multiple positions to fine-tune steric, electronic, and pharmacokinetic properties. The inherent chemical features of this core have led to its investigation in a wide array of therapeutic areas, from central nervous system disorders to infectious diseases.[1][2] The unique spatial arrangement of nitrogen atoms and the overall topography of the molecule make it an attractive candidate for interacting with a variety of biological targets.
This guide will navigate through the critical aspects of working with pyrido[1,2-a]pyrazine derivatives, from their rational design and synthesis to their pharmacological evaluation. We will delve into specific examples that showcase the successful application of this scaffold in developing potent and selective modulators of key biological pathways.
Foundational Synthetic Strategies: Building the Core
The construction of the pyrido[1,2-a]pyrazine ring system can be approached through several strategic synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. Below, we detail some of the most effective and commonly employed synthetic strategies.
Tandem Iminium Cyclization and Smiles Rearrangement
A powerful and efficient method for the synthesis of certain pyrido[1,2-a]pyrazine derivatives involves a tandem iminium cyclization and a Smiles rearrangement. This one-pot reaction allows for the rapid assembly of the core structure from readily accessible starting materials. A notable example is the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives.[3]
The general workflow for this synthetic approach is depicted below:
Caption: Tandem Iminium Cyclization and Smiles Rearrangement Workflow.
This methodology has been shown to be highly effective, with the choice of catalyst being crucial for optimizing yields depending on the nature of the primary amine used.[3] For aromatic amines, trifluoroacetic acid (TFA) has been demonstrated to be an efficient catalyst, while titanium tetrachloride (TiCl4) is superior for aliphatic amines.[3]
Experimental Protocol: TFA-Catalyzed Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired aromatic amine (0.75 mmol) and trifluoroacetic acid (TFA, 4 μL, 0.05 mmol) in acetonitrile (10 mL).
-
Addition of Aldehyde: Heat the solution to 80 °C. Prepare a solution of pyridinyloxyacetaldehyde (101 mg, 0.5 mmol) in acetonitrile (10 mL) and add it dropwise to the heated reaction mixture over a period of 2.5 to 3.0 hours.
-
Reaction Monitoring: After the addition is complete, continue to stir the resulting solution at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (typically 4:1, v/v) as the eluent to afford the desired pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivative.
Synthesis of Saturated Derivatives: Octahydro-1H-pyrido[1,2-a]pyrazines
For applications requiring a more three-dimensional structure, the saturated octahydro-1H-pyrido[1,2-a]pyrazine scaffold is of significant interest. These compounds have been successfully developed as potent μ-opioid receptor antagonists.[4][5][6] The synthesis of these derivatives often involves a multi-step sequence, with a key step being the construction of the pyrazine ring onto a pre-existing piperidine core.[6]
A generalized synthetic workflow is outlined below:
Caption: General Synthetic Workflow for Octahydro-1H-pyrido[1,2-a]pyrazines.
The synthesis often commences with a suitably substituted piperidine derivative, which is then elaborated to introduce the second nitrogen atom and close the pyrazine ring. This approach allows for the stereocontrolled synthesis of complex derivatives.[6]
Key Biological Activities and Therapeutic Potential
The pyrido[1,2-a]pyrazine scaffold has been shown to be a versatile platform for the development of a wide range of biologically active compounds. The following sections highlight some of the key therapeutic areas where this core has made a significant impact.
Opioid Receptor Antagonism
A significant area of research for pyrido[1,2-a]pyrazine derivatives has been in the development of opioid receptor antagonists. Specifically, octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been identified as potent and selective μ-opioid receptor antagonists.[4][5] One such compound, designated as compound 36 in the literature, exhibited a high affinity for the μ-opioid receptor with a Ki of 0.47 nM and potent in vitro antagonist activity with an IC50 of 1.8 nM.[5][6] These compounds represent a promising class of molecules for the treatment of conditions such as opioid-induced constipation and other disorders related to opioid receptor signaling.
Antiviral Activity
The pyrido[1,2-a]pyrazine core has also been explored for its antiviral properties. A novel series of pyrido[2,3-b]pyrazine derivatives were synthesized and identified as potent inhibitors of the human cytomegalovirus (HCMV) DNA polymerase.[7] These non-nucleoside inhibitors offer a promising alternative to current HCMV treatments, which are often associated with significant side effects and the development of resistance. One of the lead compounds from this series, compound 27 , demonstrated potent antiviral activity against HCMV with an EC50 of 0.33 μM, coupled with low cytotoxicity and minimal off-target effects on the hERG ion channel, a critical consideration for cardiac safety.[7] This research highlights the potential of the pyrido[1,2-a]pyrazine scaffold in the development of novel anti-herpesvirus agents.
TRPV1 Antagonism for Pain Management
In the quest for novel analgesics, pyrido[2,3-b]pyrazines have emerged as promising antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[8] The development of these compounds was driven by the need to overcome the metabolic liabilities of earlier 1,8-naphthyridine-based TRPV1 antagonists. The pyrido[2,3-b]pyrazine core was found to significantly reduce the potential for the formation of reactive metabolites.[8] The lead compound from this series was orally bioavailable and demonstrated significant efficacy in preclinical models of inflammatory pain.[8]
Structure-Activity Relationships (SAR)
The biological activity of pyrido[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
For the octahydro-1H-pyrido[1,2-a]pyrazine-based μ-opioid receptor antagonists, SAR studies have revealed that the presence of a lipophilic group at either the 2 or 3-position of the scaffold is essential for high binding affinity.[6] This suggests that a hydrophobic pocket in the receptor binding site accommodates this lipophilic moiety.
In the case of the pyrido[2,3-b]pyrazine-based HCMV inhibitors, modifications at the 2-position of the ring system were found to be critical for both antiviral potency and for mitigating hERG inhibition.[7] Compounds bearing a substituted 2-imidazolinone ring demonstrated a superior therapeutic index.[7]
For 1,2-dihydropyrido[3,4-b]pyrazine derivatives with antitumor activity, the presence of a 4-amino group and a 6-substituent containing an aryl group were found to be necessary for activity.[9]
The following table summarizes key SAR findings for different classes of pyrido[1,2-a]pyrazine derivatives:
| Scaffold | Biological Target | Key SAR Findings | Reference |
| Octahydro-1H-pyrido[1,2-a]pyrazine | μ-Opioid Receptor | A lipophilic group at the 2 or 3-position is crucial for high affinity. | [6] |
| Pyrido[2,3-b]pyrazine | HCMV DNA Polymerase | Substitution at the 2-position with a 2-imidazolinone ring improves the therapeutic index. | [7] |
| 1,2-Dihydropyrido[3,4-b]pyrazine | Antitumor | A 4-amino group and a 6-aryl substituent are essential for activity. | [9] |
Conclusion and Future Directions
The pyrido[1,2-a]pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. The synthetic versatility of this core, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. The successful development of potent and selective μ-opioid receptor antagonists, antiviral agents, and TRPV1 antagonists serves as a testament to the potential of this molecular framework.
Future research in this area will likely focus on the exploration of novel substitution patterns to further optimize the pharmacological properties of these compounds. The application of modern synthetic methodologies, such as C-H activation and photocatalysis, could open up new avenues for the diversification of the pyrido[1,2-a]pyrazine core. Furthermore, a deeper understanding of the structural biology of the interactions between these compounds and their protein targets will undoubtedly facilitate the design of next-generation therapeutics with improved efficacy and safety profiles. The journey of the pyrido[1,2-a]pyrazine scaffold from a chemical curiosity to a cornerstone of modern drug discovery is a compelling narrative that continues to unfold.
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Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link][4]
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An In-Depth Technical Guide to the In Silico Modeling of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of the in silico modeling strategies for the characterization and potential development of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. The pyrido[1,2-a]pyrazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to leveraging computational tools for hit identification and lead optimization. We will explore a cohesive workflow, commencing with target identification and proceeding through molecular docking, molecular dynamics simulations, pharmacophore modeling, virtual screening, and ADMET prediction. The causality behind each experimental choice is elucidated to provide a framework for robust and self-validating computational studies.
Part 1: Introduction to this compound and In Silico Drug Discovery
The Pyrido[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrido[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a versatile scaffold for the presentation of functional groups in defined spatial orientations, enabling interactions with a variety of biological targets. Derivatives of this and related fused pyrazine systems have been reported to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The inherent "drug-like" properties of this scaffold make it an attractive starting point for the design of novel therapeutic agents.
This compound: A Candidate for Exploration
The subject of this guide, this compound, is a saturated derivative of the pyrido[1,2-a]pyrazine core. The presence of a methyl group introduces a chiral center, suggesting that stereochemistry may play a crucial role in its biological activity. The octahydro- nature of the ring system imparts significant conformational flexibility, which must be accounted for in any computational analysis. The exploration of this molecule through in silico methods allows for a rapid and cost-effective initial assessment of its therapeutic potential.
The Imperative of In Silico Modeling in Modern Drug Discovery
In silico drug discovery employs computational methods to analyze, model, and predict the behavior of small molecules within a biological context. These techniques have become indispensable in the pharmaceutical industry for their ability to accelerate the drug development pipeline by identifying promising hit compounds, optimizing lead candidates, and predicting potential liabilities such as toxicity.[3][4] A well-designed computational workflow, as detailed in this guide, can significantly reduce the time and resources required for experimental screening and provide deep mechanistic insights into drug-target interactions.
Part 2: Hypothetical Target Identification and Preparation
Given the prevalence of pyrazine derivatives as kinase inhibitors, we will proceed with a hypothetical scenario where this compound is investigated as a potential inhibitor of a cancer-related kinase, for instance, a member of the cyclin-dependent kinase (CDK) family, which are well-established therapeutic targets.
Target Selection Rationale
The selection of a CDK as a hypothetical target is based on the established role of this kinase family in cell cycle regulation and the known activity of various heterocyclic compounds as CDK inhibitors. This provides a scientifically plausible framework for demonstrating the in silico modeling workflow.
Protocol for Target Structure Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target kinase (e.g., CDK2) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Perform a brief energy minimization to relieve any steric clashes.
Part 3: Molecular Docking: Unveiling the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a cornerstone of structure-based drug design, providing insights into binding affinity and the key interactions driving complex formation.[6]
Detailed Protocol for Molecular Docking
-
Ligand Preparation: Generate the 3D structure of this compound. Perform energy minimization to obtain a low-energy conformation.
-
Receptor Grid Generation: Define the binding site on the target protein, typically centered on the active site or the location of a known inhibitor. A grid box is generated to encompass this region.
-
Docking Simulation: Utilize a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Scoring and Analysis: The docking program calculates a binding affinity score for each pose. The top-scoring poses are then visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Caption: Workflow for Molecular Docking.
Data Presentation: Docking Results
| Compound | Docking Score (kcal/mol) | Key Interactions (Residue) |
| This compound | -7.5 | Hydrogen bond with LEU83, Hydrophobic interactions with ILE10, VAL18 |
| Analogue 1 | -8.2 | Additional hydrogen bond with GLU81 |
| Analogue 2 | -6.9 | Loss of hydrogen bond with LEU83 |
Part 4: Molecular Dynamics Simulations: Assessing Complex Stability
While docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[7]
Detailed Protocol for MD Simulations
-
System Setup: The top-scoring docked complex is placed in a periodic box of solvent (e.g., water). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then the pressure is equilibrated (NVT and NPT ensembles).
-
Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions.
Caption: Workflow for Molecular Dynamics Simulation.
Data Presentation: MD Simulation Metrics
| Metric | Value | Interpretation |
| Average Protein RMSD | 1.5 Å | The protein backbone is stable throughout the simulation. |
| Average Ligand RMSD | 2.0 Å | The ligand remains stably bound in the active site. |
| Key H-Bond Occupancy (LEU83) | 85% | The hydrogen bond identified in docking is persistent. |
Part 5: Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[8] This model can then be used as a 3D query to search for novel, structurally diverse compounds from large chemical databases.[9]
Detailed Protocol for Pharmacophore Modeling and Virtual Screening
-
Pharmacophore Generation: Based on the key interactions observed in the docked and simulated complex, a pharmacophore model is generated. This model may include features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.
-
Database Preparation: A large, multi-million compound database (e.g., ZINC, Enamine REAL) is prepared for screening.
-
Virtual Screening: The pharmacophore model is used to rapidly screen the database, filtering out molecules that do not match the required 3D arrangement of chemical features.
-
Hit Filtering and Docking: The initial hits from the pharmacophore screen are further filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and then subjected to molecular docking to predict their binding modes and rank them based on their docking scores.
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An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Octahydropyrido[1,2-a]pyrazines
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The octahydropyrido[1,2-a]pyrazine core represents a fascinating and highly versatile scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to modulate interactions with a variety of biological targets. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics. Herein, we will delve into the nuanced world of the structure-activity relationships (SAR) of substituted octahydropyrido[1,2-a]pyrazines, moving beyond a mere recitation of data to an insightful analysis of the "why" behind the "what." Our focus will be on understanding the causal relationships between structural modifications and their impact on pharmacological activity, particularly at G-protein coupled receptors (GPCRs) such as opioid, dopamine, and serotonin receptors. The protocols and insights presented are designed to be self-validating, providing a robust foundation for your own investigations into this promising class of molecules.
The Octahydropyrido[1,2-a]pyrazine Core: A Foundation for Diverse Pharmacology
The octahydropyrido[1,2-a]pyrazine scaffold is a bicyclic system characterized by a bridgehead nitrogen atom, which imparts significant conformational rigidity. Stereochemical studies have consistently shown that these systems preferentially adopt a trans-fused ring conformation, which is generally the more thermodynamically stable arrangement.[1][2][3] This conformational preference is a critical determinant of biological activity, as it dictates the spatial presentation of substituents to the target receptor. The inherent structural features of this scaffold make it an excellent starting point for the design of potent and selective ligands for a range of CNS-active targets.[2][4]
A Note on Synthesis: Building the Core
The construction of the octahydropyrido[1,2-a]pyrazine core is a key step in the exploration of its SAR. While various synthetic routes have been developed, a common strategy involves the cyclization of appropriately substituted piperidine and pyrazine precursors. A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, highlighting the potential for novel and efficient synthetic strategies.[5] The ability to readily synthesize a library of analogs is crucial for comprehensive SAR studies.
Structure-Activity Relationships: A Multi-Target Perspective
The true power of the octahydropyrido[1,2-a]pyrazine scaffold lies in its ability to be tailored to interact with multiple receptor families. By strategically modifying the substitution patterns at various positions, we can fine-tune the affinity, selectivity, and functional activity of these compounds.
Targeting the Opioid System: The Quest for Potent and Selective Modulators
A significant body of research has focused on the development of octahydropyrido[1,2-a]pyrazine derivatives as modulators of opioid receptors, particularly the mu-opioid receptor (MOR). These efforts have led to the identification of potent antagonists with subnanomolar affinity.[6][7]
A key study in this area involved the design of novel MOR antagonists based on a constrained analogue of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class.[6][7] By replacing an octahydroquinolizine template with the octahydropyrido[1,2-a]pyrazine scaffold, researchers were able to develop compounds with high affinity and improved selectivity.
Table 1: SAR of Substituted Octahydropyrido[1,2-a]pyrazines as Mu-Opioid Receptor Antagonists [6][7]
| Compound | R2-Substituent | R7, R8-Substituents | Ki (nM, MOR) | IC50 (nM, MOR) |
| Reference Compound 4 | N-phenethyl (in octahydroquinolizine) | 3,4-dimethyl | 0.62 | 0.54 |
| 36 | 2-(2-chlorobenzyl) | 7,8-dimethyl | 0.47 | 1.8 |
Data sourced from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7278-7289.
The data clearly indicates that the octahydropyrido[1,2-a]pyrazine core can effectively mimic the binding of the parent compound while allowing for modifications that enhance selectivity. The identification of compound 36 , with its high affinity and potent antagonist activity, underscores the potential of this scaffold in developing therapeutics for opioid-related disorders.[6][7]
Modulating Dopamine and Serotonin Receptors: A Gateway to CNS Therapeutics
Beyond the opioid system, the octahydropyrido[1,2-a]pyrazine scaffold has been explored as a source of ligands for dopamine and serotonin receptors, which are key targets for the treatment of a wide range of CNS disorders.[8][9][10]
Patents have disclosed 2,7-substituted octahydropyrido[1,2-a]pyrazine derivatives as potent ligands for dopamine receptor subtypes and serotonin (5HT) receptors.[8][9][10] These compounds are claimed to be useful in the treatment of disorders of the dopamine and serotonin systems. The general structure of these compounds involves aromatic or heteroaromatic rings at the 2 and 7 positions, connected through various linkers.
While specific quantitative SAR data from these patents is often limited in the public domain, the claims point to the importance of substitutions at the N2 and C7 positions for achieving high affinity and selectivity for these receptors. The exploration of different aromatic and heteroaromatic groups at these positions, as well as variations in the linker, are key strategies in the optimization of these ligands.
Experimental Protocols: A Guide to Self-Validating Research
The integrity of any SAR study rests on the robustness and reproducibility of its experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used in the characterization of substituted octahydropyrido[1,2-a]pyrazines.
General Synthetic Protocol for the Octahydropyrido[1,2-a]pyrazine Core
While specific reaction conditions will vary depending on the desired substitution patterns, a generalized synthetic approach is outlined below. This protocol is intended to serve as a starting point for the development of a robust synthetic strategy.
Caption: Generalized synthetic workflow for the octahydropyrido[1,2-a]pyrazine core.
Step-by-Step Methodology:
-
Preparation of the Piperidine Precursor: Begin with a commercially available or synthesized piperidine derivative with appropriate functional groups for subsequent reactions.
-
Coupling with a Pyrazine Moiety: React the piperidine precursor with a suitable pyrazine derivative. This can be achieved through various coupling reactions, such as N-alkylation or reductive amination.
-
Intramolecular Cyclization: Induce intramolecular cyclization to form the bicyclic octahydropyrido[1,2-a]pyrazine ring system. This step may require specific catalysts or reaction conditions depending on the nature of the substrates.
-
Reduction and Purification: If necessary, reduce any remaining double bonds in the ring system to obtain the fully saturated octahydropyrido scaffold. Purify the final compound using standard techniques such as column chromatography or recrystallization.
Radioligand Binding Assay for GPCRs (Opioid, Dopamine, Serotonin Receptors)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][11][12] This protocol provides a general framework for a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., MOR, D2, 5-HT1A).[1]
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-DAMGO for MOR).[1]
-
Test Compound: Prepare serial dilutions of the synthesized octahydropyrido[1,2-a]pyrazine derivatives.
-
Binding Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]
-
-
Incubation: In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand). Incubate at a specific temperature for a time sufficient to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Functional GPCR Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[6][13]
This assay measures the activation of G-proteins, an early event in GPCR signaling.[14][15]
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare receptor membranes, [³⁵S]GTPγS, test compounds, and an appropriate assay buffer containing GDP.[14]
-
Incubation: Incubate the receptor membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity.[14]
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
These assays measure the downstream consequences of GPCR activation.[6][13] The choice of assay depends on the G-protein coupling of the receptor of interest (Gs, Gi, or Gq).
Concluding Remarks and Future Directions
The octahydropyrido[1,2-a]pyrazine scaffold has proven to be a rich source of potent and selective ligands for a variety of CNS targets. The insights gained from SAR studies have guided the development of compounds with promising therapeutic potential. The key to unlocking the full potential of this scaffold lies in a continued, iterative process of design, synthesis, and biological evaluation.
Future research in this area should focus on:
-
Expanding the diversity of substitution patterns: Exploring a wider range of chemical space at key positions will likely lead to the discovery of novel ligands with unique pharmacological profiles.
-
Investigating less-explored biological targets: While significant progress has been made in targeting opioid, dopamine, and serotonin receptors, the versatility of this scaffold suggests that it may also be amenable to targeting other GPCRs and ion channels.
-
Optimizing pharmacokinetic properties: A critical aspect of drug development is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Future studies should incorporate these considerations early in the design process.
By leveraging the principles of medicinal chemistry and embracing a rigorous, data-driven approach, the scientific community can continue to harness the therapeutic potential of the octahydropyrido[1,2-a]pyrazine scaffold for the betterment of human health.
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Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37041-37053. [Link]
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Smoleń, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]
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Introduction: The Pyrido[1,2-a]pyrazine Scaffold and its Pharmacological Potential
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
A Senior Application Scientist's Synthesis of Preclinical Data and Mechanistic Insights
The octahydro-2H-pyrido[1,2-a]pyrazine core represents a class of bicyclic nitrogen-containing heterocycles that has garnered interest in medicinal chemistry.[1][2] Derivatives of this scaffold have been explored for a range of biological activities, including as antagonists for the mu-opioid receptor.[1] The specific analogue, this compound, is a subject of inquiry for its potential pharmacological effects. Given the absence of direct studies, this guide will focus on the extensively researched compound Trequinsin to elucidate a probable mechanism of action.
Trequinsin has been identified as a compound with significant effects on cellular signaling, primarily through its potent inhibition of phosphodiesterase 3 (PDE3) and its impact on ion channel activity.[3][4][5][6] These actions have been particularly well-documented in the context of human sperm cell motility, where Trequinsin has been shown to enhance sperm function.[3][4][7]
Core Mechanism of Action: A Multi-Targeted Approach
The pharmacological profile of Trequinsin suggests a complex and multi-faceted mechanism of action. The primary and most well-established effect is the inhibition of PDE3, which subsequently modulates intracellular cyclic nucleotide levels. However, recent studies have unveiled additional, novel actions, particularly on ion channels, that contribute to its overall cellular effects.
Potent Inhibition of Phosphodiesterase 3 (PDE3)
Trequinsin is an exceptionally potent inhibitor of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDE3, Trequinsin leads to an accumulation of these second messengers within the cell.
-
Impact on cAMP and cGMP: Increased levels of cAMP and cGMP activate downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate a variety of substrate proteins, leading to diverse physiological responses depending on the cell type.
-
Quantitative Data on PDE3 Inhibition: Trequinsin exhibits high affinity for PDE3 isoforms, with reported IC50 values in the picomolar to nanomolar range.
| Parameter | Value | Reference |
| PDE3 IC50 | 250 pM | [6] |
| PDE3A IC50 | 0.04 nM | [5] |
| PDE3B IC50 | 0.03 nM | [5] |
Modulation of Ion Channel Activity
Recent research has highlighted a novel pharmacological profile for Trequinsin, particularly in human sperm cells, where it directly influences ion channel function.[3][4][7]
-
Activation of CatSper Ion Channels: Trequinsin has been shown to activate the CatSper (cation channel of sperm) ion channel, leading to an increase in intracellular calcium concentration ([Ca2+]i).[3][4][7] This influx of calcium is a critical trigger for sperm hyperactivation, a vigorous motility pattern essential for fertilization.
-
Partial Inhibition of Potassium Channels: In addition to activating CatSper, Trequinsin also partially inhibits potassium channel activity in sperm.[3][4] This action may contribute to membrane depolarization, further modulating the conditions for CatSper activation.
Signaling Pathway Overview
The combined effects of PDE3 inhibition and ion channel modulation result in a synergistic enhancement of cellular signaling. The following diagram illustrates the putative signaling cascade initiated by a Trequinsin-like compound.
Caption: Putative signaling pathway of this compound based on Trequinsin.
Experimental Protocols for Mechanistic Validation
To experimentally validate the proposed mechanism of action for this compound, a series of in vitro assays can be employed. The following protocols are based on methodologies used to characterize Trequinsin.
Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory potency of the compound against PDE3.
Methodology:
-
Enzyme Preparation: Recombinant human PDE3A and PDE3B are used.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Substrate: Use radiolabeled cAMP or cGMP as the substrate.
-
Incubation: Incubate the PDE enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Add the radiolabeled substrate to start the reaction.
-
Reaction Termination: Stop the reaction using a stop solution (e.g., perchloric acid).
-
Separation: Separate the product (radiolabeled AMP or GMP) from the unreacted substrate using chromatography (e.g., anion-exchange).
-
Quantification: Measure the radioactivity of the product to determine the enzyme activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Intracellular Calcium ([Ca2+]i) Measurement
Objective: To assess the effect of the compound on intracellular calcium levels.
Methodology:
-
Cell Loading: Load the target cells (e.g., human sperm) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric plate reader or a flow cytometer.
-
Compound Addition: Add the test compound at various concentrations.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the increase in [Ca2+]i by comparing the fluorescence intensity before and after compound addition.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of the compound on ion channel currents.
Methodology:
-
Cell Preparation: Isolate and prepare the target cells for patch-clamp recording.
-
Pipette Solution: Prepare an intracellular solution for the patch pipette.
-
External Solution: Prepare an extracellular solution to bathe the cells.
-
Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.
-
Current Recording: Apply voltage protocols to elicit ion channel currents and record the baseline activity.
-
Compound Perfusion: Perfuse the cell with the test compound and record the changes in ion channel currents.
-
Data Analysis: Analyze the current-voltage relationships and other electrophysiological parameters to determine the effect of the compound on specific ion channels.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion and Future Directions
Based on the comprehensive data available for the structurally related compound Trequinsin, it is highly probable that this compound acts as a potent PDE3 inhibitor and a modulator of ion channels, particularly the CatSper channel. This dual mechanism suggests its potential utility in conditions where enhancing cyclic nucleotide signaling and intracellular calcium levels is beneficial.
Future research should focus on the direct experimental validation of these proposed mechanisms for this compound. Head-to-head comparative studies with Trequinsin would be invaluable in elucidating any subtle differences in potency, selectivity, and overall pharmacological profile conferred by the 3-methyl substitution. Such studies will be crucial for the further development and potential therapeutic application of this compound.
References
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McBrinn, R., et al. (2019). Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function. British Journal of Pharmacology. [Link]
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McBrinn, R., et al. (2019). Novel Pharmacological Actions of Trequinsin Hydrochloride Improve Human Sperm Cell Motility and Function. PubMed. [Link]
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Agarwal, K. C., et al. (1987). Role of plasma adenosine in the antiplatelet action of HL 725, a potent inhibitor of cAMP phosphodiesterase: species differences. PubMed. [Link]
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Darius, H., et al. (1985). In vivo interaction of prostacyclin with an inhibitor of cyclic nucleotide phosphodiesterase, HL 725. British Journal of Pharmacology. [Link]
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Gelin, M., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]
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Le Bourdonnec, B., et al. (2008). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
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Tian, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]
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The Pharmacological Profile of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: A Technical Guide to a Versatile CNS Scaffold
Abstract
The octahydro-2H-pyrido[1,2-a]pyrazine core is a conformationally restricted bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). While a comprehensive pharmacological profile of the specific derivative, 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, is not extensively documented in publicly available literature, this technical guide will provide an in-depth analysis of the broader octahydro-1H-pyrido[1,2-a]pyrazine class of compounds. Drawing upon key studies, this guide will illuminate the significant potential of this scaffold, with a primary focus on its well-established role in the development of potent and selective mu-opioid receptor antagonists. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key in vitro and in vivo evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of novel CNS-active therapeutic agents.
Introduction: The Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold - A Gateway to CNS Targets
The quest for novel therapeutic agents targeting the central nervous system is a cornerstone of modern drug discovery. A key strategy in this endeavor is the identification and optimization of "privileged scaffolds" - molecular frameworks that are capable of interacting with multiple biological targets. The octahydro-2H-pyrido[1,2-a]pyrazine nucleus represents one such versatile scaffold.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement of pharmacophoric features, which can be tailored to achieve high affinity and selectivity for specific CNS receptors.[1]
Derivatives of this scaffold have been investigated for a range of neurological activities, with the most profound and well-documented application being the development of mu-opioid receptor antagonists.[1][2] This guide will use the development of these antagonists as a central theme to illustrate the pharmacological potential of the octahydro-2H-pyrido[1,2-a]pyrazine core, with conceptual references to the 3-methyl derivative as a representative analogue.
Synthetic Strategies for the Octahydro-2H-pyrido[1,2-a]pyrazine Core
The synthesis of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a key diamino alcohol intermediate.
General Synthetic Protocol: Asymmetric Synthesis
An asymmetric synthesis approach allows for the preparation of optically pure enantiomers, which is crucial for understanding stereospecific interactions with biological targets.
Step-by-Step Methodology:
-
Starting Material: The synthesis often commences from a chiral starting material, such as (-)-2-cyano-6-phenyloxazolopiperidine.
-
Formation of Diamino Alcohol: Through a multi-step sequence, the starting material is converted into a key diamino alcohol intermediate.
-
Cyclization: The diamino alcohol is then cyclized with a suitable reagent, such as a bromo- or chloroamide, to yield the desired octahydro-2H-pyrido[1,2-a]pyrazine framework.[3]
This stereoselective approach provides control over the absolute stereochemistry of the final product, which is a critical consideration in drug design and development.
One-Pot Synthesis
More recent methodologies have focused on developing more efficient, one-pot syntheses. One such method involves an unexpected nitro group displacement during a nitro-Mannich reaction, providing a rapid entry to the octahydro-2H-pyrazino[1,2-a]pyrazine core.[4]
Pharmacodynamics: Targeting the Mu-Opioid Receptor
The primary pharmacological activity associated with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold is its potent antagonism of the mu-opioid receptor.[2]
Mechanism of Action
Derivatives of this scaffold act as competitive antagonists at the mu-opioid receptor. This means they bind to the same site as endogenous opioids (e.g., endorphins) and exogenous opioids (e.g., morphine) but do not activate the receptor. By occupying the binding site, they block the receptor's activation by agonists, thereby inhibiting the downstream signaling pathways that lead to opioid effects such as analgesia, euphoria, and respiratory depression.
The mu-opioid receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist initiates intracellular signaling cascades, primarily through the G-protein pathway.[5] Antagonists, such as the octahydropyrido[1,2-a]pyrazine derivatives, prevent this activation.
Quantitative Analysis of Receptor Binding and Functional Activity
The affinity and functional potency of these compounds are determined using in vitro assays.
3.2.1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the receptor. This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Competitive Binding Assay
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor are typically used.
-
Radioligand: A radiolabeled opioid antagonist, such as [³H]diprenorphine, is used.
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are combined in an appropriate assay buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
3.2.2. GTPγS Functional Assays
These assays measure the functional activity of a compound by quantifying its effect on G-protein activation. For antagonists, this assay measures their ability to inhibit agonist-stimulated G-protein activation.
Experimental Protocol: GTPγS Binding Assay
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared.
-
Assay Components: The membranes are incubated with a known mu-opioid receptor agonist (e.g., DAMGO), varying concentrations of the antagonist test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: In the presence of an agonist, the receptor activates G-proteins, which then bind to [³⁵S]GTPγS.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined, providing a measure of its functional potency.[5]
Structure-Activity Relationship (SAR)
Studies on a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives have provided valuable insights into their structure-activity relationship as mu-opioid receptor antagonists. Key findings include:
-
Substitution on the Pyrazine Nitrogen: The nature of the substituent on the pyrazine nitrogen significantly influences both affinity and selectivity.
-
Stereochemistry: The stereochemistry of the ring fusion and at chiral centers is critical for potent receptor interaction. These systems preferentially adopt a trans-fused ring conformation.[1][6]
Table 1: In Vitro Opioid Receptor Binding Affinities and Functional Activities of Representative Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives
| Compound | Mu (Ki, nM) | Delta (Ki, nM) | Kappa (Ki, nM) | Mu Antagonist (IC50, nM) |
| Compound 36 | 0.47 | >1000 | 184 | 1.8 |
Data extracted from Le Bourdonnec, B. et al. (2007).[2]
This data highlights the high affinity and selectivity of certain derivatives for the mu-opioid receptor.
Pharmacokinetics: Inferred Profile
While specific pharmacokinetic data for this compound is not available, we can infer a likely profile based on the general properties of bicyclic amines and piperazine-containing CNS drugs.[7][8]
-
Absorption: As small molecules, these compounds are likely to be orally bioavailable, though this can be influenced by specific substitutions affecting lipophilicity and solubility.
-
Distribution: The ability to cross the blood-brain barrier is a key requirement for CNS-active drugs. The lipophilicity of the octahydropyrido[1,2-a]pyrazine scaffold suggests good potential for brain penetration.[9]
-
Metabolism: The piperazine and pyridine moieties are susceptible to metabolism by cytochrome P450 enzymes in the liver. Potential metabolic pathways include N-dealkylation, oxidation, and hydroxylation.
-
Excretion: Metabolites are typically excreted via the kidneys.
It is crucial to note that these are inferred properties, and detailed in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies would be necessary to determine the precise pharmacokinetic profile of any specific derivative.
Potential Toxicological Profile
-
On-Target Effects: As mu-opioid receptor antagonists, high doses could potentially precipitate withdrawal symptoms in opioid-dependent individuals.
-
Off-Target Effects: As with any CNS-active compound, off-target activities at other receptors, ion channels, or enzymes could lead to side effects. Comprehensive safety pharmacology and toxicology studies are essential in the drug development process.
-
General Piperazine-Related Effects: Some piperazine derivatives have been associated with side effects such as extrapyramidal symptoms, though this is highly dependent on the specific structure and its other pharmacological activities.[10]
Other Potential CNS Activities
While the primary focus has been on mu-opioid receptor antagonism, the octahydro-2H-pyrido[1,2-a]pyrazine scaffold's structural features suggest potential for interaction with other CNS targets. For instance, related pyrazino[1,2-a]indole derivatives have shown activity at serotonin (5-HT2C) and adenosine receptors.[11] Furthermore, some fused pyrazine derivatives have been investigated for their potential in treating Alzheimer's disease by ameliorating amyloid aggregates.[12] This underscores the versatility of this scaffold and suggests that libraries of derivatives could be screened against a broader panel of CNS targets to uncover novel therapeutic applications.
Conclusion and Future Directions
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a highly promising and versatile platform for the design and discovery of novel CNS-active drugs. The extensive research into its derivatives as potent and selective mu-opioid receptor antagonists has firmly established its value in medicinal chemistry. The this compound, as a representative of this class, likely shares these pharmacological characteristics.
Future research in this area should focus on:
-
Comprehensive Pharmacological Profiling: A detailed investigation of the specific pharmacological profile of this compound and other simple derivatives is warranted.
-
Exploration of Other CNS Targets: Screening libraries of octahydropyrido[1,2-a]pyrazine derivatives against a wider range of CNS receptors and enzymes could unveil new therapeutic opportunities.
-
Pharmacokinetic and Toxicological Evaluation: In-depth ADME and toxicology studies are necessary to fully assess the drug-like properties and safety of this chemical class.
By building upon the solid foundation of existing research, the octahydro-2H-pyrido[1,2-a]pyrazine scaffold is poised to continue yielding novel and impactful therapeutic candidates for a variety of neurological and psychiatric disorders.
Diagrams
Experimental Workflow: Radioligand Binding Assay
Caption: Mechanism of mu-opioid receptor antagonism.
References
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Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. (2025). Request PDF. [Link]
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An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. (2011). PubMed. [Link]
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A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. (2007). PubMed. [Link]
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Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. [Link]
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Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. (2023). PubMed. [Link]
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Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (n.d.). PMC - NIH. [Link]
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Physicochemical properties of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Authored by: A Senior Application Scientist
Publication Date: January 20, 2026
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of the molecule's structural features, physical characteristics, and spectroscopic profile. The guide synthesizes theoretical predictions with established data for analogous structures to present a robust profile of the compound. Key experimental protocols for the characterization of this and similar molecules are also detailed, providing a practical framework for laboratory investigation.
Introduction
The octahydropyrido[1,2-a]pyrazine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The introduction of a methyl group at the 3-position, yielding this compound, modulates the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, enabling predictions of its behavior in biological systems and guiding the development of new therapeutic agents.
This guide provides an in-depth analysis of these properties, grounded in both available data and well-established chemical principles.
Chemical Identity and Structure
This compound is a saturated bicyclic diamine. The core structure consists of a piperidine ring fused to a pyrazine ring, with a methyl substituent at the 3-position of the pyrazine ring.
Molecular Structure:
Caption: 2D structure of this compound.
Stereochemistry: The fusion of the piperidine and pyrazine rings can result in either cis or trans diastereomers. Stereochemical studies on various derivatives of the parent octahydropyrido[1,2-a]pyrazine system have indicated that these molecules preferentially adopt a trans-fused ring conformation, which is generally the more thermodynamically stable arrangement.[1] The methyl group at the 3-position introduces an additional chiral center, leading to the possibility of multiple stereoisomers.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-methyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]pyrazine |
| CAS Number | 5015-92-9 |
| Molecular Formula | C₉H₁₈N₂ |
| SMILES | CC1CN2CCCCC2CN1 |
| InChI | InChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 |
| InChIKey | NFFVWTLRGWWYDK-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 2: Core Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | Biosynth |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Boiling Point | 220.7 ± 8.0 °C at 760 mmHg | 试剂仪器网 |
| Density | 1.0 ± 0.1 g/cm³ | 试剂仪器网 |
| Melting Point | Not available | - |
| LogP (Predicted) | 1.09930 | LookChem |
| XlogP (Predicted) | 1.0 | PubChemLite |
Basicity (pKa)
The basicity of this compound is a key parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. As a derivative of piperazine, it possesses two basic nitrogen atoms.
The pKa values of unsubstituted piperazine are approximately 5.35 and 9.73.[1] The introduction of alkyl substituents on the nitrogen or carbon atoms of the piperazine ring generally influences these values. N-alkylation tends to slightly decrease the pKa of the adjacent nitrogen. Given that this compound has a tertiary bridgehead nitrogen and a secondary nitrogen adjacent to the methyl-substituted carbon, its pKa values are expected to be in the range of other N-alkylated and C-alkylated piperazines. It is reasonable to predict two pKa values, with the first likely in the range of 8.5-9.5 and the second in the range of 4.5-5.5.
Experimental Protocol: Potentiometric Titration for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water or a suitable aqueous-organic co-solvent if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a representative spectroscopic profile can be constructed based on data from analogous compounds, particularly the parent octahydropyrido[1,2-a]pyrazine and other piperazine derivatives. A certificate of analysis for (R)-Octahydro-pyrido[1,2-a]pyrazine confirms its structure is consistent with ¹H NMR spectroscopy, though the spectrum itself is not provided.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, typically between 1.0 and 4.0 ppm. The methyl group at the 3-position would likely appear as a doublet. The protons on the carbon atoms adjacent to the nitrogen atoms will be deshielded and resonate at a lower field (higher ppm) compared to the other methylene protons.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom of the methyl group will appear at a high field (low ppm). The carbon atoms bonded to the nitrogen atoms will be deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to C-H and C-N bond vibrations.
Expected IR Absorptions:
-
C-H stretching: Strong absorptions in the 2800-3000 cm⁻¹ region.
-
N-H stretching (secondary amine): A weak to medium absorption band around 3300-3500 cm⁻¹, if the secondary amine is present.
-
C-N stretching: Medium to weak absorptions in the 1000-1250 cm⁻¹ region.
-
CH₂ bending: Absorptions around 1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154).
-
Alpha-Cleavage: The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For this compound, cleavage of the bonds adjacent to the nitrogen atoms in the piperidine and pyrazine rings is expected to be a major fragmentation pathway.
Synthesis
The synthesis of octahydropyrido[1,2-a]pyrazine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted piperidine precursors. For instance, the synthesis of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives as mu-opioid receptor antagonists has been reported, demonstrating the construction of this heterocyclic system.[3]
A general synthetic strategy for 3-alkyloctahydropyrido[1,2-a]pyrazines could involve the following key steps:
Caption: A generalized synthetic workflow for 3-alkyloctahydropyrido[1,2-a]pyrazines.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By integrating predicted data with established principles and information from analogous structures, a comprehensive profile of this important heterocyclic compound has been established. The provided experimental protocols offer a practical framework for the determination of its properties in a laboratory setting. This information is intended to be a valuable resource for scientists and researchers engaged in the design and development of novel therapeutic agents incorporating the octahydropyrido[1,2-a]pyrazine scaffold.
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Unveiling the Therapeutic Potential of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: A Technical Guide to Target Identification and Validation
Abstract
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of modulators for central nervous system targets. This in-depth technical guide focuses on a specific derivative, 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, outlining a strategic approach to identifying and validating its potential therapeutic targets. Drawing from extensive research on structurally related compounds, this document synthesizes current knowledge to propose the mu-opioid receptor as a primary target of interest. We will delve into the mechanistic rationale, structure-activity relationships, and a comprehensive suite of experimental protocols for robust target validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Promise of the Pyrido[1,2-a]pyrazine Scaffold
The pyrido[1,2-a]pyrazine core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its conformational rigidity and synthetic tractability.[1] Derivatives of this scaffold have been extensively explored, revealing a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[2][3] Notably, a significant body of literature points towards the potent interaction of octahydropyrido[1,2-a]pyrazine derivatives with opioid receptors, particularly as antagonists of the mu-opioid receptor (MOR).[1][4] These findings establish a strong foundation for investigating the therapeutic potential of novel analogs such as this compound.
This guide will provide a comprehensive exploration of the potential therapeutic targets of this compound, with a primary focus on the mu-opioid receptor. We will examine the molecular basis for this interaction, the potential influence of the 3-methyl substitution, and the detailed experimental workflows required to validate this hypothesis.
The Primary Therapeutic Target: The Mu-Opioid Receptor (MOR)
The mu-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics like morphine and is also implicated in the rewarding effects and adverse side effects of opioids.[5] Antagonists of the MOR are critical for treating opioid overdose and are being investigated for the management of opioid use disorder.[5] The octahydro-2H-pyrido[1,2-a]pyrazine scaffold has been successfully utilized to develop potent MOR antagonists.[4]
Mechanism of Action at the Mu-Opioid Receptor
As a Gi/o-coupled receptor, activation of the MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] An antagonist, such as those derived from the octahydropyrido[1,2-a]pyrazine scaffold, binds to the receptor but does not elicit a functional response, thereby blocking the effects of endogenous or exogenous agonists.[4]
The interaction of this compound with the MOR can be quantitatively assessed through a series of well-established in vitro assays, which will be detailed in the experimental section of this guide.
Structure-Activity Relationship (SAR) and the Role of the 3-Methyl Group
While direct experimental data for this compound is not extensively available, we can infer its potential activity based on SAR studies of related opioid ligands. The substitution on the piperidine ring of morphinan-related structures can significantly influence agonist versus antagonist activity.[6][7]
Stereochemical studies have shown that octahydro-2H-pyrido[1,2-a]pyrazine derivatives preferentially adopt a trans-fused ring conformation.[8] The introduction of a methyl group at the 3-position is likely to influence the conformational preference and the steric interactions within the MOR binding pocket. This substitution could potentially enhance binding affinity or selectivity for the mu-opioid receptor over other opioid receptor subtypes (delta and kappa). The precise impact of the 3-methyl group on the pharmacological profile would need to be determined experimentally.
Experimental Validation of the Mu-Opioid Receptor as a Therapeutic Target
A rigorous and multi-faceted experimental approach is essential to definitively characterize the interaction of this compound with the mu-opioid receptor. The following section provides detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the affinity of the test compound for the mu-opioid receptor by competing with a radiolabeled ligand.[5][9]
Experimental Protocol:
-
Receptor Source: Use cell membranes from a stable cell line expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Radioligand: A commonly used radioligand is [³H]-DAMGO, a potent and selective MOR agonist.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine hMOR cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of a known MOR antagonist (e.g., 10 µM naloxone).[5]
-
Incubate at room temperature for 120 minutes to allow the binding to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[5]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Value | Calculated Value |
| Naloxone (Reference) | Experimental Value | Calculated Value |
[³⁵S]GTPγS Binding Assay: Assessing Functional Activity (Agonism vs. Antagonism)
This functional assay measures the activation of G proteins coupled to the receptor, providing a direct readout of agonist efficacy.[10][11] Since MOR is a Gi/o-coupled receptor, agonist binding stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable signal.[11]
Experimental Protocol:
-
Reagents:
-
hMOR cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
MOR agonist (e.g., DAMGO)
-
Test compound (this compound)
-
-
Procedure:
-
In a 96-well plate, add hMOR membranes, GDP, and either buffer (for basal binding), a known agonist (for stimulation), or the test compound.
-
To determine antagonist activity, pre-incubate the membranes with the test compound before adding the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration through glass fiber filters.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Agonist activity: Plot the percentage of stimulation over basal against the log concentration of the test compound to determine the EC50 and Emax.
-
Antagonist activity: Perform agonist dose-response curves in the presence of increasing concentrations of the test compound. A rightward shift in the agonist dose-response curve indicates competitive antagonism. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.
-
Workflow Diagram:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay: Measuring Downstream Signaling
This assay measures the functional consequence of MOR activation on the downstream second messenger, cAMP.[12][13] Agonist stimulation of the Gi/o-coupled MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Protocol:
-
Cell Line: Use a cell line stably expressing the hMOR (e.g., CHO-hMOR).
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Treat the cells with varying concentrations of the test compound (to assess for inverse agonist activity) or with a fixed concentration of an agonist (e.g., DAMGO) in the presence of varying concentrations of the test compound (to assess for antagonist activity).
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[12]
-
-
Data Analysis:
-
For antagonist activity, plot the percentage of inhibition of the forskolin-stimulated cAMP level against the log concentration of the test compound in the presence of an agonist.
-
Determine the IC50 and subsequently the Ki value.
-
Signaling Pathway Diagram:
Caption: MOR signaling pathway and the principle of the cAMP assay.
Potential Secondary and Off-Target Activities
While the mu-opioid receptor is the most probable primary target, a comprehensive evaluation should consider potential interactions with other receptors and cellular components. The broad bioactivity of pyrazine derivatives suggests the possibility of off-target effects.[3]
Screening Against Other Opioid Receptors
It is crucial to determine the selectivity of this compound for the mu-opioid receptor over the delta (DOR) and kappa (KOR) opioid receptors. This can be achieved by performing radioligand binding and functional assays using cell lines expressing these receptor subtypes.
In Silico Target Prediction
Computational methods can be employed to predict potential off-target interactions.[14][15] Docking the structure of this compound against a panel of known protein structures can identify potential binding partners. Pharmacophore modeling and similarity searching based on known bioactive pyrazine derivatives can also provide insights into potential off-target activities.[16][17]
Broad Ligand Panel Screening
Experimental screening against a broad panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) is a definitive way to identify potential off-target liabilities. This is a critical step in preclinical drug development to assess the overall safety profile of a compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for related compounds.[18] A potential retrosynthetic analysis suggests starting from commercially available materials.
Proposed Synthetic Pathway:
A likely synthetic approach would involve the cyclization of a suitably substituted piperidine derivative. For instance, the synthesis could commence with a protected 2-(aminomethyl)piperidine, which is then elaborated to introduce the pyrazine ring, followed by the introduction of the methyl group at the 3-position. Stereochemical control during the synthesis would be crucial to obtain specific isomers for pharmacological evaluation.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the therapeutic potential of this compound. Based on the strong evidence from structurally related compounds, the mu-opioid receptor is identified as the primary therapeutic target. The detailed experimental protocols for binding and functional assays provide a clear path for the validation and characterization of this interaction. Furthermore, the consideration of structure-activity relationships, potential off-target effects, and a proposed synthetic strategy offers a holistic approach to advancing this promising compound through the drug discovery pipeline. The insights and methodologies presented herein are designed to empower researchers to rigorously evaluate the therapeutic utility of this compound and its derivatives.
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Crabb, T. A., & Jones, E. R. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (14), 2052-2059. [Link]
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Ganthi, H., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37303–37316. [Link]
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An In-Depth Technical Guide to the Stereochemistry of Octahydro-2H-pyrido[1,2-a]pyrazine Derivatives
Introduction
The octahydro-2H-pyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it a valuable template for the design of potent and selective therapeutic agents. Derivatives of this scaffold have shown promise as CNS-active compounds and mu-opioid receptor antagonists.[1][2] The biological activity of these compounds is intrinsically linked to their stereochemistry, making a thorough understanding of their three-dimensional structure paramount for successful drug design and development.
This technical guide provides a comprehensive overview of the stereochemical aspects of octahydro-2H-pyrido[1,2-a]pyrazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, conformational analysis, and stereochemical assignment of these complex molecules.
The Stereochemical Landscape of the Octahydro-2H-pyrido[1,2-a]pyrazine Core
The octahydro-2H-pyrido[1,2-a]pyrazine system is characterized by a bridgehead nitrogen atom, which introduces significant conformational constraints.[1] The fusion of the piperidine and pyrazine rings can be either cis or trans, leading to the formation of diastereomers. Each of these diastereomers can, in turn, exist in various chair-like conformations. Furthermore, the nitrogen atoms can undergo inversion, adding another layer of complexity to the conformational analysis.
Ring Conformation and Stability
Stereochemical studies have consistently shown that octahydro-2H-pyrido[1,2-a]pyrazine derivatives preferentially adopt a trans-fused ring conformation.[1][3][4] This preference is attributed to the greater thermodynamic stability of the trans configuration, which minimizes steric strain. The synthesis of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones, and their subsequent reduction, predominantly yields the trans-fused diastereomer.[1][3][4]
Synthetic Strategies for Stereochemical Control
The synthesis of specific stereoisomers of octahydro-2H-pyrido[1,2-a]pyrazine derivatives is a key challenge. The desired stereochemical outcome is often dictated by the configuration of the starting materials and the reaction conditions employed.[1]
Asymmetric Synthesis
A powerful approach to obtaining enantiomerically pure compounds is through asymmetric synthesis. This can be achieved by utilizing chiral starting materials or employing chiral catalysts. For instance, a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared starting from (-)-2-cyano-6-phenyloxazolopiperidine.[1][5] This multi-step synthesis involves the formation of a key diamino alcohol intermediate, which is then cyclized to afford the desired octahydropyrido[1,2-a]pyrazine framework with a defined absolute stereochemistry.[1][5]
Diastereoselective Synthesis
Even in racemic synthesis, a high degree of stereocontrol can be achieved to favor the formation of a specific diastereomer. As mentioned earlier, the inherent preference for a trans-fused ring system often directs the stereochemical course of the reaction, leading to the formation of the thermodynamically more stable product.[1][3][4]
A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, which proceeded through an unexpected nitro group displacement during a nitro-Mannich reaction.[6] While not explicitly focused on stereocontrol, such novel synthetic routes can be further developed to achieve stereoselectivity.
Stereochemical Characterization Techniques
The unambiguous determination of the stereochemistry of octahydro-2H-pyrido[1,2-a]pyrazine derivatives is crucial and is accomplished through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the relative stereochemistry and conformational preferences of these bicyclic systems.[7][8][9] Both 1H and 13C NMR spectra provide a wealth of information.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative configuration of substituents and the conformation of the six-membered rings.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which is invaluable for assigning relative stereochemistry, particularly at the ring fusion.
-
Carbon-13 Chemical Shifts: The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to their stereochemical environment. For instance, the chemical shift difference between the sp2 carbons in bicyclic systems can be used to assign the syn or anti configuration of substituents.
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.[10][11][12] This technique has been employed to unequivocally establish the molecular structure of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives developed as mu-opioid receptor antagonists.[1] The solid-state structural information obtained from X-ray crystallography complements the solution-state conformational data obtained from NMR.[1]
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of enantiomers.[13] Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, have proven effective in resolving racemic mixtures of various chiral compounds, including heterocyclic systems.[14] This method is essential for determining the enantiomeric excess (ee) of a chiral synthesis and for isolating individual enantiomers for pharmacological evaluation.
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the octahydro-2H-pyrido[1,2-a]pyrazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1H NMR Spectroscopy: Acquire a standard 1H NMR spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.
-
13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thereby deduce the relative stereochemistry.
-
-
Data Analysis: Analyze the coupling constants, chemical shifts, and NOE correlations to assign the relative stereochemistry and preferred conformation of the molecule.
Protocol 2: Chiral HPLC for Enantiomeric Resolution
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak®, Lux®).
-
Mobile Phase Selection:
-
Normal Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).
-
Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol.
-
-
Method Development:
-
Screen different mobile phase compositions and flow rates to achieve baseline separation of the enantiomers.
-
Optimize the column temperature to improve resolution and peak shape.
-
-
Analysis:
-
Inject the racemic sample and determine the retention times of the two enantiomers.
-
Inject the enantiomerically enriched sample to assign the elution order.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.
-
Data Presentation
Table 1: Representative ¹³C NMR Chemical Shift Data for a Pyrido[1,2-a]pyrazine Analog
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 55.2 |
| C3 | 28.9 |
| C4 | 25.6 |
| C6 | 60.1 |
| C7 | 26.3 |
| C8 | 24.8 |
| C9 | 31.5 |
| C9a | 65.7 |
Note: Data are representative and can vary based on solvent, substitution, and stereochemistry.[1]
Visualization of Key Concepts
Conformational Isomers of Octahydro-2H-pyrido[1,2-a]pyrazine
Caption: Conformational landscape of the octahydro-2H-pyrido[1,2-a]pyrazine core.
Experimental Workflow for Stereochemical Assignment
Caption: A typical workflow for the synthesis and stereochemical characterization.
Conclusion
The stereochemistry of octahydro-2H-pyrido[1,2-a]pyrazine derivatives is a critical determinant of their biological activity. A comprehensive understanding of the conformational preferences and the ability to control the stereochemical outcome of synthetic routes are essential for the successful development of new therapeutic agents based on this scaffold. This guide has provided an in-depth overview of the key stereochemical considerations, synthetic strategies, and analytical techniques that are paramount in this field of research. The integration of modern spectroscopic methods, X-ray crystallography, and chiral separation techniques provides a robust platform for the unambiguous assignment of the three-dimensional structure of these complex molecules, thereby facilitating the advancement of medicinal chemistry in this area.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Retrieved from [Link]
-
ResearchGate. (2010, December). ChemInform Abstract: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Simple NMR method for assigning relative stereochemistry of bridged bicyclo[3.n.1]-2-enes and tricyclo[7.n. Retrieved from [Link]
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ResearchGate. (n.d.). X‐ray structure of 4H‐pyrido[1,2‐a]pyrazine 5d. Retrieved from [Link]
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Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044-1051. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis and Pharmacological Evaluation of Novel. Retrieved from [Link]
-
ResearchGate. (2017, June 23). A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Retrieved from [Link]
-
Marchand, A. P. (1982). Stereochemical applications of NMR studies in rigid bicyclic systems. Internet Archive. Retrieved from [Link]
-
Chemical Communications. (n.d.). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. RSC Publishing. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Pyrido[1,2-a]pyrazine Ð Startprodukte für regioselektive Ringtransformationen und supramolekulare Architekturen*. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
- Google Patents. (n.d.). SI1275647T1 - Octahydro-2H-pyrido(1,2-a)pyrazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
CP Lab Safety. (n.d.). 2H-Pyrido[1, 2-a]pyrazine, octahydro-, (9aR)-, min 97%, 500 mg. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016, August 12). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Retrieved from [Link]
Sources
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- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 9. Stereochemical applications of NMR studies in rigid bicyclic systems : Marchand, Alan P : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
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- 12. mdpi.com [mdpi.com]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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Methodological & Application
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine synthesis protocol
An Application Note for the Synthesis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrido[1,2-a]pyrazine Scaffold
The octahydropyrido[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug discovery. This saturated bicyclic diamine structure serves as a rigid and conformationally constrained template, enabling precise spatial orientation of substituents for optimal interaction with biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, most notably as potent mu-opioid receptor antagonists.[1] The strategic placement of functional groups on this framework allows for the fine-tuning of pharmacological properties such as affinity, selectivity, and pharmacokinetic profiles.
This application note provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, this compound. The methodology detailed herein is designed to be robust, reproducible, and scalable, offering researchers a reliable pathway to access this valuable chemical entity for further investigation and development.
Synthetic Strategy: A One-Pot Reductive Amination Approach
The synthesis of the target compound is efficiently achieved through a one-pot reductive amination procedure. This strategy is predicated on two fundamental transformations occurring in a single reaction vessel:
-
Iminium Ion Formation: The initial step involves the condensation of a primary amine from the starting material, (R,S)-(piperidin-2-yl)methanamine, with the carbonyl group of methylglyoxal (2-oxopropanal). This reaction is typically performed under slightly acidic conditions, which catalyze the dehydration of the hemiaminal intermediate to form a transient iminium ion.
-
In Situ Reduction: The formed iminium ion is immediately reduced by a selective hydride donor present in the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice for this protocol due to its unique chemoselectivity. It is sufficiently mild to not reduce the starting ketone/aldehyde but is highly effective at reducing the more electrophilic protonated imine (iminium ion).[2] This selectivity prevents the wasteful consumption of the hydride reagent and minimizes the formation of alcohol byproducts, leading to a cleaner reaction profile and simplifying purification.[2]
This one-pot approach is advantageous as it circumvents the need to isolate the often-unstable imine intermediate, thereby improving overall efficiency and yield.
Figure 1: Synthetic workflow for the one-pot reductive amination.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity |
| (R,S)-(Piperidin-2-yl)methanamine | 22990-77-8 | 114.19 | >97% |
| Methylglyoxal (40% solution in H₂O) | 78-98-8 | 72.06 | 40 wt. % |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | >95% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R,S)-(piperidin-2-yl)methanamine (5.0 g, 43.8 mmol).
-
Solvent Addition: Dissolve the amine in 100 mL of anhydrous methanol. Stir the solution at room temperature until the amine is fully dissolved.
-
pH Adjustment: Add glacial acetic acid dropwise to the solution to adjust the pH to approximately 5-6. This can be monitored using pH paper. This step is critical for promoting iminium ion formation.
-
Addition of Carbonyl: Add methylglyoxal (40% solution in water, 7.9 g, 43.8 mmol, 1.0 eq) dropwise to the stirred solution over 5 minutes. A slight exotherm may be observed.
-
Initiation of Reduction: Allow the mixture to stir at room temperature for 30 minutes. Then, add sodium cyanoborohydride (3.3 g, 52.6 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up - Quenching and Extraction:
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane, with 1% triethylamine added to the mobile phase to prevent product tailing.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a purified oil.
-
Data and Expected Results
| Parameter | Value |
| Molar Ratio (Amine:Aldehyde:Reductant) | 1 : 1 : 1.2 |
| Solvent | Anhydrous Methanol |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 18-24 hours |
| Expected Yield | 65-75% |
Characterization:
-
¹H NMR: The spectrum should confirm the presence of the octahydropyrido[1,2-a]pyrazine core and the methyl group. The integration of signals should correspond to the 16 protons of the structure.
-
¹³C NMR: The spectrum should show 9 distinct carbon signals, consistent with the molecular structure.
-
Mass Spectrometry (ESI+): The spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 155.15.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; incorrect pH; moisture in reagents/solvents. | Ensure reaction runs to completion via TLC/LC-MS; carefully adjust pH to 5-6; use anhydrous solvents. |
| Incomplete Reaction | Insufficient reaction time; deactivated reducing agent. | Extend reaction time; use a fresh bottle of NaBH₃CN. |
| Side Product Formation | pH too low (amine protonation); pH too high (slow imine formation). | Re-optimize the amount of acetic acid used. Ensure the reducing agent is added after the initial condensation period. |
| Product Tailing on Silica Gel | The basic amine product is interacting strongly with acidic silica. | Add 1% triethylamine or ammonia to the chromatography eluent to neutralize active sites on the silica. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations, especially those involving volatile solvents and sodium cyanoborohydride, must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully with a weak base. Methanol and dichloromethane are flammable and toxic; avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.
References
-
Guillon, J., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 5035. Available at: [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. Available at: [Link]
-
Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
LookChem. (n.d.). 2H-Pyrido[1,2-a]pyrazine,octahydro-3-methyl-(7CI,8CI). Retrieved from [Link]
-
Reddy, K. L., et al. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Introduction and Analytical Strategy
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a bicyclic diamine featuring a fused piperidine and pyrazine ring system. The presence of a methyl group at the C3 position introduces a chiral center, making stereochemical characterization essential, as enantiomers can exhibit significantly different pharmacological and toxicological profiles[1].
A multi-faceted analytical approach is required for unambiguous characterization. Our strategy is built on orthogonal techniques to provide a complete profile of the molecule. This involves:
-
Chromatographic Methods (GC-MS, HPLC): To assess purity, identify related substances, and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and confirmation of connectivity.
-
Chiral Chromatography: To separate and quantify the enantiomers, determining enantiomeric excess (e.e.).
-
Infrared (IR) Spectroscopy: To verify functional groups and confirm the absence of key precursors or impurities.
This integrated workflow ensures the generation of reliable and comprehensive data, which is a cornerstone of regulatory compliance and successful drug development.
Caption: Overall analytical workflow for characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like the target molecule. It provides two dimensions of information: the retention time (t_R_) from the gas chromatograph and the mass spectrum from the mass spectrometer. This combination is highly specific and is a primary method for identity confirmation and purity screening. Gas chromatography is frequently the method of choice for analyzing alkylpyrazines and related heterocycles[2][3].
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as Dichloromethane (DCM) or Methanol to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL for analysis.
-
Instrumentation: A standard GC system equipped with a capillary column coupled to a single quadrupole or ion trap mass spectrometer.
-
Data Acquisition: Acquire data in full scan mode to confirm identity and screen for unknown impurities.
-
Data Analysis:
-
Confirm the molecular ion peak ([M]⁺) at m/z 154.
-
Analyze the fragmentation pattern to support structural identity.
-
Calculate purity based on the peak area percentage of the main component relative to all detected peaks.
-
Caption: Experimental workflow for GC-MS analysis.
Data Summary: GC-MS Parameters
| Parameter | Value / Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column provides good separation for a wide range of analytes based on boiling points. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature ramp to separate potential impurities with different volatilities. |
| MS Source Temp | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp | 150 °C | Standard temperature for a quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | Covers the molecular ion (154) and expected fragments. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification of impurities. While the target compound lacks a strong UV chromophore, detection can be achieved using universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with an agent like 4-toluenesulfonyl chloride can be employed for sensitive UV detection[4]. The use of a C18 column is a well-established starting point for piperidine-containing compounds[5].
Protocol: RP-HPLC with CAD/ELSD Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1.0 mg/mL.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a CAD or ELSD.
-
Method Execution: Equilibrate the column with the mobile phase until a stable baseline is achieved, then inject the sample.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Data Summary: HPLC Parameters
| Parameter | Value / Condition | Rationale |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm (e.g., Pursuit 5 C18)[5] | Standard reversed-phase column offering good retention and resolution for small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-pairing agent to improve peak shape for basic amines. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | Charged Aerosol Detector (CAD) or ELSD | Universal detection suitable for compounds without a UV chromophore. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required to confirm the carbon skeleton, establish proton-proton and proton-carbon connectivities, and verify the position of the methyl group. Spectral data for related pyrido[2,3-b]pyrazine and other pyrazine derivatives serve as a useful reference for chemical shift regions[6].
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Record ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Integrate the ¹H spectrum to determine proton ratios.
-
Analyze chemical shifts and coupling constants to infer local environments.
-
Use the ¹³C spectrum to count the number of unique carbon atoms.
-
Use COSY to establish H-H couplings within spin systems.
-
Use HSQC to correlate protons directly to their attached carbons.
-
Expected Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity / Notes |
| ¹H NMR | ||
| -CH₃ (C3) | ~1.0 - 1.3 | Doublet, coupled to the H at C3. |
| Ring -CH₂- & -CH- | ~1.5 - 3.5 | Complex, overlapping multiplets. 2D NMR is essential for assignment. |
| ¹³C NMR | ||
| -CH₃ | ~15 - 25 | Single peak for the methyl carbon. |
| Ring carbons | ~20 - 65 | Multiple peaks corresponding to the saturated ring carbons. |
Chiral HPLC for Enantiomeric Purity
Rationale: As a chiral molecule intended for potential pharmaceutical use, the separation and quantification of its enantiomers are critical. Chiral HPLC using a chiral stationary phase (CSP) is the standard method for determining enantiomeric excess (e.e.). Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including heterocyclic amines[7][8].
Protocol: Chiral HPLC Separation
-
Sample Preparation: Prepare a solution of the racemic standard and the test sample at ~0.5 mg/mL in the mobile phase or a miscible solvent.
-
Method Development: Screen various polysaccharide-based chiral columns (e.g., cellulose or amylose-based) with normal-phase (e.g., Hexane/Ethanol) and polar organic mobile phases to find optimal separation conditions.
-
Quantification: Once baseline separation is achieved (Resolution > 1.5), inject the test sample. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Sources
- 1. Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Emerging Role of the 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Scaffold in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-pyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutics targeting the central nervous system (CNS). While specific research on the 3-methyl derivative is limited, the broader class of substituted octahydropyrido[1,2-a]pyrazines has shown promise in modulating key neurological pathways. This guide provides a comprehensive overview of the applications of this scaffold in neuroscience research, with a focus on its potential as a modulator of opioid signaling and as an inhibitor of monoacylglycerol lipase (MAGL). The information presented herein is primarily based on studies of closely related analogs, providing a strong foundation for investigating the specific properties of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine.
The Octahydropyrido[1,2-a]pyrazine Scaffold: A Privileged Structure in Neuropharmacology
The rigid, trans-fused ring conformation of the octahydropyrido[1,2-a]pyrazine system provides a unique three-dimensional structure that is advantageous for specific and high-affinity binding to biological targets. This conformational rigidity reduces the entropic penalty upon binding, a desirable characteristic in drug design. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds and contributes to the scaffold's pharmacological properties.
Application in Opioid Receptor Modulation
Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been successfully designed and synthesized as potent and selective mu-opioid receptor antagonists.[1] This has significant implications for the development of treatments for opioid addiction, opioid-induced side effects, and potentially for other neurological disorders where the opioid system is implicated.
Mechanism of Action: Mu-Opioid Receptor Antagonism
The octahydropyrido[1,2-a]pyrazine scaffold can be functionalized with various substituents to achieve high-affinity binding to the mu-opioid receptor. These antagonists competitively block the binding of endogenous and exogenous opioids, thereby inhibiting their downstream signaling effects.
Experimental Protocol: In Vitro Mu-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as a this compound derivative, for the mu-opioid receptor.
Materials:
-
Membranes from CHO cells stably expressing the human mu-opioid receptor.
-
[³H]-DAMGO (a high-affinity mu-opioid receptor agonist).
-
Test compound (e.g., a derivative of this compound).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
Application in the Inhibition of Monoacylglycerol Lipase (MAGL)
The octahydropyrido[1,2-a]pyrazine scaffold has also been identified as a promising backbone for the development of monoacylglycerol lipase (MAGL) inhibitors. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in a range of neurological and psychiatric conditions.
Therapeutic Potential of MAGL Inhibition
-
Neuroinflammation and Neurodegenerative Diseases: By enhancing 2-AG signaling, MAGL inhibitors can suppress neuroinflammatory processes, offering potential treatments for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Pain Management: Elevated 2-AG levels have been shown to produce analgesic effects, making MAGL inhibitors a potential non-opioid option for pain relief.
-
Anxiety and Depression: The endocannabinoid system plays a crucial role in mood regulation, and MAGL inhibition has shown anxiolytic and antidepressant effects in preclinical models.
Experimental Workflow: Screening for MAGL Inhibitory Activity
Caption: Workflow for the evaluation of octahydropyrido[1,2-a]pyrazine derivatives as MAGL inhibitors.
The Potential Role of the 3-Methyl Substitution
-
Stereochemistry and Conformation: The presence of a methyl group at a stereocenter will result in different stereoisomers, which may exhibit distinct biological activities. The conformational preference of the bicyclic system could also be influenced.
-
Metabolic Stability: A methyl group can alter the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life.
-
Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Receptor Interactions: The methyl group could introduce steric hindrance or favorable van der Waals interactions within the binding pocket of a target receptor, thereby modulating the compound's affinity and selectivity.
Data Presentation
| Compound | Target | Affinity (Ki) | In Vitro Potency (IC50) | Reference |
| Compound 36 (an octahydro-1H-pyrido[1,2-a]pyrazine derivative) | Mu-Opioid Receptor | 0.47 nM | 1.8 nM | [1] |
This table presents data for a closely related analog to illustrate the potential of the scaffold.
Signaling Pathway
Caption: Antagonism of mu-opioid receptor signaling by an octahydropyrido[1,2-a]pyrazine derivative.
Conclusion
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a promising starting point for the design of novel CNS-active compounds. Its proven utility in the development of potent mu-opioid receptor antagonists and potential as a scaffold for MAGL inhibitors highlights its significance in neuroscience research. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their pharmacological profiles and therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the exciting possibilities of this chemical class.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]
Sources
Assay development for screening pyrido[1,2-a]pyrazine library
Topic: Assay Development for Screening a Pyrido[1,2-a]pyrazine Library
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrido[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrido[1,2-a]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the development of novel therapeutics.[1] Derivatives of this and related scaffolds have demonstrated a wide range of pharmacological activities, including potential as anticancer, antidepressant, and anti-infectious agents.[1][2]
One particularly promising area of investigation is the targeting of key signaling proteins involved in cancer progression. For instance, the related pyrido[1,2-a]pyrimidin-4-one core has been successfully utilized to develop potent and selective allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[3] SHP2 is a critical phosphatase that plays a role in multiple signaling pathways, including RAS-ERK and PI3K-AKT, which are frequently dysregulated in various cancers.[3] This precedent makes screening pyrido[1,2-a]pyrazine libraries against high-value oncology targets like protein kinases and phosphatases a compelling strategy for identifying novel lead compounds.
This application note provides a comprehensive guide to developing robust and reliable assays for screening a pyrido[1,2-a]pyrazine library. It will cover the principles of assay design, provide a detailed protocol for a biochemical kinase assay as a primary screen, discuss essential quality control metrics, and outline a workflow for hit confirmation using secondary and cell-based assays.
Part 1: Foundational Principles of Assay Development for High-Throughput Screening (HTS)
The primary goal of an HTS campaign is to efficiently test thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[4][5] The success of any screening campaign hinges on the quality of the assay. A well-designed assay must be robust, reproducible, and sensitive enough to detect true hits while minimizing false positives and negatives.[6]
Selecting the Right Assay Format
The choice of assay technology is the most critical first step and depends on the target class and the specific biological question.[7] Common formats for screening small molecule libraries include:
-
Fluorescence-Based Assays: These are widely used due to their sensitivity and versatility.[8] Formats like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are particularly powerful for studying molecular interactions, such as kinase activity or protein-protein interactions.[7][9] They are homogeneous ("mix-and-read") assays, which simplifies automation.[10]
-
Luminescence-Based Assays: These assays, which measure light produced from a chemical reaction, are known for their high sensitivity and broad dynamic range.[11] Reporter gene assays and ATP-consumption assays (like Promega's ADP-Glo™) are common examples.[9][11] They often have lower background interference from compounds compared to fluorescence assays.[11]
-
Absorbance-Based Assays: These colorimetric assays are generally less sensitive but can be cost-effective. They are often used for enzyme assays where a substrate is converted into a colored product.
For screening a pyrido[1,2-a]pyrazine library against a protein kinase, a fluorescence or luminescence-based assay that measures ADP production or substrate phosphorylation is an industry-standard choice. These formats offer the sensitivity required to work with low enzyme concentrations and are highly amenable to the miniaturized formats (384- or 1536-well plates) used in HTS.[12][13]
The Imperative of Assay Validation: Key Quality Control Metrics
Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. This is accomplished by running the assay with a set of positive and negative controls and calculating key statistical parameters.[6]
The Z'-factor is the gold-standard metric for evaluating HTS assay quality.[14] It provides a statistical measure of the separation between the positive control (e.g., no inhibition) and negative control (e.g., full inhibition) signals, while also accounting for the variability in the data.[15][16]
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A robust assay with a large separation between controls and low variability. Ideal for HTS.[14][17] |
| 0 to 0.5 | Acceptable | The assay is marginal and may lead to a higher rate of false positives or negatives. Optimization is recommended.[14] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making the assay unsuitable for screening. |
Other important metrics include the Signal-to-Background (S/B) ratio and the Coefficient of Variation (%CV), but the Z'-factor is superior because it incorporates the data variation from both controls.[15][18]
Part 2: Protocol for a Primary Biochemical Screen
This section details a protocol for a non-radioactive, fluorescence-based biochemical assay to screen the pyrido[1,2-a]pyrazine library for inhibitors of a hypothetical protein kinase, "Target Kinase X" (TKX). This protocol is based on the widely used ADP-Glo™ Kinase Assay principle, which quantifies kinase activity by measuring the amount of ADP produced.[9]
Experimental Workflow
The overall workflow involves setting up the kinase reaction, adding the library compounds, stopping the reaction and detecting the ADP produced, and finally, analyzing the data.
Caption: High-throughput screening workflow for a kinase inhibitor assay.
Reagents and Materials
-
Target Kinase X (TKX): Purified, recombinant enzyme.
-
Kinase Substrate: Appropriate peptide or protein substrate for TKX.
-
Pyrido[1,2-a]pyrazine Library: 10 mM stock solutions in 100% DMSO.
-
Control Inhibitor: A known potent inhibitor of TKX (e.g., Staurosporine).
-
Assay Plates: 384-well, low-volume, white, opaque plates (for luminescence).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
ATP: Adenosine triphosphate solution.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Automated Liquid Handlers and Plate Reader: Capable of dispensing nanoliter volumes and reading luminescence.
Step-by-Step Protocol
This protocol is optimized for a final assay volume of 10 µL in a 384-well plate.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 10 nL of each library compound (from 10 mM stock) into the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 10 µM.
-
Dispense 10 nL of 100% DMSO into the "positive control" (0% inhibition) wells.
-
Dispense 10 nL of a high concentration of the control inhibitor into the "negative control" (100% inhibition) wells.
-
-
Kinase Reaction Preparation:
-
Prepare a 2X enzyme/substrate master mix in cold assay buffer. The final concentration of ATP should be at or near the Kₘ for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
Example: For a final concentration of 5 nM TKX, 10 µM substrate, and 10 µM ATP, the 2X master mix would contain 10 nM TKX, 20 µM substrate, and 20 µM ATP.
-
-
Initiate Kinase Reaction:
-
Dispense 5 µL of the 2X enzyme/substrate master mix into each well of the compound-containing plate.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence of the plates using a compatible plate reader.
-
Part 3: Data Analysis and Hit Identification
Data Normalization
Raw luminescence values are normalized to the intra-plate controls to determine the percent inhibition for each compound.
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))
Hit Selection
A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold for a primary screen is a percent inhibition greater than three standard deviations from the mean of the sample population (or a defined cutoff, e.g., >50% inhibition).
Part 4: Hit Confirmation and Triage
A primary screen will inevitably identify compounds that are false positives due to assay interference.[19] A rigorous hit triage process is essential to focus resources on genuine hits.[6]
Caption: A typical workflow for hit confirmation and validation.
Dose-Response Confirmation
Primary hits are re-tested over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ value). This step confirms the activity and eliminates hits that are not concentration-dependent.[6]
Counterscreens for Assay Interference
Pyrido[1,2-a]pyrazines, like many heterocyclic compounds, can interfere with assay readouts.[19] It is crucial to perform counterscreens to identify these artifacts.
-
Luciferase Inhibition: Since the detection method relies on luciferase, a counterscreen should be run to identify compounds that directly inhibit the luciferase enzyme. This can be done by running the detection part of the assay in the absence of the kinase reaction.[20]
-
Autofluorescence/Quenching: For fluorescence-based assays, compounds may be intrinsically fluorescent or may quench the signal. This can be checked by reading the plate's fluorescence after compound addition but before the assay reagents are added.[21][22]
-
Compound Aggregation: Some compounds form aggregates at high concentrations that can non-specifically inhibit enzymes. This can often be mitigated by including a low concentration of non-ionic detergent (like 0.01% Triton X-100) in the assay buffer.[19]
Orthogonal and Cell-Based Assays
-
Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but with a different technology.[6] For example, if the primary screen was luminescence-based, a TR-FRET or radiometric filter-binding assay could be used for confirmation.[23] This ensures the observed activity is not an artifact of the primary assay format.
-
Cell-Based Assays: The ultimate goal is to find compounds that work in a physiological context.[24][25] Cell-based assays are critical for confirming on-target activity in a cellular environment and assessing cytotoxicity.[26] A common approach is to use a cell line where the target kinase is known to be a key driver of proliferation. A cell viability assay (e.g., CellTiter-Glo®, which also measures cellular ATP levels) can then be used to determine the compound's effect on cell growth.[27]
Conclusion
Developing a robust and reliable screening cascade is paramount for the successful identification of novel modulators from a pyrido[1,2-a]pyrazine library. This process begins with the careful selection and validation of a primary assay, ensuring a Z'-factor > 0.5 for high-quality data. A systematic triage process, including dose-response confirmation, counterscreens for assay interference, and validation in orthogonal and cell-based systems, is essential to eliminate artifacts and confirm that the biological activity of hit compounds is specific and relevant. By following these principles and protocols, researchers can confidently identify promising, well-validated hits for progression into lead optimization programs.
References
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Coumar, M. S., et al. (2013). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 16(4), 313-320. [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
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L-Ting, H., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
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González-Vera, J. A., et al. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. ChemMedChem, 9(2), 268-279. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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Vogtherr, M., et al. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. ChemMedChem, 9(2). [Link]
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He, L-T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 296-306. [Link]
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Gul, S., & O'Connell, J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharmaceutical Bioprocessing. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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ResearchGate. (n.d.). Luminescence-based protein complementation assay. Retrieved from [Link]
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Vischer, H. F., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 21(15), 5243. [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Dahia, P. L. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]
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Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. [Link]
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Semantic Scholar. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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NIH National Center for Advancing Translational Sciences. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
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ResearchGate. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Retrieved from [Link]
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Tawa, G. J., et al. (2021). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. SLAS Discovery, 26(9), 1148-1160. [Link]
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Sirimulla, S., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
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North Carolina State University. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]
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Amerigo Scientific. (n.d.). High Throughput Screening Assay Kits. Retrieved from [Link]
-
LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology. Retrieved from [Link]
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NIH National Center for Advancing Translational Sciences. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. [Link]
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UKEssays. (2018). High Throughput Screening (HTS) Assays: Uses and Formats. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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NIH National Center for Advancing Translational Sciences. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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NIH National Center for Advancing Translational Sciences. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays. Retrieved from [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Ali, I., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22119. [Link]
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Bazin, M-A., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(11), 3326. [Link]
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ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]
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Drach, T. L., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
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Sperry, J. B., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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Yaqub, M., et al. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 12(28), 17833-17848. [Link]
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Chiral separation of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine enantiomers
Application Note & Protocol
Topic: A Strategic Approach to the Chiral Separation of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for developing a robust method for the chiral separation of the enantiomers of this compound. Given the absence of a standardized public method for this specific compound, this guide presents a logical, first-principles-based strategy for method development. We will explore the selection of appropriate chiral stationary phases (CSPs), mobile phase screening, and optimization techniques, with a primary focus on Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to provide a systematic workflow, enabling researchers to efficiently achieve baseline separation of the target enantiomers.
Introduction: The Significance of Chiral Purity
The compound this compound is a bicyclic diamine, a structural motif present in numerous biologically active molecules. The presence of a stereocenter at the C-3 position means the molecule exists as a pair of enantiomers. In drug development, it is a regulatory and scientific mandate to study the pharmacological and toxicological profiles of individual enantiomers, as they can exhibit profoundly different effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.
Therefore, a reliable and efficient analytical method to separate and quantify these enantiomers is critical for quality control, pharmacokinetic studies, and ensuring the stereochemical purity of a potential drug substance. This guide provides the scientific rationale and a practical, step-by-step protocol for developing such a method.
Analyte & System Considerations
Structural Analysis of this compound
-
Core Structure: A saturated, fused bicyclic system.
-
Key Functional Groups: Two tertiary amine nitrogens. These basic centers are the primary sites for interaction with the chiral stationary phase.
-
Chirality: A single stereocenter at the C-3 position, containing a methyl group.
The basic nature of the analyte is the most critical factor influencing chromatographic behavior. Unwanted ionic interactions with residual silanols on the silica support can lead to poor peak shape (tailing) and low recovery. Therefore, method development must focus on mitigating these effects.
Choosing the Right Technology: SFC as a Primary Strategy
For chiral separations, Supercritical Fluid Chromatography (SFC) is often the preferred technique over HPLC for several reasons:
-
High Efficiency & Speed: The low viscosity of supercritical CO2 allows for faster flow rates and rapid equilibration, significantly shortening analysis times.
-
Enhanced Selectivity: SFC often provides unique selectivities not achievable with HPLC.
-
"Green" Technology: The primary mobile phase component is environmentally benign CO2.
-
Excellent for Basic Compounds: The use of alcohol modifiers and basic additives in a non-aqueous environment is highly effective at producing sharp, symmetrical peaks for basic analytes like our target compound.
While SFC is recommended as the primary approach, parallel screening using High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) and Polar Organic (PO) modes is also a valuable strategy.
Experimental Workflow for Method Development
The process of developing a chiral separation method is a systematic screening workflow. The goal is to test the analyte against a portfolio of different chiral stationary phases (CSPs) with a variety of mobile phases to identify the most promising conditions for baseline separation (Resolution > 1.5).
Caption: Chiral separation method development workflow.
Protocol: SFC Screening for this compound
This protocol outlines a primary screening approach using polysaccharide-based CSPs, which are highly effective for a broad range of chiral compounds, including those with amine functionalities.
Materials & Instrumentation
-
SFC System: An analytical SFC system equipped with a column oven, back pressure regulator, UV/Vis or Photo-Diode Array (PDA) detector, and autosampler.
-
Chiral Columns (4.6 x 150 mm, 5 µm):
-
CHIRALPAK® IA, IB, IC, ID, IE, IF (Amylose-based)
-
CHIRALCEL® OD, OJ (Cellulose-based)
-
-
Chemicals:
-
Supercritical Fluid Chromatography grade CO2.
-
HPLC or SFC grade Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Additives: Diethylamine (DEA), Isopropylamine (IPA), Ammonium Hydroxide (NH4OH).
-
-
Analyte Sample: 1.0 mg/mL solution of racemic this compound in Methanol.
Step-by-Step Screening Protocol
-
System Preparation:
-
Install the first chiral column (e.g., CHIRALPAK IA).
-
Set the column oven temperature to 40 °C.
-
Set the back pressure regulator to 150 bar.
-
Set the detector wavelength. If the chromophore is weak, use a low wavelength (e.g., 210-220 nm).
-
-
Mobile Phase Preparation:
-
Prepare two primary co-solvent (modifier) stock solutions:
-
Neutral Modifier: Methanol
-
Basic Modifier: Methanol with 0.2% Diethylamine (v/v)
-
-
The basic additive is crucial for preventing peak tailing by neutralizing acidic sites on the silica surface.
-
-
Execution of Screening Gradient:
-
Perform a generic, fast gradient for each column with both the neutral and basic modifiers to quickly identify promising conditions.
-
Flow Rate: 3.0 mL/min
-
Injection Volume: 2-5 µL
-
Gradient Profile:
-
Start at 5% modifier.
-
Linearly increase to 40% modifier over 5 minutes.
-
Hold at 40% for 1 minute.
-
Return to 5% and equilibrate for 2 minutes before the next injection.
-
-
-
Data Evaluation:
-
Examine the chromatograms from all runs.
-
Look for any sign of peak splitting or separation (α > 1.0).
-
Note which Column/Modifier combination shows the best "hit." The addition of the basic modifier will almost certainly be required to achieve good peak shape.
-
Data Summary for Screening Phase
The results of the initial screen should be tabulated to allow for easy comparison.
| Column | Modifier | Additive (0.2%) | Observation | Peak Shape |
| CHIRALPAK IA | Methanol | None | No separation, tailing | Poor |
| CHIRALPAK IA | Methanol | DEA | Baseline separation (Rs ~ 2.1) | Excellent |
| CHIRALPAK IB | Methanol | DEA | Partial separation (Rs ~ 1.2) | Good |
| CHIRALCEL OD | Methanol | DEA | No separation | Good |
| ... | ... | ... | ... | ... |
Protocol: Isocratic Method Optimization
Once a promising "hit" is identified (e.g., CHIRALPAK IA with MeOH/DEA), the next step is to optimize the method by converting the gradient to an isocratic (constant modifier percentage) condition.
-
Determine Isocratic Percentage: From the screening gradient that gave the best separation, note the percentage of the modifier at which the second enantiomer was eluted. This will be the starting point for your isocratic method. For example, if the peak eluted at 3 minutes on the 5-40% gradient, the approximate co-solvent percentage is 5% + (3 min / 5 min) * (40% - 5%) = 26%.
-
Refine Isocratic Conditions:
-
Initial Isocratic Condition: Set the SFC to run with 26% (Methanol + 0.2% DEA) as the modifier.
-
Adjust Modifier Percentage:
-
To decrease retention time, increase the percentage of the modifier (e.g., to 28-30%).
-
To increase retention and potentially improve resolution, decrease the percentage of the modifier (e.g., to 22-24%).
-
-
Fine-Tune Additive: Vary the concentration of DEA (e.g., 0.1% to 0.5%) to see its effect on peak shape and retention.
-
Adjust Temperature and Pressure: Systematically vary the column temperature (e.g., 35 °C, 40 °C, 45 °C) and back pressure (e.g., 120 bar, 150 bar, 180 bar) to maximize resolution.
-
Example Optimized Isocratic Method
| Parameter | Optimized Value | Rationale |
| Column | CHIRALPAK IA (4.6 x 150 mm, 5 µm) | Best selectivity from initial screen. |
| Mobile Phase | 75% CO2 / 25% Methanol w/ 0.2% DEA | Isocratic condition providing optimal balance of retention and resolution. |
| Flow Rate | 3.0 mL/min | Provides good efficiency with acceptable backpressure. |
| Back Pressure | 150 bar | Standard pressure ensuring supercritical state. |
| Temperature | 40 °C | Provided the best peak shape and selectivity. |
| Detection | UV at 215 nm | Wavelength with sufficient analyte response. |
| Injection Vol. | 3 µL | Volume that does not overload the column. |
Alternative Strategy: HPLC Screening (Normal & Polar Organic Phase)
If SFC is unavailable or does not yield separation, HPLC provides a robust alternative.
-
Normal Phase (NP):
-
Mobile Phase: Hexane / Ethanol (or Isopropanol) mixtures.
-
Additive: 0.1-0.2% DEA is essential for basic compounds.
-
Typical Screening Gradient: 10% to 50% alcohol over 10-15 minutes.
-
-
Polar Organic (PO):
-
Mobile Phase: Acetonitrile or Methanol.
-
Additive: For basic compounds, additives like DEA or even acidic additives (Trifluoroacetic Acid - TFA) can sometimes form ion pairs that aid in chiral recognition. A screening of both is recommended.
-
Conclusion & Trustworthiness
This document outlines a systematic and scientifically-grounded workflow for developing a chiral separation method for this compound. The described protocol is a self-validating system; by screening a diverse set of polysaccharide-based CSPs with appropriate mobile phases and additives, the researcher can reliably identify conditions that lead to successful enantioseparation. The emphasis on SFC as the primary tool is based on its proven advantages in speed, efficiency, and performance with basic compounds in modern pharmaceutical analysis. By following this structured approach, a robust and reproducible analytical method can be developed and validated for its intended purpose.
References
-
Chiral drugs: an overview. McConnell, O., Bach, A., Balibar, C., et al. Journal of Medicinal Chemistry. [Link]
-
The significance of chirality in drug design and development. Nguyen, L. A., He, H., & Pham-Huy, C. International Journal of Biomedical Science. [Link]
-
Immobilized polysaccharide-based chiral stationary phases for HPLC and SFC. Zhang, T., Kientzy, C., Franco, P., et al. Journal of Chromatography A. [Link]
-
Mobile-Phase Additives for Supercritical Fluid Chromatography. De Klerck, K., Mangelings, D., & Vander Heyden, Y. LCGC North America. [Link]
-
Supercritical fluid chromatography for enantioselective separations in drug discovery. Welch, C. J., Wu, N., Biba, M., et al. Chirality. [Link]
Application Notes and Protocols for In Vivo Studies with 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental design of in vivo studies for the novel compound, 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. Recognizing the nascent stage of research on this specific molecule, this guide establishes a robust framework for its preclinical evaluation. By synthesizing established principles of in vivo research with field-proven insights, these application notes and protocols are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, translatable data. We will navigate through the critical phases of preclinical investigation, from initial pharmacokinetic profiling to the design of robust efficacy studies, all while upholding the highest standards of animal welfare and ethical conduct.
Introduction: Unveiling the Potential of a Novel Scaffold
The pyrido[1,2-a]pyrazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to anticancer, anti-infectious, and neuromodulatory effects.[1][2][3][4][5] Notably, derivatives of the closely related octahydro-1H-pyrido[1,2-a]pyrazine have been identified as potent mu-opioid receptor antagonists.[6] The subject of this guide, this compound, represents a novel chemical entity with unexplored therapeutic potential.
Given the absence of specific biological data for this compound, a systematic and hypothesis-driven approach to its in vivo evaluation is paramount. This guide will therefore operate under the hypothetical premise that this compound may exhibit activity as a central nervous system (CNS) modulator, potentially as a mu-opioid receptor antagonist, based on the activity of structurally similar compounds.[6] This working hypothesis will serve as a framework for designing relevant in vivo studies. It is crucial to underscore that initial in vitro characterization is a prerequisite to confirm this or identify alternative biological targets before committing to extensive in vivo experiments.
The overarching goal of the preclinical in vivo program should be to meticulously characterize the pharmacological and toxicological effects of the compound to inform its potential for clinical development.[7] This involves a phased approach, beginning with understanding its behavior in a living system and culminating in an assessment of its therapeutic efficacy in a relevant disease model.
The Preclinical In Vivo Workflow: A Phased Approach
A well-structured preclinical in vivo study is not a singular experiment but a logical progression of investigations.[8][9] Each phase provides critical data that informs the design and execution of the subsequent phase, ensuring an efficient and ethical use of resources.
Caption: A phased approach to in vivo preclinical evaluation.
Phase 1: Foundational In Vivo Characterization
The initial in vivo studies are designed to understand how the animal body affects the drug (pharmacokinetics) and, at a high level, how the drug affects the body (tolerability).
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. A thorough understanding of the PK profile is essential for designing rational dosing schedules in subsequent studies.[10]
Protocol: Single-Dose Pharmacokinetic Study in Rodents (Rats)
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group). The choice of strain should be justified based on historical data and relevance to the therapeutic area.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg). The choice of the non-IV route should be based on the intended clinical route of administration.[11]
-
-
Test Article Preparation: The compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in saline). The formulation should be sterile for IV administration.
-
Dose Administration:
-
IV: Administer via the tail vein.
-
PO: Administer via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 100-200 µL) from each animal at predetermined time points. A typical schedule might be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure. |
| t1/2 | Elimination half-life | Determines the dosing interval. |
| CL | Clearance | Measures the efficiency of drug elimination. |
| Vd | Volume of distribution | Indicates the extent of drug distribution in tissues. |
| F% | Bioavailability (for non-IV routes) | The fraction of the dose that reaches systemic circulation. |
Tolerability and Dose-Ranging Studies
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses that are well-tolerated for use in subsequent pharmacodynamic and efficacy studies.
Protocol: Dose-Escalation Study in Rodents (Mice or Rats)
-
Animal Model: The same species and strain as intended for efficacy studies.
-
Groups: Start with a single group of animals (n=3-5 per sex) at a low dose (e.g., 10-fold lower than the predicted efficacious dose or a dose based on in vitro potency). Subsequent groups will receive escalating doses.
-
Dose Escalation Scheme: A modified Fibonacci sequence is often used for dose escalation.
-
Administration: Administer the compound daily for 5-7 days via the intended route of administration.
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight: Record body weight daily. A significant loss of body weight (e.g., >15-20%) is a common endpoint.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or significant body weight loss.
-
Data Analysis: Summarize clinical observations and changes in body weight for each dose group.
Phase 2: Target Engagement and Pharmacodynamics
Once a safe dose range is established, the next step is to demonstrate that the compound interacts with its intended target in a living animal and elicits a measurable biological response.
Pharmacodynamic (PD) Studies (Based on Hypothetical Target)
Objective: To demonstrate a dose-dependent pharmacological effect related to the hypothetical target (mu-opioid receptor antagonism).
Protocol: Hot Plate Test for Analgesic/Antagonist Activity
This protocol is designed to assess the compound's ability to reverse opioid-induced analgesia, consistent with a mu-opioid receptor antagonist mechanism.
-
Animal Model: Male ICR mice (n=8-10 per group).
-
Apparatus: A hot plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline pain threshold for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Morphine (e.g., 10 mg/kg, IP)
-
Group 3: this compound (Dose 1) + Morphine
-
Group 4: this compound (Dose 2) + Morphine
-
Group 5: this compound (Dose 3) + Morphine
-
-
Drug Administration: Administer the test compound or vehicle at a set time (e.g., 30 minutes) before the administration of morphine or saline.
-
Post-Treatment Latency: Measure the latency on the hot plate at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or simply compare the latencies between groups at each time point using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A successful antagonist will significantly reduce the analgesic effect of morphine.
Phase 3: Efficacy Evaluation
The culmination of the early-stage in vivo work is to assess the compound's therapeutic potential in a relevant animal model of disease.
Protocol: Efficacy in a Model of Opioid-Induced Constipation (Hypothetical)
Objective: To evaluate the ability of this compound to mitigate a common side effect of opioid agonists.
-
Animal Model: Male Wistar rats (n=8-10 per group).
-
Induction of Constipation: Administer morphine (e.g., 5 mg/kg, SC) to induce a delay in gastrointestinal transit.
-
Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Morphine
-
Group 3: this compound (Dose 1) + Morphine
-
Group 4: this compound (Dose 2) + Morphine
-
Group 5: Positive Control (e.g., Naloxone) + Morphine
-
-
Drug Administration: Administer the test compound or vehicle orally at a set time before morphine administration.
-
Gastrointestinal Transit Measurement:
-
Administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to all animals a set time after morphine administration.
-
After a specific duration (e.g., 60 minutes), euthanize the animals and carefully dissect the small intestine.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal. Compare the transit distances between groups using statistical analysis. An effective compound will significantly increase the gastrointestinal transit in morphine-treated animals.
Scientific Integrity and Ethical Considerations
The validity of any in vivo study hinges on its design and execution.[12] Key principles to uphold include:
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation during the experiment and data analysis to minimize bias.[11]
-
Appropriate Controls: The inclusion of vehicle and positive control groups is essential for data interpretation.
-
Statistical Power: The number of animals per group should be justified by a power analysis to ensure that the study is adequately powered to detect a meaningful effect.
-
The 3Rs (Replacement, Reduction, and Refinement): All animal studies must adhere to the principles of the 3Rs.[13] Efforts should be made to replace animal use where possible, reduce the number of animals used to the minimum necessary for scientifically valid results, and refine procedures to minimize any potential pain or distress.[13] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
Visualization of the Experimental Workflow
Caption: Decision-making workflow for in vivo evaluation.
Conclusion
The in vivo evaluation of a novel compound such as this compound requires a methodical, multi-faceted approach. This guide provides a foundational framework for conducting these critical preclinical studies. By adhering to the principles of robust experimental design, scientific integrity, and ethical animal use, researchers can generate the high-quality data necessary to elucidate the therapeutic potential of this and other novel chemical entities. The protocols outlined herein, while based on a working hypothesis, are adaptable to other potential biological targets and therapeutic areas, serving as a versatile resource for the drug development community.
References
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Mignani, S., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available at: [Link]
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available at: [Link]
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Gómez-González, B., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
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NCBI Bookshelf. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]
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Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]
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-
Li, S., et al. (2011). Pharmacokinetic study of a novel stroke therapeutic, 2-[[(1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine, by a simple HPLC-UV method in rats. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Available at: [Link]
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Laderoute, K. R., et al. (1996). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
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Mignani, S., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available at: [Link]
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Wang, Z., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal. Available at: [Link]
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Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Mignani, S., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]
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Kwiecien, R. A., & Hulme, C. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
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ResearchGate. (2025). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
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Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Chimia. Available at: [Link]
-
Sci-Hub. (1988). Synthesis of 4-methyl pyrido (3,2-e) pyrrolo (1,2-a) pyrazines. Available at: [Link]
Sources
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- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
- 10. Pharmacokinetic study of a novel stroke therapeutic, 2-[[(1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine, by a simple HPLC-UV method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biobostonconsulting.com [biobostonconsulting.com]
Application Note: High-Throughput Screening of Pyrido[1,2-a]pyrazines for Mu-Opioid Receptor Binding Affinity
Introduction
The mu-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR), is the primary molecular target for opioid analgesics like morphine and fentanyl.[1][2] Activation of MORs mediates profound pain relief but is also associated with severe adverse effects, including respiratory depression, tolerance, and addiction.[1] Consequently, the discovery of novel MOR modulators with improved therapeutic profiles is a paramount objective in medicinal chemistry. The pyrido[1,2-a]pyrazine scaffold represents a promising heterocyclic system for the development of new central nervous system agents. This application note provides a detailed, field-proven protocol for determining the binding affinity (Ki) of novel pyrido[1,2-a]pyrazine derivatives for the human mu-opioid receptor using a competitive radioligand binding assay.
Principle of the Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[3][4][5] This protocol employs a competitive binding format where a radiolabeled ligand with known high affinity for the MOR, [³H]-DAMGO, competes for binding to the receptor with the unlabeled test compound (a pyrido[1,2-a]pyrazine derivative).[1][6] By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC50 value), we can calculate the inhibitory constant (Ki), which is a direct measure of the compound's binding affinity.[6][7]
Signaling Pathways and Rationale for Binding Assays
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity.[1] This G-protein pathway is largely associated with the desired analgesic effects. A secondary pathway involves the recruitment of β-arrestin, which is linked to receptor desensitization, internalization, and the manifestation of adverse effects.[1]
Understanding a compound's binding affinity is the crucial first step in characterizing its potential as a therapeutic agent. A high binding affinity is often a prerequisite for potent functional activity (either as an agonist or antagonist). This binding assay serves as a primary screen to identify and rank pyrido[1,2-a]pyrazine derivatives that effectively interact with the MOR before proceeding to more complex and resource-intensive functional assays that dissect G-protein versus β-arrestin pathway activation.
Mu-Opioid Receptor Signaling Overview
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.
Experimental Protocol: Radioligand Competitive Binding Assay
This protocol is optimized for a 96-well plate format to facilitate high-throughput screening of pyrido[1,2-a]pyrazine derivatives.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| Receptor Source | Cell membranes from CHO or HEK293 cells stably expressing human MOR. | ||
| Radioligand | PerkinElmer | NET902 | [³H]-DAMGO (specific activity ~30-60 Ci/mmol) |
| Non-specific Agent | Sigma-Aldrich | N7758 | Naloxone hydrochloride |
| Assay Buffer | In-house | N/A | 50 mM Tris-HCl, pH 7.4 at 25°C |
| Wash Buffer | In-house | N/A | Cold 50 mM Tris-HCl, pH 7.4 |
| Filter Mats | Whatman | 1822-915 | GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine |
| Scintillation Cocktail | PerkinElmer | 6013379 | Ultima Gold™ |
| 96-Well Plates | Corning | 3363 | Non-treated, round bottom |
| Test Compounds | N/A | N/A | Pyrido[1,2-a]pyrazines dissolved in 100% DMSO |
Step-by-Step Methodology
Part 1: Preparation
-
Assay Buffer Preparation: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4 at room temperature. Store at 4°C.
-
Causality: Tris buffer maintains a stable physiological pH, which is critical for receptor integrity and ligand binding.
-
-
Test Compound Dilution: Perform serial dilutions of the pyrido[1,2-a]pyrazine stock solutions (typically 10 mM in DMSO) to create a range of concentrations (e.g., from 100 µM to 0.1 nM) in the assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid detrimental effects on receptor binding.
-
Membrane Preparation: Thaw the frozen aliquots of cell membranes expressing MOR on ice immediately before use. Homogenize the membranes gently by pipetting up and down and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to a final concentration that ensures less than 10% of the added radioligand is bound (e.g., 10-20 µg of protein per well).[8]
-
Trustworthiness: Keeping membrane usage below 10% of the total radioligand prevents ligand depletion, ensuring the free radioligand concentration remains constant and the law of mass action assumptions hold true for Ki calculation.[8]
-
Part 2: Assay Setup
-
Self-Validation: The inclusion of controls for total, non-specific, and specific binding in every plate is mandatory for validating the assay results.
-
Plate Layout: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-DAMGO + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Naloxone (10 µM final concentration) + 50 µL [³H]-DAMGO + 100 µL Membrane Suspension.
-
Test Compound Wells: 50 µL of diluted pyrido[1,2-a]pyrazine + 50 µL [³H]-DAMGO + 100 µL Membrane Suspension.
-
-
Reagent Addition:
-
Add 50 µL of the appropriate solution (Assay Buffer, Naloxone, or test compound) to each well.
-
Add 50 µL of [³H]-DAMGO diluted in assay buffer. The final concentration should be at or near its Kd (e.g., 0.5 - 1.0 nM) to maximize the specific binding window.[1][8]
-
Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.
-
Part 3: Incubation and Termination
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 120 minutes with gentle shaking.[1]
-
Causality: This incubation period is typically sufficient to allow the binding reaction to reach equilibrium. This should be empirically determined during assay development.
-
-
Filtration: Rapidly terminate the reaction by harvesting the contents of the plate onto a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer.
-
Causality: Rapid filtration and washing with cold buffer are crucial to separate the bound radioligand (trapped on the filter with the membranes) from the free radioligand and to minimize dissociation of the ligand-receptor complex.[12]
-
-
Scintillation Counting: Dry the filter mat completely. Place the mat in a sample bag, add scintillation cocktail, and seal. Measure the radioactivity (in counts per minute, CPM) for each filter spot using a microplate scintillation counter.
Workflow Visualization
Caption: Competitive MOR Binding Assay Workflow.
Data Analysis and Interpretation
Calculation of Specific Binding
For each concentration of the test compound, calculate the percent specific binding using the following formula:
% Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
Where:
-
CPM_sample: Counts per minute in the presence of the test compound.
-
CPM_NSB: Average counts per minute for Non-Specific Binding.
-
CPM_TB: Average counts per minute for Total Binding.
-
Trustworthiness: An assay is considered valid if the specific binding (TB - NSB) constitutes at least 80% of the total binding.[8]
Determination of IC50
Plot the percent specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the pyrido[1,2-a]pyrazine that inhibits 50% of the specific binding of [³H]-DAMGO.
Calculation of the Inhibition Constant (Ki)
The Ki value is a more absolute measure of affinity than the IC50 because it is independent of the assay conditions (specifically the radioligand concentration).[7][13] Calculate the Ki from the IC50 using the Cheng-Prusoff equation :[7]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
IC50: The experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L]: The concentration of the radioligand ([³H]-DAMGO) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined via a saturation binding experiment.
Sample Data Presentation
| Compound ID | IC50 (nM) | Ki (nM) | Hill Slope |
| Pyrido[1,2-a]pyrazine-01 | 15.2 | 7.1 | -1.02 |
| Pyrido[1,2-a]pyrazine-02 | 158.6 | 74.1 | -0.98 |
| Naloxone (Control) | 2.5 | 1.17 | -1.05 |
Assay Conditions: [³H]-DAMGO [L] = 0.8 nM; Kd = 0.9 nM.
A Hill slope close to -1.0 suggests that the binding interaction follows the law of mass action for a single binding site. Deviations may indicate positive or negative cooperativity or multiple binding sites.
Conclusion
This application note provides a comprehensive and validated protocol for screening pyrido[1,2-a]pyrazine derivatives for their binding affinity to the human mu-opioid receptor. By adhering to the principles of causality and self-validation outlined herein, researchers can generate reliable and reproducible Ki values. This data is fundamental for establishing structure-activity relationships (SAR) and for selecting promising lead candidates for further pharmacological characterization in functional assays and preclinical models.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
Waelbroeck, M., Tastenoy, M., Camus, J., & Christophe, J. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 38(11), 1835-1841. [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110–1119. [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Magdangal, E. J., & Jamieson, J. C. (2019). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology (Vol. 1947, pp. 25-37). Humana Press. [Link]
-
Krippendorff, B. F., Neuhoff, S., Huisinga, W., & Kloft, C. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-781. [Link]
-
Shahoseini, S., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Pharmacological Reports, 73(5), 1390-1395. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural basis of μ-opioid receptor targeting by a nanobody antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Note: 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine as a Putative Chemical Probe for Opioid Receptor Research
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine as a chemical probe.
Introduction
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core component in the development of various therapeutic agents, particularly those targeting the central nervous system.[1] Derivatives of this scaffold have demonstrated significant potential, with some exhibiting high affinity and potent antagonist activity at mu-opioid receptors.[2] This has established the scaffold's value in neuropharmacology and the broader field of drug discovery.[1] This document outlines the potential application of this compound as a chemical probe to investigate opioid receptor signaling and function. While this specific analog is not extensively characterized in the literature as a probe, its structural similarity to known mu-opioid receptor antagonists suggests its potential utility in this area.[2]
A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and selectivity for its intended target. This guide provides a framework for the validation and use of this compound as a putative probe for opioid receptors, with a focus on experimental design and data interpretation.
Physicochemical Properties
A summary of the known or predicted physicochemical properties of this compound is presented below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and other key parameters.
| Property | Value | Source |
| Molecular Formula | C9H18N2 | - |
| Molecular Weight | 154.25 g/mol | - |
| LogP | 1.09930 | [3] |
| PSA (Polar Surface Area) | 15.27000 Ų | [3] |
| Purity | >97% (typical) | [3] |
Proposed Biological Target and Rationale
Based on extensive research into the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, the primary proposed target for this compound is the mu-opioid receptor (MOR) .[2] The rationale for this is grounded in structure-activity relationship (SAR) studies of this class of compounds, where modifications to the scaffold have yielded potent MOR antagonists.[2] It is hypothesized that the 3-methyl substitution may modulate the affinity and selectivity of the parent scaffold for MOR and other opioid receptor subtypes (delta and kappa).
The pyrazine moiety itself is a versatile heterocycle in medicinal chemistry, often acting as a bioisostere for other aromatic rings and participating in hydrogen bonding with protein targets.[4]
Application Notes for Experimental Design
When employing this compound as a chemical probe, it is imperative to conduct rigorous validation to ensure that any observed biological effects are due to its interaction with the intended target.
Guidelines for In Vitro and Cellular Assays:
-
Solubility: Due to its predicted LogP, the compound is expected to have good solubility in organic solvents like DMSO and moderate aqueous solubility. Prepare a concentrated stock solution in 100% DMSO and dilute it in an appropriate aqueous buffer for final assays. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Control Compounds: The inclusion of appropriate controls is critical. A structurally similar but biologically inactive analog (a negative control) should be used to control for off-target effects. Additionally, a well-characterized, potent, and selective MOR antagonist (e.g., naloxone) should be used as a positive control.
-
Selectivity Profiling: The selectivity of this compound should be assessed by testing its activity against other opioid receptor subtypes (delta and kappa) and a panel of other relevant receptors and kinases to identify potential off-target interactions.
Signaling Pathway Context
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a putative antagonist, this compound would be expected to block this agonist-induced decrease in cAMP.
Caption: Mu-opioid receptor signaling pathway.
Experimental Protocols
The following protocols provide a starting point for characterizing the interaction of this compound with the mu-opioid receptor.
Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the probe for the mu-opioid receptor.
Workflow Diagram
Caption: Radioligand binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound (or positive/negative controls).
-
A fixed concentration of a radiolabeled MOR agonist (e.g., [³H]DAMGO).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the probe that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Cellular Functional Assay - cAMP Measurement
This protocol assesses the functional effect of the probe on MOR signaling in a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-hMOR cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a MOR agonist (e.g., DAMGO) for 15-30 minutes. The probe, acting as an antagonist, should reverse the DAMGO-induced inhibition of forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of the probe to determine its potency (IC50) in blocking the agonist effect.
Protocol 3: Target Deconvolution using Affinity-Based Proteomics
This advanced protocol can be used to identify the cellular targets of this compound in an unbiased manner, confirming MOR as the primary target and identifying potential off-targets. This requires synthesizing a derivatized version of the probe with a reactive group for immobilization.
Workflow Diagram
Caption: Affinity-based proteomics workflow.
Step-by-Step Methodology:
-
Probe Derivatization and Immobilization: Synthesize an analog of this compound containing a linker and a reactive group (e.g., an amine or carboxylic acid) for covalent attachment to affinity beads (e.g., NHS-activated sepharose).
-
Cell Lysis: Prepare a native protein extract from cells or tissues of interest.
-
Affinity Chromatography: Incubate the protein extract with the probe-immobilized beads. As a control, also incubate the extract with beads that have not been derivatized.
-
Washing: Extensively wash the beads to remove proteins that bind non-specifically.
-
Elution: Elute the specifically bound proteins, for example, by competing with a high concentration of the free probe or by changing the pH or salt concentration.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-immobilized beads with those from the control beads to identify specific binding partners. The mu-opioid receptor should be significantly enriched in the eluate from the probe-derivatized beads.
References
-
Le Bourdonnec, B., et al. (2007). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 50(8), 1795-1804. Available from: [Link]
- Sanofi-Synthelabo. (2002). New octahydro-2H-pyrido[1,2-alpha]pyrazine compounds, a process for their preparation and pharmaceutical compositions containing them. Google Patents, AU2002300094B2.
-
LookChem. 2H-Pyrido[1,2-a]pyrazine,octahydro-3-methyl-(7CI,8CI). Available from: [Link]
Sources
- 1. Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol|CAS 2465-81-8 [benchchem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-Pyrido[1,2-a]pyrazine,octahydro-3-methyl-(7CI,8CI)|lookchem [lookchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Welcome to the technical support guide for the synthesis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. This document is designed for researchers, chemists, and drug development professionals who are working with this heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic procedures effectively. This guide will focus on the common synthetic route via reductive amination and provide in-depth answers to frequently encountered challenges, particularly the identification and mitigation of reaction byproducts.
Section 1: The Primary Synthetic Pathway: Reductive Amination and Cyclization
The most direct and widely employed method for synthesizing the this compound core is through a tandem reductive amination and intramolecular cyclization. This process typically involves the reaction of (R/S)-C-piperidin-2-yl-methylamine with 2-oxopropanal (methylglyoxal).
The reaction proceeds in two key stages, often in a one-pot fashion:
-
Imine/Enamine Formation: The primary amine of the piperidine derivative nucleophilically attacks the more reactive aldehyde carbonyl of 2-oxopropanal, followed by dehydration to form an imine intermediate. This intermediate exists in equilibrium with its enamine tautomer.
-
Reductive Cyclization: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine. The resulting secondary amine then undergoes a rapid intramolecular cyclization by attacking the ketone, followed by a final reduction to yield the saturated heterocyclic product.[1][2]
Caption: General reaction mechanism for the synthesis of the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, focusing on byproduct identification and mitigation strategies.
Q1: My reaction is complete, but HPLC/GC-MS analysis shows multiple peaks besides my product. What are the most common byproducts?
A: This is a frequent observation. The complexity of the tandem reaction means that several side products can form if conditions are not carefully controlled. The most probable impurities are unreacted starting materials, diastereomers, and byproducts from side reactions.
Table 1: Common Byproducts and Their Identification Markers
| Byproduct Name | Description | Expected Mass (Relative to Product M) | Probable Cause |
| Acyclic Alcohol | Formed if the ketone on the 2-oxopropanal moiety is reduced before cyclization. | M + 18 (from the uncyclized, reduced intermediate which readily loses water in MS) or M+2 if cyclization does not occur. | Non-selective reducing agent; slow cyclization step. |
| Diastereomers | If starting materials are racemic or epimerization occurs, diastereomers of the product can form. | M (Identical Mass) | Use of racemic starting materials; non-stereoselective reducing conditions. |
| Over-Alkylated Product | The product, which contains a secondary amine, reacts with another molecule of 2-oxopropanal. | M + 56 | Incorrect stoichiometry (excess aldehyde); prolonged reaction time. |
| Unreacted Starting Material | C-piperidin-2-yl-methylamine or 2-oxopropanal. | Varies | Incomplete reaction; poor reagent quality; incorrect stoichiometry. |
Q2: I see a significant peak in my mass spectrum at [M+2] or [M+18]. What is it and how do I confirm its structure?
A: A peak at [M+2] strongly suggests the formation of the Acyclic Alcohol Byproduct . This occurs when the reducing agent reduces the ketone of the 2-oxopropanal moiety on the acyclic intermediate before the final intramolecular cyclization and dehydration can occur. The [M+18] peak can sometimes be observed if this acyclic, hydrated intermediate is present.
Confirmation Protocol:
-
LC-MS Analysis: The alcohol byproduct will be significantly more polar than the desired product and will thus have a shorter retention time on a reverse-phase HPLC column.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic methyl ketone singlet (around 2.1-2.3 ppm) and the appearance of a new doublet for the methyl group adjacent to a hydroxyl-bearing carbon (around 1.2-1.4 ppm) and a corresponding quartet for the CH-OH proton.
-
IR Spectroscopy: A broad peak in the 3200-3500 cm⁻¹ region, characteristic of an O-H stretch, will be present or more intense than in a pure sample of the desired product.
Q3: My product yield is low, and the reaction seems to stall. What are the likely causes?
A: A stalled reaction is often due to issues with the reagents or reaction conditions, particularly the reducing agent.
-
Cause 1: Reducing Agent Inactivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can lose activity if not stored properly. It is milder and more selective for imines over ketones, making it ideal for this reaction.[3][4] Using a more aggressive reducing agent like sodium borohydride (NaBH₄) can lead to the premature reduction of the ketone, resulting in the acyclic alcohol byproduct.[4]
-
Cause 2: pH of the Reaction. The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to facilitate dehydration.[4] If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the dehydration step will be slow. Acetic acid is often used as a co-solvent to maintain the optimal pH.[3]
-
Cause 3: Water Content. While the reaction produces water, excess water in the solvents can hinder the imine formation equilibrium. Using anhydrous solvents is crucial for driving the reaction forward.
Q4: How can I improve the purity and yield of my final product?
A: Optimization involves careful control over stoichiometry, reagent addition, and reaction conditions.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the C-piperidin-2-yl-methylamine to ensure the complete consumption of the more reactive 2-oxopropanal, which can prevent some side reactions.
-
Order of Addition: Add the reducing agent after allowing the amine and aldehyde to stir for a period (e.g., 30-60 minutes) to allow for sufficient formation of the imine intermediate.[4] This minimizes the chance of the reducing agent attacking the free aldehyde.
-
Temperature Control: Perform the reaction at room temperature or slightly below (0°C to RT). Elevated temperatures can promote side reactions and polymerization.
-
Choice of Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is the reagent of choice for its selectivity in reducing the iminium ion in the presence of the ketone.[3]
-
Purification: The basic nature of the product allows for an acid-base workup to remove non-basic impurities. Final purification is best achieved by column chromatography on silica gel using a gradient of dichloromethane/methanol, often with a small amount of ammonium hydroxide in the mobile phase to prevent streaking.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a solution of C-piperidin-2-yl-methylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add acetic acid (2.0 eq).
-
Aldehyde Addition: Add 2-oxopropanal (1.05 eq, typically as a 40% aqueous solution) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH) or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: GC-MS Workflow for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in methanol or DCM.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identify the peak for the product based on its expected retention time and mass spectrum (M⁺ = 154.25).
-
Analyze the mass spectra of other significant peaks, comparing their molecular ions and fragmentation patterns to the potential byproducts listed in Table 1.
-
Section 4: Visualization Diagrams
Caption: Troubleshooting workflow for identifying synthesis byproducts.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Singh, V., et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
O'Brien, Z., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]
-
ResearchGate. The reductive amination reaction. Available at: [Link]
-
LookChem. 2H-Pyrido[1,2-a]pyrazine,octahydro-3-methyl-(7CI,8CI). Available at: [Link]
-
Guillon, R., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. Available at: [Link]
-
Stephenson, G. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Guinchard, X., et al. (2018). Recent advances in the synthesis of pyrido[1,2-a]indoles. RSC Publishing. Available at: [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. Available at: [Link]
-
Sharma, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. WO2013171712A1 - Substituted 3, 4 - dihydro - 2h - pyrido [1, 2 -a] pyrazine - 1, 6 - dione derivatives useful for the treatment of (inter alia) alzheimer's disease.
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Stereoselective Synthesis of Octahydropyrido[1,2-a]pyrazines
Welcome to the technical support resource for the synthesis of octahydropyrido[1,2-a]pyrazines. This bicyclic scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting mu-opioid receptors and monoacylglycerol lipase (MAGL)[1][2]. However, its stereoselective synthesis presents considerable challenges due to the presence of multiple stereocenters and a conformationally constrained ring system.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of constructing this framework with high stereochemical fidelity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. The solutions are based on mechanistic principles and established laboratory practices.
Issue 1: Poor Diastereoselectivity at the Ring-Fusion (C9a)
Symptom: You obtain a mixture of cis- and trans-fused octahydropyrido[1,2-a]pyrazines, often with the undesired diastereomer being significant or predominant. NMR analysis shows complex, overlapping signals for the product.
Potential Causes:
-
Kinetic vs. Thermodynamic Control: The reaction conditions may favor the kinetically formed product, which may not be the most stable trans-fused isomer. The trans-fused ring conformation is generally the more thermodynamically stable arrangement[3][4].
-
Ineffective Facial Shielding: In reactions like the Pictet-Spengler cyclization, the existing stereocenter(s) on the side chain may not be effectively directing the approach of the cyclizing electrophile.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state, altering the diastereomeric outcome.
-
Acid/Catalyst Choice: The nature and strength of the acid catalyst (in Pictet-Spengler type reactions) can significantly impact the transition state geometry and thus the diastereoselectivity.
Suggested Solutions:
-
Drive Towards Thermodynamic Product:
-
Increase Reaction Temperature & Time: If you suspect you are isolating a kinetic product, prolonging the reaction time and/or increasing the temperature can allow the mixture to equilibrate to the more stable thermodynamic product (usually the trans-isomer).
-
Acid-Mediated Epimerization: Treat the isolated mixture of diastereomers with a strong acid (e.g., TFA in DCM, or refluxing in HCl/MeOH) to facilitate epimerization at the C9a position towards the more stable isomer.
-
-
Optimize Kinetic Conditions for a Specific Diastereomer:
-
Lower the Temperature: To enhance kinetic control, run the reaction at a lower temperature (e.g., 0 °C to -78 °C) to increase the energy difference between the diastereomeric transition states.
-
Use Bulky Reagents: Employing sterically demanding substituents on the starting materials or using bulkier catalysts can enhance facial shielding, favoring one approach trajectory over the other.
-
Solvent Screening: Perform a solvent screen. Apolar solvents (e.g., toluene, hexanes) often result in more organized transition states, potentially increasing diastereoselectivity.
-
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Issue 2: Low or No Enantioselectivity in Asymmetric Reactions
Symptom: When using a chiral catalyst or auxiliary, the product is obtained as a racemate or with a low enantiomeric excess (e.e.).
Potential Causes:
-
Catalyst Inactivity or Poisoning: The chiral catalyst may be inactive, used in insufficient quantity, or poisoned by impurities (e.g., water, residual base/acid from a previous step).
-
Poor Chiral Induction: The chosen chiral auxiliary or catalyst may not be suitable for the specific substrate, leading to a poorly organized and non-selective transition state.
-
Background Uncatalyzed Reaction: The reaction may have a significant uncatalyzed pathway that proceeds without stereocontrol, eroding the overall e.e.
-
Racemization: The product may be forming with high e.e. but is racemizing under the reaction or workup conditions (e.g., harsh pH, elevated temperatures).
Suggested Solutions:
-
Validate the Catalytic System:
-
Reactant Purity: Ensure all starting materials and solvents are rigorously purified and dried. Trace water is a common catalyst poison.
-
Catalyst Loading: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
Temperature Screening: The enantioselectivity of many reactions is highly temperature-dependent. A screen from -78 °C to room temperature is recommended.
-
-
Address the Background Reaction:
-
Lower Temperature: A lower reaction temperature will slow down the uncatalyzed reaction more significantly than the catalyzed one, often improving e.e.
-
Run a Control: Perform the reaction without the chiral catalyst. If a significant amount of product forms, a background reaction is occurring, and conditions must be optimized to favor the catalytic cycle.
-
-
Prevent Product Racemization:
-
Milder Workup: Use buffered aqueous solutions for the workup to avoid exposure to strong acids or bases.
-
Analyze Timepoints: Take aliquots from the reaction over time and analyze the e.e. A decrease in e.e. over time is a clear indicator of product racemization.
-
Issue 3: Formation of a Regioisomeric Side Product
Symptom: In a Pictet-Spengler reaction with an electronically asymmetric aromatic or heteroaromatic ring, an undesired regioisomer is formed alongside the target product. This is common when multiple positions on the ring are activated for electrophilic aromatic substitution[5].
Potential Causes:
-
Similar Activation at Multiple Sites: The electronic directing effects of the substituents on the aryl ethylamine precursor are not strong enough to favor cyclization at a single position.
-
Steric Effects: Steric hindrance near the desired cyclization position may direct the reaction to a less hindered, but electronically less favorable, site.
Suggested Solutions:
-
Modify Electronic Directing Groups: If possible, change the substituents on the aromatic ring to enhance the electronic preference for one position. For example, replace a methoxy group with a more strongly activating hydroxy group, or add a deactivating group to block an undesired position.
-
Utilize Steric Hindrance: Introduce a bulky blocking group (e.g., a silyl group) at the undesired position of cyclization. This group can be removed in a subsequent step.
-
Change the Catalyst: Switching from a Brønsted acid to a bulkier Lewis acid can sometimes alter the regiochemical outcome by coordinating to the substrate in a more sterically demanding fashion.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in the synthesis of octahydropyrido[1,2-a]pyrazines?
There are three main strategies:
-
Substrate Control (Chiral Pool Synthesis): This is a robust and common approach where the synthesis begins with an enantiomerically pure starting material. The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations. A notable example is the use of (-)-2-cyano-6-phenyloxazolopiperidine to prepare a series of optically pure octahydropyrido[1,2-a]pyrazines[3][6]. The stereocenters in the precursor molecule influence the formation of new stereocenters during the key cyclization step.
-
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the key transformation, the auxiliary is removed. This method is versatile but adds steps to the overall synthesis.
-
Catalyst Control: An external chiral catalyst (organocatalyst, transition metal complex, or enzyme) creates a chiral environment that forces the reaction to proceed through a transition state favoring one enantiomer over the other. This is often the most atom-economical approach.
Q2: How does the Pictet-Spengler reaction apply here, and what are its main challenges?
The Pictet-Spengler reaction is a powerful tool for constructing the core of these molecules. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone[7]. For this specific scaffold, an appropriately substituted piperidine derivative serves as the amine component.
Key Mechanistic Step of a Pictet-Spengler type reaction
Caption: Simplified workflow for the Pictet-Spengler reaction.
The main challenges are:
-
Stereocontrol: Controlling the stereochemistry at the newly formed C-1 center (using the numbering from the tetrahydro-β-carboline literature) is the primary hurdle[7][8].
-
Regiocontrol: As discussed in the troubleshooting guide, achieving cyclization at the correct position can be difficult with certain substitution patterns[5].
-
Harsh Conditions: Classic Pictet-Spengler conditions often require strong acids and high temperatures, which may not be compatible with sensitive functional groups.
Q3: How can I reliably determine the stereochemistry of my final product?
A combination of techniques is essential for unambiguous stereochemical assignment:
-
NMR Spectroscopy:
-
NOE/ROESY: Nuclear Overhauser Effect experiments are the gold standard for determining relative stereochemistry. For a cis-fused isomer, NOE correlations will be observed between the C9a proton and axial protons on the piperidine ring. For the trans-fused isomer, these correlations will be absent.
-
Coupling Constants (J-values): The magnitude of the coupling constants between protons on adjacent carbons can provide information about their dihedral angle and thus the ring conformation.
-
-
X-Ray Crystallography: If you can grow a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides absolute and unambiguous structural proof[1].
-
Chiral HPLC/SFC: To determine the enantiomeric excess (e.e.), the product mixture must be analyzed on a chiral stationary phase. This separates the two enantiomers, and the ratio of their peak areas gives the e.e.
Q4: Are there any high-yield, one-pot methods available?
One-pot syntheses for related heterocyclic systems are being developed to improve efficiency. For instance, a serendipitous one-pot method to the related octahydro-2H-pyrazino[1,2-a]pyrazine core was discovered via an unexpected nitro group displacement during a nitro-Mannich reaction[9]. Tandem reactions, such as an iminium cyclization followed by a Smiles rearrangement, have also been employed for related scaffolds[3]. While these methods offer impressive efficiency, they often require significant optimization for new substrates and may present unique challenges in stereocontrol.
Quantitative Data Summary
The stereochemical outcome of these syntheses is highly dependent on reaction conditions. The following table provides representative data on how key parameters can influence selectivity.
| Key Parameter | Condition A | Condition B | Typical Outcome | Rationale |
| Temperature | -20 °C | 60 °C (Reflux) | Higher temp often favors the more stable trans-diastereomer. | At higher temperatures, the reaction is under thermodynamic control, allowing equilibration to the lowest energy product[3][4]. |
| Catalyst | Trifluoroacetic Acid (TFA) | Chiral Phosphoric Acid | TFA gives a racemic mixture; Chiral acid can induce high e.e. | The chiral catalyst creates an asymmetric environment, favoring one enantioselective pathway. |
| Solvent | Methanol (Polar, Protic) | Toluene (Apolar) | Apolar solvents can lead to higher diastereoselectivity. | Apolar solvents promote a more organized, compact transition state, amplifying steric and electronic effects. |
| Starting Material | Racemic Piperidine | Enantiopure Piperidine | Racemic starting material leads to a racemic product. | The stereochemistry of the product is directly inherited from the enantiopure starting material (Substrate Control)[3][6]. |
Note: The data in this table is illustrative. Actual results will vary based on the specific substrate and reaction.
References
-
ResearchGate. (n.d.). Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. Retrieved from [Link]
-
Armarego, W. L. F. (1977). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (16), 2229-2234. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 50(1), 178-189. Retrieved from [Link]
-
Daly, K. M., & Johnson, J. S. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039. Retrieved from [Link]
-
Jiménez-Osés, G., et al. (2013). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 49(58), 6549-6551. Retrieved from [Link]
-
Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. Retrieved from [Link]
-
Sravanthi, T., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37064. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
Varia, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 890. Retrieved from [Link]
- Patent, WO2019134985A1. (2019). Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors.
-
Al-Awadi, F. M., & El-Faham, A. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 26(16), 4930. Retrieved from [Link]
- Patent, US3033864A. (1962). Purification of pyrazine.
- Patent, WO2011105590A1. (2011). 1,3,4,8-tetrahydro-2h-pyrido[1,2-a]pyrazine derivative and use of same as hiv integrase inhibitor.
-
Asif, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(50), 34849-34860. Retrieved from [Link]
-
Arkivoc. (2003). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active β-carbolines and tetrahydroisoquinolines. Retrieved from [Link]
- Patent, AU2002300094B2. (2002). New octahydro-2H-pyrido[1,2-alpha]pyrazine compounds, a process for their preparation and pharmaceutical compositions containing them.
- Patent, HK1050682A1. (2002). New octahydro-2h-pyrido[1,2-a]pyrazine compounds, a process for their preparation and pharmaceutical compositions containing them.
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019134985A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors - Google Patents [patents.google.com]
- 3. Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol|CAS 2465-81-8 [benchchem.com]
- 4. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds | MDPI [mdpi.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this bicyclic amine scaffold. Our approach is rooted in mechanistic understanding and field-proven strategies to help you optimize your reaction yields and product purity.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a multi-step sequence. A robust and common strategy involves the initial construction of a substituted piperidine precursor followed by an intramolecular cyclization to form the second ring. The general workflow we will be troubleshooting is outlined below. This pathway is selected for its reliance on common starting materials and well-understood chemical transformations.
Caption: General synthetic workflow for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
FAQ 1: My N-alkylation of δ-valerolactam (Step 1) is showing low conversion or yield. What's going wrong?
This is a common bottleneck. The nitrogen atom in a lactam is part of an amide system, making it a relatively weak nucleophile. Inefficient deprotonation or competing side reactions are the usual culprits.
Underlying Causes:
-
Insufficient Basicity: The pKa of the N-H bond in δ-valerolactam is approximately 17-18. Incomplete deprotonation with weaker bases (e.g., carbonates, triethylamine) leads to low concentrations of the nucleophilic lactam anion.
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can interfere with the strong base and protonate the lactam anion.
-
Side Reactions: The alkylating agent, if prone to elimination (E2 reaction), can form an alkene as a major byproduct, especially with sterically hindered or strong, non-nucleophilic bases.
Troubleshooting Protocol:
-
Base and Solvent Selection: Employ a strong, non-nucleophilic base to ensure complete deprotonation of the lactam. Sodium hydride (NaH) is a standard and effective choice.
-
Rationale: NaH irreversibly deprotonates the lactam, driving the equilibrium towards the formation of the sodium lactamate salt, a much stronger nucleophile. The only byproduct is hydrogen gas.
-
-
Solvent Considerations: Use an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Rationale: These solvents effectively solvate the cation (Na+) without interfering with the nucleophile or the base. DMF is often preferred for its ability to dissolve the lactamate salt.
-
-
Temperature Control: Add the NaH to the solution of δ-valerolactam at 0 °C to control the initial exothermic reaction (hydrogen evolution). After the gas evolution ceases, the alkylating agent can be added, and the reaction can be gently warmed to 50-60 °C to ensure a reasonable reaction rate.[1]
Optimized N-Alkylation Protocol:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Add a solution of δ-valerolactam (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution stops.
-
Add the alkylating agent (e.g., 1-bromo-2-methyl-3-chloropropane, 1.1 eq.) dropwise.
-
Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction and carefully quench by slow addition of a saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and extraction.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation, high yield of nucleophile. |
| Solvent | Anhydrous DMF or THF | Polar aprotic, prevents protonation of the anion. |
| Temperature | 0 °C (base addition), 50 °C (reaction) | Controls exotherm, promotes reaction rate. |
| Stoichiometry | 1.2 eq. Base, 1.1 eq. Alkylating Agent | Drives reaction to completion. |
FAQ 2: The final reductive cyclization (Step 3) is giving me a complex mixture of products instead of the target molecule. How can I improve selectivity?
This crucial step involves the simultaneous reduction of an azide and a lactam carbonyl, followed by intramolecular cyclization. This is a powerful transformation, but it can lead to multiple products if not controlled properly. The use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is common for such transformations.[2]
Potential Side Products and Their Causes:
-
Amino Alcohol (Incomplete Cyclization): The lactam is reduced to an alcohol, and the azide is reduced to an amine, but the final intramolecular condensation and reduction to form the second ring does not occur. This often happens if the reaction is quenched prematurely or at too low a temperature.
-
Partially Reduced Species: The azide is reduced, but the lactam remains intact. This can occur if the reducing agent is not potent enough or if stoichiometry is insufficient.
-
Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the reductive cyclization step.
Optimized Reductive Cyclization Protocol:
-
Set up a flame-dried, three-neck flask with a reflux condenser under an inert atmosphere.
-
Add a suspension of Lithium Aluminum Hydride (LiAlH₄, 4.0-5.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 1-(3-azido-2-methylpropyl)piperidin-2-one (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Caution: This reaction is highly exothermic.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Maintain reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS (after careful quenching of an aliquot). The disappearance of the starting material and the formation of a single major product spot/peak is desired.
-
Cool the reaction to 0 °C and quench using the Fieser workup method:
-
Slowly add X mL of water (where X = grams of LiAlH₄ used).
-
Slowly add X mL of 15% aqueous NaOH.
-
Slowly add 3X mL of water.
-
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
| Reducing Agent | Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF, Reflux | Powerful, reduces both azide and lactam in one pot. | Highly reactive, requires careful handling and quenching. |
| H₂ / Raney Ni | MeOH or EtOH, High Pressure | Good for azide reduction. | May not be effective for lactam reduction under mild conditions. Requires specialized equipment. |
| BH₃·THF | Anhydrous THF, Reflux | Reduces lactams effectively. | Azide reduction may require separate step or harsher conditions. |
FAQ 3: How do I effectively purify the final product, this compound?
The target molecule is a basic, bicyclic diamine. These structures can be challenging to purify using standard silica gel chromatography due to strong interactions (streaking, poor recovery) with the acidic silica surface.
Recommended Purification Strategies:
-
Distillation: If the product is thermally stable and has a suitable boiling point, Kugelrohr distillation under high vacuum is an excellent method for obtaining highly pure material, especially on a larger scale.
-
Column Chromatography on Alumina: Basic or neutral alumina is a better choice than silica gel for purifying basic amines. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. Adding a small amount (0.5-1%) of triethylamine to the eluent can further improve recovery by competing for active sites on the stationary phase.
-
Acid-Base Extraction: A classic method to separate the basic amine product from neutral or acidic impurities.
-
Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the acidic aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
-
References
- Purins, M. (2025).Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop.
-
Le Bourdonnec, B., et al. (2008). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Zafar, A., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Synthetic Communications. Available at: [Link]
-
Zafar, A., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. Available at: [Link]
-
Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
-
Fallis, A. G., et al. (1991). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Wang, J., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrido[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field expertise, this resource provides practical troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired pyrido[1,2-a]pyrazine. What are the primary factors to investigate?
Answer: Low or no yield is a frequent challenge in heterocyclic synthesis and can stem from several factors. A systematic approach is crucial for diagnosis. Key areas to investigate include the choice of catalyst, reaction temperature, and the nature of your starting materials.[1][2]
Causality and Solutions:
-
Inappropriate Catalyst Selection: The choice of acid catalyst is critical and often depends on the nature of the amine used. For instance, in tandem iminium cyclization reactions, Trifluoroacetic Acid (TFA) is highly effective for aromatic amines, whereas Titanium(IV) Chloride (TiCl₄) is superior for aliphatic amines.[3] Using the wrong catalyst can lead to a complex mixture with no desired product.[3] Similarly, for certain multicomponent reactions, iodine has proven to be a cost-effective and efficient catalyst, providing excellent yields in solvents like ethanol.[4]
-
Suboptimal Reaction Temperature: Temperature control is paramount. While heating is often necessary to drive the reaction, excessive temperatures can lead to the degradation of starting materials or the final product.[1][5] Conversely, if the temperature is too low, the activation energy for the key cyclization step may not be reached.[1] It is advisable to start at a reported literature temperature and optimize in increments of 5-10°C. Some modern protocols, particularly those using microwave irradiation, can significantly reduce reaction times from hours to minutes and improve yields under milder conditions.[6]
-
Purity and Reactivity of Starting Materials: The purity of your reactants, such as 2-aminopyridines and α-halocarbonyl compounds or their equivalents, is crucial.[2] Impurities can poison catalysts or introduce competing side reactions. Furthermore, the electronic and steric properties of substituents on the starting materials can dramatically affect reactivity. For example, the presence of an ortho substituent on an aromatic amine has been shown to lower product yield due to steric hindrance.[3]
-
Incomplete Reaction or Intermediate Degradation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many pyrido[1,2-a]pyrazine syntheses proceed through intermediates like dihydropyrazines which must be oxidized.[2] If the reaction is stopped prematurely or if the intermediate is unstable under the reaction conditions, the yield will be low.
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low product yields.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture, making purification difficult. How can I improve selectivity?
Answer: The formation of side products is often related to reaction conditions being too harsh or non-selective. Key parameters to adjust include temperature, rate of reagent addition, and catalyst choice.
Causality and Solutions:
-
Temperature and Reaction Time: As mentioned previously, excessively high temperatures or prolonged reaction times can promote side reactions or product degradation.[5] Consider running the reaction at a lower temperature for a longer period.
-
Rate of Addition: In many procedures, the slow, dropwise addition of one reagent to the mixture can maintain a low instantaneous concentration of the added reagent, which can suppress the formation of side products. This is particularly relevant in tandem reactions where one of the starting materials, such as an aldehyde, is highly reactive.[3]
-
Catalyst and Solvent System: The choice of catalyst and solvent can dramatically influence the reaction pathway. For multicomponent syntheses of related imidazo[1,2-a]pyrazines, iodine in ethanol was found to provide excellent yields with high purity, whereas other Lewis acids like FeCl₃ gave poor results, and various other solvents resulted in moderate to low yields.[4] This highlights the importance of screening both catalyst and solvent to find the optimal combination for your specific substrates.
Issue 3: Difficulty in Product Purification
Question: I'm struggling to isolate my pure pyrido[1,2-a]pyrazine from the reaction mixture. What purification strategies are most effective?
Answer: Purification can be challenging, especially if the product has similar polarity to starting materials or byproducts. A multi-step purification strategy is often necessary.
Causality and Solutions:
-
Liquid-Liquid Extraction (LLE): LLE is a crucial first step to remove inorganic salts and highly polar or nonpolar impurities. The choice of extraction solvent is important. For pyrazine derivatives, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are often effective, but may co-extract impurities like imidazoles.[7] Hexane can sometimes be used for less polar products to avoid extracting certain polar impurities.[7]
-
Column Chromatography: This is the most common method for final purification.
-
Stationary Phase: Silica gel is standard. If your compound is basic and shows significant tailing on silica, consider deactivating the silica with a small amount of triethylamine (e.g., 1%) in your eluent.
-
Mobile Phase: A gradient elution starting from a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. A mixture of 90/10 hexane/ethyl acetate has been reported to provide good separation of pyrazine derivatives.[7]
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method to achieve high purity, provided a suitable solvent system can be found.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrido[1,2-a]pyrazine core? The synthesis of the pyrido[1,2-a]pyrazine core has evolved over time. Traditional methods often involve the condensation reaction between 2-aminopyrazines and α-halocarbonyl compounds.[8] More recent and versatile approaches include multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials.[4][9] Tandem reactions, such as an iminium cyclization followed by a Smiles rearrangement, have also been developed to generate novel pyrido[1,2-a]pyrazine scaffolds.[3]
Q2: How do I choose between a Brønsted acid (like TFA) and a Lewis acid (like TiCl₄) catalyst? The choice depends heavily on the substrate. In the synthesis of certain pyrido[2,3-e]pyrrolo[1,2-a]pyrazines, TFA was found to be an efficient catalyst when using aromatic amines as one of the components.[3] However, for reactions involving aliphatic amines, TiCl₄ proved to be a superior catalyst.[3] This selectivity is rooted in the different mechanisms by which these acids activate the substrates. Therefore, the electronic nature of your starting amine is a key determinant for catalyst selection.
Q3: Can you explain the general mechanism for the formation of the pyrido[1,2-a]pyrazine ring? While multiple pathways exist, a common mechanism involves the initial reaction of a 2-aminopyridine derivative with a carbonyl-containing compound. For example, in a multicomponent reaction involving an aldehyde and an isocyanide, the 2-aminopyrazine first condenses with the aldehyde to form an imine.[4] This imine is then activated by a Lewis acid catalyst (e.g., iodine), facilitating a nucleophilic attack by the isocyanide. The resulting intermediate undergoes a [4+1] cycloaddition to form the fused ring system.[4]
Caption: A simplified mechanism for pyrido[1,2-a]pyrazine synthesis.
Section 3: Protocols and Data Tables
General Experimental Protocol (Example)
This protocol is a generalized example based on a multicomponent reaction and should be adapted for specific substrates.[4]
-
To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (5 mol%).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time determined by TLC monitoring (typically 2-6 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the desired pyrido[1,2-a]pyrazine derivative.
Table 1: Catalyst and Solvent Selection Guide
| Reaction Type / Substrate | Recommended Catalyst | Recommended Solvent(s) | Typical Yields | Reference |
| Tandem Cyclization (Aromatic Amines) | TFA | CH₂Cl₂ (DCM) | Good to Excellent | [3] |
| Tandem Cyclization (Aliphatic Amines) | TiCl₄ | CH₂Cl₂ (DCM) | Moderate to Good | [3] |
| 3-Component (Aldehyde, Isocyanide) | I₂ (5 mol%) | Ethanol | Good to Excellent | [4] |
| Microwave-Assisted Annulation | Catalyst-Free | H₂O-IPA | Excellent | [6] |
References
-
Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
-
TFA-catalyzed Q-Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2-b][1][3][5]triazine and Pyrido[1′,2′:2,3][1][3][5]triazino[5,6-b]indole Derivatives. PMC - NIH. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
- Purification of pyrazine.
-
Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
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- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine in vitro
Technical Support Center: 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
A Guide to Overcoming In Vitro Solubility Challenges
Welcome to the technical support guide for this compound and related compounds. As a Senior Application Scientist, I've designed this resource to help you navigate and resolve the common solubility hurdles encountered during in vitro experiments. Poor solubility can lead to variable data, underestimated compound activity, and inaccurate structure-activity relationships (SAR)[1][2]. This guide provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Understanding the Molecule: Physicochemical Drivers of Solubility
This compound belongs to a class of heterocyclic aliphatic amines. Its structure, containing basic nitrogen atoms, is the primary determinant of its solubility behavior.
-
Basic Nature: The nitrogen atoms in the pyrazine ring system can accept protons (H+). This makes the molecule a weak base.[3]
-
pH-Dependent Solubility: Like most amines, its solubility in aqueous media is highly dependent on pH. In acidic conditions (lower pH), the nitrogen atoms become protonated, forming a positively charged cation. This charged species is significantly more polar and, therefore, more soluble in aqueous buffers.[4][5] Conversely, at neutral or basic pH, the molecule exists in its neutral, less polar form, which has lower aqueous solubility.[3][4]
-
Lipophilicity (LogP): While data for the exact molecule is scarce, related pyrazine structures have LogP values suggesting moderate lipophilicity.[6] This property means that while it has some affinity for non-polar environments, it can readily precipitate from aqueous solutions when its concentration exceeds its solubility limit.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I diluted my DMSO stock into my neutral pH cell culture medium. What happened?
This is a classic case of a compound "crashing out" of solution. Your high-concentration stock in 100% DMSO is stable, but when diluted into an aqueous buffer (like cell media at pH ~7.4), two things occur:
-
The percentage of the organic co-solvent (DMSO) drops dramatically, reducing its ability to keep the compound dissolved.
-
At neutral pH, the compound is in its less soluble, neutral form.
The combination of low organic solvent and unfavorable pH causes the compound's concentration to exceed its thermodynamic solubility limit, leading to precipitation.[1][7] This can drastically lower the actual concentration of the compound available to interact with your biological target, leading to erroneous results.[2][8]
Q2: What is the best solvent for preparing my initial stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for compounds of this type due to its high solubilizing power for a wide range of organic molecules.[9][10] It is crucial to prepare an accurate, high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.[11][12]
Best Practices for Stock Solution Preparation:
-
Accuracy: Use a calibrated balance and pipettes. For the highest accuracy, use the molar amount provided on the supplier's specification sheet.[13]
-
Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation, especially during freeze-thaw cycles.[13] Polypropylene tubes can lose solvent over time.[13]
-
Handling: Warm vials to room temperature before opening to minimize water condensation into the DMSO stock.[13]
Q3: How much DMSO is acceptable in my final in vitro assay?
This is a critical, cell-type-dependent parameter. While DMSO is widely used, it is not inert and can have significant effects on cell health and function.[9][10]
| DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. | Ideal for most sensitive assays. |
| 0.1% - 0.5% | The most common working range. May cause subtle effects in some cell lines. | Standard practice. Always include a vehicle control. [14] |
| 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and membrane permeabilization.[14][15] | Use with caution. Requires rigorous vehicle controls. |
| > 1.0% | Often causes significant cytotoxicity and can act as a chemical chaperone or ROS scavenger, directly interfering with assay readouts.[9][15] | Avoid unless absolutely necessary and validated. |
Always run a vehicle control (your final assay medium containing the same final concentration of DMSO as your test wells) to ensure the solvent itself is not responsible for the observed biological effects.[9]
Q4: My assay results are inconsistent, or the compound appears less potent than expected. Could solubility be the cause?
Absolutely. This is a primary consequence of poor solubility. If a compound is not fully dissolved at the tested concentration, the nominal concentration (what you think you added) is not the same as the actual concentration in solution available to the target.[1] This leads to an underestimation of potency (e.g., a falsely high IC50 value) and poor reproducibility.[1][2] Visual inspection for precipitation is not always sufficient; microscopic precipitation can still occur.
Section 3: Systematic Troubleshooting Workflow
When you encounter a solubility problem, a systematic approach is more effective than random trial-and-error. This workflow guides you from identifying the issue to implementing a robust solution.
Caption: A decision-tree workflow for troubleshooting solubility issues.
Section 4: Detailed Protocols
Protocol 4.1: Preparation of a High-Concentration Stock Solution
This protocol ensures an accurate and stable starting point for all experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Calibrated positive displacement pipette or gas-tight syringe
-
Amber glass vial with a Teflon-lined cap
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh a precise amount of the solid compound (e.g., 5.0 mg) into the vial and record the exact weight.
-
Calculate the volume of DMSO required to achieve the desired molar concentration (e.g., 20 mM).
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex at room temperature for 5-10 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but check for compound stability at higher temperatures first.
-
Label the vial clearly with the compound name, concentration, solvent, date, and your initials.[12]
-
Store at -20°C or -80°C for long-term stability.
Protocol 4.2: Assessing Kinetic Solubility in Assay Buffer
This experiment determines the maximum concentration at which your compound remains soluble in the final assay buffer after dilution from a DMSO stock. This is a critical parameter to define your assay's concentration range.[16]
Materials:
-
Compound stock solution (from Protocol 4.1)
-
Assay buffer or cell culture medium (at final assay pH and temperature)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or a nephelometer
-
Multichannel pipette
Procedure:
-
Add 198 µL of your assay buffer to each well of the 96-well plate.
-
Create a serial dilution of your compound. Add 2 µL of your 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Mix well.
-
Transfer 100 µL from the first well to the second well (now 50 µM). Mix well. Continue this 1:2 serial dilution across the plate.
-
Include a "buffer + 1% DMSO" well as a negative control.
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).
-
Measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).
-
Interpretation: The kinetic solubility limit is the highest concentration before a significant increase in turbidity is observed compared to the DMSO control. This defines the upper limit for your concentration-response curves.
Protocol 4.3: pH-Modification Strategy for Solubility Enhancement
This leverages the basic nature of the compound to increase its aqueous solubility by protonation.
Core Principle: By lowering the pH of the assay buffer, we shift the equilibrium from the neutral form (B) to the more soluble protonated form (BH+).
Caption: Equilibrium between neutral and protonated forms of an amine.
Procedure:
-
Determine Assay pH Tolerance: First, confirm that your biological system (cells, enzyme) is stable and functional at a lower pH. Test a range (e.g., pH 7.4, 7.0, 6.8, 6.5) using vehicle controls to see if the baseline activity of your assay is affected.
-
Prepare Acidified Buffer: Prepare your standard assay buffer and adjust the pH downwards using small additions of dilute HCl (e.g., 0.1 M). Do not use a phosphate buffer if you have calcium salts, as this can cause precipitation.[11] Consider buffers like HEPES or MES which are effective in this pH range.
-
Test Compound Solubility: Repeat the Kinetic Solubility Assay (Protocol 4.2) using the new, lower-pH buffer that was validated in step 1.
-
Validation: If solubility is improved, run your full compound experiment in the pH-adjusted buffer. Crucially, your vehicle control must also be performed in this same buffer to ensure a valid comparison.
Caution: Altering pH can change compound activity for reasons other than solubility (e.g., altering the charge state required for target binding). This must be considered during data interpretation.
Protocol 4.4: Co-Solvent Titration for Cell-Based Assays
If pH modification is not an option, using a small amount of an additional, less-toxic co-solvent may help. This protocol helps determine the maximum tolerated concentration of such solvents.
Materials:
-
Co-solvents to test (e.g., Ethanol, PEG-400)
-
Cell line of interest
-
Cell culture medium
-
96-well cell culture plate
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
Procedure:
-
Seed cells in a 96-well plate at your standard assay density and allow them to adhere overnight.
-
Prepare serial dilutions of the co-solvent (e.g., Ethanol from 5% down to 0.1%) in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the co-solvent dilutions. Include a "medium only" control.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Interpretation: Determine the highest concentration of the co-solvent that does not cause a significant decrease (e.g., >10%) in cell viability compared to the "medium only" control. This is your maximum tolerated co-solvent concentration. You can then attempt to formulate your compound using a combination of DMSO and this co-solvent, ensuring the final concentrations of both are below their toxic thresholds.
References
-
Hansen, M. B., Nielsen, S. E., & Berg, K. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]
-
Hartmann, A., Schumacher, M., Plappert-Helbig, U., Lowe, P., Suter, W., & Mueller, L. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 143-152. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
JoVE. (2024). Extraction: Effects of pH. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate Discussion. [Link]
-
LookChem. (n.d.). 2H-Pyrido[1,2-a]pyrazine,octahydro-3-methyl-(7CI,8CI). [Link]
-
Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3860-3866. [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays? Quora Discussion. [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. [Link]
-
Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 139-151. [Link]
-
Engel, A., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]
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Dai, W. G. (2010). In vitro methods to assess drug precipitation. Drug Discovery Today. [Link]
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Dai, W. G., et al. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmaceutical Sciences. [Link]
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LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]
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Purification strategies for 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Answering the user's request.## Technical Support Center: Purification of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this bicyclic amine. The unique structural and chemical properties of this scaffold, particularly its basicity, present specific challenges and opportunities for purification.
This guide moves beyond simple step-by-step instructions. It is structured to provide a deep, mechanistic understanding of why certain strategies are employed, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will cover the most common issues encountered in the lab, from removing stubborn impurities to selecting the optimal purification scale-up strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach to purification.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving reductive amination or cyclization pathways, you should anticipate:
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Unreacted Starting Materials: Such as piperazine derivatives or partially cyclized intermediates.
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Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or hydrogenation catalysts (e.g., Pd/C).
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Side-Products: Diastereomers, over-alkylated products, or products from incomplete cyclization.
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Solvent Adducts: Stable complexes formed with reaction or workup solvents.
Q2: Which physicochemical properties are most critical for designing a purification strategy?
Understanding the following properties is essential:
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Basicity (pKa): As a bicyclic aliphatic amine, this compound is basic.[1] This allows for purification via acid-base extraction or the use of specialized chromatography media like strong cation exchange (SCX) columns.[2]
-
Boiling Point: The boiling point will dictate the feasibility and conditions for purification by distillation. Vacuum or fractional distillation is often required for high-purity separation from closely boiling impurities.[3][4]
-
Polarity: The molecule has moderate polarity, making it suitable for both normal-phase and reversed-phase chromatography. Its polarity also influences its solubility in various crystallization solvents.
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Thermal Stability: Amines can be susceptible to decomposition at high temperatures.[5] Assessing thermal stability is crucial before attempting distillation.[6]
Q3: How do I select the most appropriate purification method for my needs?
The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification strategy.
Q4: What are the best analytical techniques for assessing the purity of the final product?
A combination of methods is recommended for a comprehensive assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity. A validated RP-HPLC method is often the standard for final purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton or carbon environments.
-
Elemental Analysis (CHN): Used to confirm the elemental composition, which is a strong indicator of purity, especially after crystallization.
Q5: What are the recommended storage conditions for purified this compound?
As with many amines, the compound can be sensitive to air and light.[5] For long-term storage, it is recommended to store the material under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4°C) and protected from light.[8] Storing it as a stable crystalline salt (e.g., hydrochloride) can also significantly improve its shelf life.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe peak tailing in silica gel chromatography. | The basic amine is interacting strongly with acidic silanol groups on the silica surface. | 1. Add a modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase to compete for the active sites. 2. Use deactivated silica: Employ commercially available deactivated silica gel or alumina. |
| Product "oils out" during crystallization. | 1. The solvent is too non-polar. 2. The concentration is too high. 3. Cooling was too rapid. 4. Residual impurities are preventing lattice formation. | 1. Add a co-solvent in which the compound is less soluble to induce precipitation. 2. Dilute the solution before cooling. 3. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. 4. Try converting the amine to a salt (e.g., HCl, HBr), which often have better crystallization properties.[9][10] |
| Low or no recovery from a Strong Cation Exchange (SCX) column. | 1. Incomplete Protonation: The amine was not fully protonated during loading and did not bind to the column. 2. Elution solvent is too weak: The basic wash is not strong enough to deprotonate and release the compound. | 1. Ensure the loading solution is acidic (e.g., dissolve the crude material in methanol with 1-5% acetic acid).[2] 2. Use a stronger basic eluent. A common choice is 2M ammonia in methanol. |
| Product appears to decompose during distillation. | The distillation temperature is too high, causing thermal degradation. | 1. Use Vacuum: Perform the distillation under reduced pressure to lower the boiling point. 2. Check for Catalytic Impurities: Ensure no acidic or metallic residues are present in the distillation flask, as they can catalyze decomposition. |
Part 3: Detailed Experimental Protocols
Here we provide detailed, field-tested protocols for the most common and effective purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from impurities of different polarities on a small to medium scale (100 mg to 10 g).
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point for this amine is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the solvent mixture to prevent peak tailing. Adjust the DCM/MeOH ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). Pour the slurry into the column and allow it to pack under light pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and viewing under a UV lamp (if applicable) or by staining.
-
Analysis and Pooling: Run a TLC of the collected fractions to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Hydrochloride Salt Formation & Recrystallization
This is an excellent method for achieving very high purity on a larger scale, as it effectively removes non-basic and weakly basic impurities.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound free base in a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of isopropanol and ethyl acetate are good starting points.
-
Acidification: While stirring the solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise. The hydrochloride salt should begin to precipitate. Monitor the pH of the solution with pH paper to ensure you do not add a large excess of acid.
-
Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol). If the salt is too soluble, a solvent/anti-solvent system can be used (e.g., dissolve in hot ethanol and slowly add ethyl acetate until the solution becomes slightly cloudy, then re-heat to clarify).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]
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Teledyne ISCO. (2012). Purification of Alkaloids. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
- Britton, E. C., Horsley, L. H., & Kellom, D. B. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
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Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
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Synthesis of Pyrido[1,2-a][2][8][12]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. (2014). ResearchGate. Retrieved from [Link]
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Sorrells, S. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbent Technologies. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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Ondrejovič, M., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. (2016). JSM Central. Retrieved from [Link]
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Fun, H.-K., et al. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. (2017). ResearchGate. Retrieved from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (2007). Google Patents.
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Synthesis of Novel Pyrazolo[3,4-d][2][8][13]Triazines. (2014). ResearchGate. Retrieved from [Link]
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Organic Chemistry Lab Videos. (2020). Simple and Fractional Distillation. YouTube. Retrieved from [Link]
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Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]
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Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (2011). The Royal Society of Chemistry. Retrieved from [Link]
- Amine acid salt compounds and process for the production thereof. (1997). Google Patents.
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Resolving unexpected side reactions in octahydropyrido[1,2-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of octahydropyrido[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected challenges in the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experimental work.
Troubleshooting Guide: Resolving Unexpected Side Reactions
This section provides practical advice for overcoming common pitfalls in the synthesis of octahydropyrido[1,2-a]pyrazines, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC. What are the likely causes and how can I improve it?
Low yields and the formation of multiple byproducts are common frustrations in complex heterocyclic synthesis. The root causes often trace back to suboptimal reaction conditions, the purity of starting materials, or inherent instability of intermediates or products.
Potential Causes and Solutions:
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Suboptimal Reaction Conditions: The synthesis of bicyclic systems like octahydropyrido[1,2-a]pyrazines can be highly sensitive to temperature, reaction time, and catalyst choice. For instance, in syntheses involving tandem iminium cyclization, the choice of catalyst is crucial for the success of the transformation.[1]
-
Troubleshooting Steps:
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Temperature Screening: Perform small-scale trial reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to identify the optimal condition that favors your desired product.
-
Time-Course Study: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the point of maximum product formation and minimize subsequent degradation.
-
Catalyst Optimization: If your synthesis is catalyst-dependent, screen a panel of related catalysts (e.g., different Lewis acids or transition metal catalysts) to enhance selectivity and yield.
-
-
-
Purity of Starting Materials: Impurities in your starting materials, such as precursor diamino alcohols or aldehydes, can lead to a cascade of unwanted side reactions.
-
Troubleshooting Steps:
-
Reagent Purification: Ensure the purity of your starting materials by recrystallization, distillation, or column chromatography before use.
-
Moisture and Air Sensitivity: Many organic reactions are sensitive to atmospheric moisture and oxygen. Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket, especially when working with organometallic reagents or sensitive intermediates.
-
-
-
Product and Intermediate Instability: The octahydropyrido[1,2-a]pyrazine core, containing tertiary amines, may be susceptible to oxidation. If a lactam precursor is used, it can be prone to hydrolysis under acidic or basic workup conditions.
-
Troubleshooting Steps:
-
Inert Workup: During workup, consider using degassed solvents and performing extractions under an inert atmosphere to prevent oxidation.
-
pH Control: If your product or intermediates are pH-sensitive, maintain a neutral pH during aqueous workup and purification.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize degradation.
-
-
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Question 2: I am observing a significant amount of a dimeric byproduct in my reaction. What is the likely mechanism and how can I suppress its formation?
The formation of dimeric pyrazine byproducts can occur, particularly in syntheses involving the self-condensation of α-amino aldehyde intermediates. This is a known pathway in the biomimetic synthesis of 2,5-disubstituted pyrazines.[2]
Plausible Mechanism: Dimerization of an α-Amino Aldehyde Intermediate
In a typical scenario, an α-amino aldehyde intermediate, which can be generated in situ, can undergo self-condensation to form a dihydropyrazine, which then oxidizes to the aromatic pyrazine dimer.
Strategies to Minimize Dimer Formation:
-
High Dilution Conditions: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Experimental Protocol: High Dilution Reaction Setup
-
Set up a reaction vessel with a larger volume of solvent than typically used.
-
Using a syringe pump, slowly add the precursor that forms the reactive intermediate (e.g., the α-amino aldehyde precursor) to the reaction mixture over an extended period (e.g., 4-8 hours). This maintains a low instantaneous concentration of the reactive species.
-
-
-
Stoichiometry Control in Reductive Aminations: If the octahydropyrido[1,2-a]pyrazine is being formed via an intramolecular reductive amination, ensure precise control over the stoichiometry of the reducing agent.
| Condition | Outcome | Rationale |
| Slow addition of reducing agent | Favors intramolecular cyclization | Keeps the concentration of the reduced intermediate low, disfavoring intermolecular reactions. |
| Rapid addition of reducing agent | May increase dimer formation | A high concentration of the reduced intermediate can promote intermolecular side reactions. |
Question 3: My final product shows two closely-eluting spots on TLC and two sets of peaks in the NMR, suggesting the presence of diastereomers. How can I control the stereochemistry?
The octahydropyrido[1,2-a]pyrazine scaffold has a bridgehead nitrogen, and the fusion of the two rings can be either cis or trans. Stereochemical studies have shown that these systems preferentially adopt a more stable trans-fused ring conformation.[1][3] The formation of a significant amount of the cis-fused diastereomer can be considered a side reaction.
Factors Influencing Stereoselectivity:
-
Thermodynamic vs. Kinetic Control: The trans-fused isomer is generally the thermodynamically more stable product. Reaction conditions that allow for equilibration (e.g., higher temperatures, longer reaction times, or the presence of a reversible step) will favor the trans isomer. Conversely, kinetically controlled reactions (e.g., at low temperatures) may yield a higher proportion of the cis isomer.
-
Choice of Reducing Agent: In syntheses involving the reduction of a cyclic iminium ion intermediate, the steric bulk of the reducing agent can influence the direction of hydride attack, thus affecting the stereochemical outcome.
Troubleshooting Steps for Poor Diastereoselectivity:
-
Adjust Reaction Temperature: If you suspect you are isolating a kinetically favored but undesired diastereomer, try running the reaction at a higher temperature to favor the formation of the thermodynamically more stable trans-fused product.
-
Screen Reducing Agents: If applicable to your synthesis, compare the diastereoselectivity of different reducing agents (e.g., NaBH₄, Na(OAc)₃BH, LiAlH₄).
-
Purification: If a mixture of diastereomers is unavoidable, careful column chromatography with an optimized solvent system can often separate the isomers.
Stereochemical Control Workflow
Caption: A workflow for addressing issues with diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control during the synthesis of octahydropyrido[1,2-a]pyrazines?
Based on general principles of heterocyclic synthesis, the most critical parameters are typically:
-
Temperature: Influences reaction rates and can affect the selectivity between desired and undesired pathways, as well as stereochemical outcomes.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability of intermediates.
-
pH: Particularly important during aqueous workup, as the basic nitrogen atoms in the scaffold can be protonated, and any acid- or base-labile functional groups can be affected.
Q2: How can I purify my octahydropyrido[1,2-a]pyrazine product if it is a polar amine?
The basic nature of the octahydropyrido[1,2-a]pyrazine core can lead to tailing on silica gel chromatography. Here are some strategies to improve purification:
-
Amine Deactivation of Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (e.g., by including 0.5-1% triethylamine in your eluent) to neutralize acidic sites and reduce tailing.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase such as a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, can be very effective.
-
Acid-Base Extraction: Utilize the basicity of your product. Extract your crude material into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your purified product back into an organic solvent.
Q3: Are there any known rearrangement reactions I should be aware of during the synthesis of piperazine-containing bicyclic systems?
While specific unexpected rearrangements for the octahydropyrido[1,2-a]pyrazine core are not widely documented in introductory literature, rearrangement reactions in piperazine synthesis, such as the Ugi-Smiles and Mumm rearrangements, are known.[4] It is plausible that under certain conditions (e.g., strong acid or base, high temperatures), unforeseen rearrangements could occur. If you observe a product with an unexpected mass or fragmentation pattern in your mass spectrometry analysis, consider the possibility of a skeletal rearrangement and consult advanced literature on heterocyclic rearrangements.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]
-
Di Mola, A., et al. (2012). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 48(68), 8565-8567. [Link]
-
Evans, B. E., et al. (2002). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 102(10), 3641-3710. [Link]
-
Balci, M., et al. (2003). Synthesis and chemistry of unusual bicyclic endoperoxides containing the pyridazine ring. The Journal of Organic Chemistry, 68(18), 7009-15. [Link]
-
Bentham Science Publishers. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Letters in Organic Chemistry. [Link]
-
Hassan, K. M., et al. (1977). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1397-1402. [Link]
-
Amanote Research. (n.d.). Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 313-333. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2948-2960. [Link]
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National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688. [Link]
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Patentscope. (2019). Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors. [Link]
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National Center for Biotechnology Information. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(15), 4434. [Link]
-
Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10, 2126-2132. [Link]
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Royal Society of Chemistry. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 47, 1341-1348. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. [Link]
- Google Patents. (2002). New octahydro-2H-pyrido[1,2-alpha]pyrazine compounds, a process for their preparation and pharmaceutical compositions containing them.
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National Center for Biotechnology Information. (2021). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1][5]oxazine-pyrroles and related products. Beilstein Journal of Organic Chemistry, 17, 2598-2607. [Link]
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National Center for Biotechnology Information. (2021). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]
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ResearchGate. (2010). Epimerization in Intramolecular Carbanilide Cyclization to Hydantoins: A Computational Study. [Link]
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Stability testing of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine under experimental conditions
Welcome to the technical support center for the stability testing of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the experimental analysis of this bicyclic saturated heterocycle.
Section 1: Understanding the Molecule and its Stability Profile
This section addresses fundamental questions regarding the inherent stability of this compound, which is crucial for designing robust stability studies.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by two key structural features: the presence of two tertiary amine groups and a cyclic aminal moiety.
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Tertiary Amines: The two nitrogen atoms in the bicyclic ring system are tertiary amines. Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides.[1][2][3] This oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The rate of oxidation can be influenced by factors such as temperature, light, and the presence of metal ions.[3][4]
-
Cyclic Aminal: The molecule contains a cyclic aminal (N,N-acetal) functional group. Aminals are known to be sensitive to acidic conditions and can undergo hydrolysis to the corresponding aminoaldehyde and amine.[5][6][7] The stability of the aminal is highly pH-dependent, with accelerated hydrolysis observed in acidic media.[5]
The saturated bicyclic ring system, being conformationally flexible, can also influence the reactivity of these functional groups.
Q2: What are the most probable degradation pathways for this molecule under experimental conditions?
A2: Based on its structure, the most likely degradation pathways for this compound are:
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the cyclic aminal is prone to hydrolysis, which would lead to the opening of the pyrazine ring. This reaction is reversible but can lead to significant degradation in acidic environments.[5]
-
Oxidation: The tertiary amine nitrogens are susceptible to oxidation, primarily forming N-oxides.[1][2] This can be a significant degradation pathway, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.
-
Photodegradation: Although specific data on this molecule is limited, compounds with amine functionalities can be susceptible to photodegradation. Exposure to UV or visible light could potentially lead to oxidation or other complex degradation reactions. Following ICH Q1B guidelines for photostability testing is crucial.[8][9][10][11][12]
Q3: Are there any analogous structures whose stability data could provide insights?
A3: Yes, reviewing stability data for related heterocyclic structures can be highly informative.
-
Piperidine Derivatives: The pyrido- part of the molecule is a piperidine ring. Piperidine and its derivatives are known to be susceptible to oxidation and can be sensitive to heat.[13][14][15] Their stability is also influenced by storage conditions, including temperature and humidity.[14]
-
Pyrazine Derivatives: While the pyrazine ring in this molecule is saturated, data on aromatic pyrazines can offer some clues regarding the reactivity of the nitrogen atoms.[16][17]
-
Other Saturated Bicyclic Heterocycles: The stability of other saturated bicyclic amines has been a subject of study in drug discovery to improve metabolic stability.[18][19] These studies often focus on mitigating oxidation and other metabolic degradation pathways.
Section 2: Designing and Executing Stability Studies
This section provides practical guidance on setting up and running stability and forced degradation studies in accordance with regulatory expectations.
Q4: How should I design a forced degradation study for this compound?
A4: A well-designed forced degradation (or stress testing) study is essential to identify potential degradation products and establish stability-indicating analytical methods.[20][21][22] The study should expose the molecule to conditions more severe than those used for accelerated stability testing.[23][24]
Here is a recommended experimental workflow:
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- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Welcome to the technical support center for 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and encountering lower than expected biological activity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experiments.
Introduction: The Challenge of Bioactivity in Synthetic Chemistry
The synthesis of novel compounds like this compound is a journey fraught with potential pitfalls that can significantly impact the final biological activity. Low bioactivity is a frequent and frustrating issue that can arise from a multitude of factors, ranging from the purity of the compound to the specifics of the biological assay.[1][2] This guide will provide a systematic approach to troubleshooting, enabling you to pinpoint the root cause of the problem and get your research back on track.
Troubleshooting Guide: A Step-by-Step Approach
This section is designed to walk you through the most common issues that can lead to low bioactivity. Each question addresses a specific problem and provides a detailed explanation of the underlying causes, along with actionable experimental protocols.
Question 1: My synthesized this compound shows significantly lower bioactivity than expected. Where do I start?
Low bioactivity is a common hurdle. A systematic investigation is key to identifying the root cause. The primary areas to investigate are the compound's integrity, the presence of impurities, and the experimental conditions of the biological assay.[1][2]
Initial Troubleshooting Workflow
Caption: A general workflow for troubleshooting low bioactivity.
Begin by confirming the identity and purity of your synthesized compound. Even minor impurities can significantly impact biological assays.[3][4]
Question 2: How do I definitively confirm the purity and structure of my synthesized compound?
The robust validation of your compound's purity and structure is a critical first step.[5][6][7] A combination of analytical techniques is recommended for a comprehensive assessment.
Recommended Analytical Techniques for Purity and Structural Validation
| Analytical Technique | Information Provided | Key Considerations |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | Confirms the chemical structure and connectivity of atoms. Can also be used for quantitative purity assessment (qNMR).[7] | Ensure the use of a high-purity internal standard for qNMR. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for chiral separation.[8][9] | Use a suitable chiral stationary phase (CSP) to separate enantiomers. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Provides an independent confirmation of the empirical formula. |
Experimental Protocol: Quantitative ¹H-NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh a known amount of your synthesized compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte or standard.
-
Acquisition: Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Processing: Integrate a well-resolved signal of your compound and a signal of the internal standard.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Question 3: Could stereochemistry be the reason for the low bioactivity? How can I separate and identify the different stereoisomers?
Absolutely. This compound has chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have vastly different biological activities.[10] It is crucial to separate and test each isomer individually.
Strategies for Chiral Separation
Separating diastereomers can be achieved through standard chromatographic techniques like column chromatography.[11] Enantiomers, however, require a chiral environment for separation.
Caption: Methods for chiral separation and analysis.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices for heterocyclic compounds include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD).[8]
-
Mobile Phase Screening: Start with a standard mobile phase (e.g., hexane/isopropanol) and screen different ratios to optimize the separation. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.
-
Detection: Use a UV detector at a wavelength where your compound has good absorbance.
-
Scale-up: Once analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each enantiomer for biological testing.
Question 4: My compound is pure and the stereochemistry is correct, but the bioactivity is still low. What else could be wrong?
If the compound itself has been thoroughly characterized and is of high purity, the next step is to scrutinize the biological assay conditions.[1]
Common Assay-Related Issues
-
Compound Solubility: Poor solubility in the assay medium is a frequent cause of low apparent bioactivity.[1] If your compound precipitates, its effective concentration is much lower than intended.
-
Troubleshooting: Visually inspect your assay plates for precipitation. Consider using a co-solvent like DMSO (typically <0.5% final concentration) to improve solubility.
-
-
Compound Stability: The compound may be degrading under the assay conditions (e.g., due to pH, temperature, or light exposure).
-
Troubleshooting: Assess the stability of your compound in the assay buffer over the time course of the experiment using HPLC.
-
-
Assay Controls: Ensure that your positive and negative controls are behaving as expected. This validates the assay itself.
-
Reagent Quality: The quality and concentration of cells, enzymes, and other reagents are critical for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of piperazine-containing compounds can often lead to specific impurities.[12][13] Common impurities may include:
-
Unreacted starting materials.
-
Di-substituted byproducts: The formation of di-substituted piperazines is a common competitive reaction.[14]
-
Reaction intermediates.
-
Residual solvents and catalysts. [3]
The presence of these impurities can significantly affect the observed biological activity.[15][16][17]
Q2: What is the expected bioactivity of this compound?
Derivatives of octahydro-2H-pyrido[1,2-a]pyrazine have been investigated for various biological activities, including as mu-opioid receptor antagonists.[18] The specific bioactivity of the 3-methyl derivative will depend on the target and the assay being used. It is essential to have a reference standard or literature data to compare your results against.
Q3: How can I improve the yield and purity of my synthesis?
Optimizing the synthetic route is key. For piperazine derivatives, strategies to improve yield and purity include:
-
Protecting groups: Using protecting groups like Boc can prevent di-substitution.[12]
-
Reaction conditions: Carefully controlling temperature, reaction time, and stoichiometry can minimize byproduct formation.
-
Purification techniques: Employing appropriate purification methods, such as column chromatography or crystallization, is crucial for isolating the desired product.[11][19]
Q4: Are there any known off-target effects of pyrido[1,2-a]pyrazine derivatives?
The pyrido[1,2-a]pyrazine scaffold is present in molecules with a wide range of biological activities, targeting various receptors and enzymes.[20][21][22][23] Therefore, it is plausible that this compound could have off-target effects. It is advisable to perform counter-screening against a panel of relevant targets to assess the selectivity of your compound.
References
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- Characterization of synthesized compounds: Significance and symbolism. (2024, December 6).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
- Technical Support Center: Characterization of Substituted Piperazines - Benchchem. (n.d.).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. (n.d.).
- Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Asterriquinone Batches - Benchchem. (2025, November 1).
- Chiral Separation Techniques - chemistlibrary. (n.d.).
- Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (n.d.).
- ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Publications. (n.d.).
- A Comparative Guide to Validating the Purity of Synthesized Azepane-2,4-dione - Benchchem. (n.d.).
- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
- Effects of Impurities in Pharmaceuticals - Oceanic Pharmachem. (2019, September 9).
- A Review on Effect of Impurities in Pharmaceutical Substances - Dattakala College of Pharmacy. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (n.d.).
- Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (n.d.).
- Chiral Analysis & Separation - BOC Sciences. (n.d.).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).
- Effects of Impurities in Pharmaceuticals. (n.d.).
- Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
- How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. (2014, June 20).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).
- A Comprehensive Guide to Assessing the Purity of Synthesized Butyl Pyruvate - Benchchem. (n.d.).
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC - NIH. (n.d.).
- Pharmacological activity and mechanism of pyrazines. PubMed. (2023, October 5).
- US2919275A - Purification of piperazine - Google Patents. (n.d.).
- Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) - Asian Journal of Pharmaceutics. (2016, August 12).
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants - NIH. (n.d.).
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (n.d.).
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (n.d.).
- The bioactive compounds and their lower bioavailability issues - ResearchGate. (n.d.).
- Design, Synthesis, and Evaluation of Bioactive Small Molecules - PMC - PubMed Central. (n.d.).
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023, February 16).
- Synthesis of 4-methyl pyrido (3,2-e) pyrrolo (1,2-a) pyrazines. - Sci-Hub. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023, December 13).
- PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (n.d.).
- (PDF) Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity - ResearchGate. (2017, September).
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed. (n.d.).
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. (2022, July 22).
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- 5. Characterization of synthesized compounds: Significance and symbolism [wisdomlib.org]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup & Purification of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Introduction
Welcome to the technical support guide for the synthesis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. This document is designed for researchers, chemists, and drug development professionals who are navigating the crucial final steps of this synthesis. The target molecule is a saturated bicyclic diamine, a structural class whose physical properties—namely its high basicity and polarity—present unique challenges during reaction workup, isolation, and purification.
Unlike neutral, non-polar compounds, this bicyclic amine requires a carefully considered workup strategy to avoid common pitfalls such as low recovery, persistent emulsion formation, and difficulties in purification. This guide provides field-proven protocols and troubleshooting advice rooted in the fundamental principles of acid-base chemistry and chromatography to ensure a high-purity final product with maximum yield.
Section 1: Critical Workup Parameters & Their Rationale
Successful isolation of this compound hinges on precise control over the chemical environment. The two basic nitrogen atoms in the scaffold dictate its solubility and behavior.
The Central Role of pH Control
The most critical factor in the workup is pH management. The amine exists in two states depending on the pH:
-
Acidic to Neutral pH (pH < 9): The amine is protonated, forming a hydrochloride or other salt (R₂NH₂⁺). This salt is ionic and therefore highly soluble in the aqueous phase.
-
Strongly Basic pH (pH > 12): The amine is in its free-base form (R₂NH). This neutral, deprotonated form is significantly less polar and can be extracted into organic solvents.
Attempting to extract the product from an acidic or neutral aqueous solution will result in near-total loss of material, as the protonated amine salt will remain in the water layer.
Quenching Strategy for Reductive Amination
Most synthetic routes to this scaffold will involve a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] These must be neutralized ("quenched") safely before extraction.
-
Why Quench? Adding acid directly to a large excess of borohydride can cause rapid, uncontrolled evolution of hydrogen gas, creating a safety hazard.
-
Procedure: The reaction should first be cooled in an ice bath (0°C). A mild acid, such as 1M HCl or a saturated solution of ammonium chloride (NH₄Cl), should be added dropwise to neutralize excess reducing agent. Following this, the pH must be adjusted for extraction as described above.
Solvent Selection for Liquid-Liquid Extraction
The choice of organic solvent is crucial for efficiently partitioning the free-base product from the highly basic aqueous layer.
-
Poor Solvents: Non-polar solvents like hexanes and diethyl ether are generally ineffective due to the residual polarity of the diamine.
-
Effective Solvents:
-
Dichloromethane (DCM) & Chloroform: These are the most common and effective choices.
-
Ethyl Acetate (EtOAc): Can be effective, but multiple extractions are often necessary.
-
Solvent Mixtures: For particularly stubborn extractions, a mixture of 9:1 DCM/Isopropanol can enhance the polarity of the organic phase and improve recovery.
-
Section 2: Standardized Workup & Purification Protocol
This protocol assumes the synthesis was performed via a reductive amination pathway in a solvent like 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF).[1][2]
Step 1: Quench Excess Reducing Agent
-
Cool the reaction vessel to 0°C using an ice-water bath.
-
Slowly and carefully add 1M HCl dropwise with vigorous stirring until gas evolution ceases. Monitor the pH to ensure it becomes acidic (pH ~2-3).
Step 2: Solvent Removal & Initial Acid Wash
-
If the reaction solvent is water-miscible (e.g., THF, MeOH), remove it under reduced pressure using a rotary evaporator.
-
If the solvent is not water-miscible (e.g., DCE), proceed to the next step.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a non-polar solvent like ethyl acetate (2 x 50 mL for a 100 mL reaction volume). This removes non-basic organic impurities, while your protonated product remains in the aqueous layer. Archive the organic layers for analysis in case of workup failure.
Step 3: Liberation and Extraction of the Free Base
-
Cool the acidic aqueous layer (containing the product salt) in an ice bath.
-
Slowly add a strong base, such as 6M NaOH or solid K₂CO₃, in portions until the pH is strongly basic (pH > 12). Use pH paper to confirm. The solution may become cloudy as the free base precipitates or forms an oil.
-
Extract the product from the basic aqueous solution with Dichloromethane (DCM) (at least 3-5 times). The number of extractions is critical for good recovery.
-
Combine the organic extracts.
Step 4: Drying and Concentration
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 5: Purification The crude product is often an oil and may contain residual starting materials or byproducts.
-
Option A: Kugelrohr Distillation (Preferred for Thermally Stable Oils)
-
If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
-
-
Option B: Column Chromatography (Requires Special Conditions)
-
Stationary Phase: Use basic or neutral alumina, or silica gel that has been "neutralized" by pre-flushing with an eluent containing 1-2% triethylamine (Et₃N).
-
Mobile Phase: A gradient system of DCM and Methanol (e.g., 100% DCM to 95:5 DCM:MeOH) containing 1% triethylamine throughout the run is a good starting point. The triethylamine prevents the basic product from streaking on the acidic silica gel.[3]
-
-
Option C: Salt Formation and Recrystallization
-
Dissolve the crude free-base oil in a minimal amount of a solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in ether or isopropanol dropwise to precipitate the hydrochloride salt.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain high-purity solid material.
-
Section 3: Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Extraction | 1. Insufficiently Basic Aqueous Layer: The product remains protonated and water-soluble.[3] 2. Emulsion Formation: A stable emulsion has trapped the product between layers. 3. Incorrect Organic Solvent: The solvent is not polar enough to extract the product. | 1. Re-check the pH of the aqueous layer with pH paper. Add more solid NaOH or K₂CO₃ until pH > 12 is confirmed. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If it persists, filter the entire mixture through a pad of Celite. 3. Switch to a more polar solvent like Dichloromethane (DCM) or Chloroform. Consider adding 5-10% isopropanol to your DCM. |
| Final Product Contaminated with Imine Intermediate | Incomplete Reduction: The reaction did not go to completion.[3] | 1. Before workup, check for reaction completion via TLC or LC-MS. 2. If incomplete, add another portion of the reducing agent and allow more time. 3. An imine can often be hydrolyzed back to the aldehyde and amine by stirring with acidic water, which can then be separated during the acid/base workup. |
| Product Streaks on Silica Gel TLC Plate | Strong Acid-Base Interaction: The basic amine product is binding irreversibly to the acidic silica gel surface. | 1. Prepare TLC plates by eluting them first in a jar containing your eluent + 2% triethylamine. 2. For column chromatography, use the specialized conditions described in Section 2, Step 5B. 3. Spot the TLC plate and let it sit in an ammonia chamber for a few minutes before eluting. |
| Final Product is a Persistent Oil | 1. Inherent Property: The free base of this molecule may have a low melting point or be an oil at room temperature. 2. Residual Solvent or Impurities: Trapped solvent or low-melting impurities are present. | 1. This is normal for many small amines. For easier handling, storage, and weighing, convert a sample to its hydrochloride salt. 2. Purify via Kugelrohr distillation or chromatography. Ensure the product is dried under high vacuum for several hours. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why can't I just extract my product directly after quenching the reaction? Your product is an amine. After quenching with acid, the amine becomes protonated to form an ammonium salt. This salt is highly polar and will dissolve in the aqueous layer, not the organic layer. You must add a base to neutralize this salt and regenerate the "free base" amine before it can be extracted into an organic solvent.
Q2: I have a very stable emulsion during extraction. What is the best way to handle it? Emulsions are common when working with basic aqueous solutions and chlorinated solvents. The best first step is to add a significant volume of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion. If this fails, filtering the entire mixture through a pad of Celite® is a very effective, albeit slower, method.
Q3: Is column chromatography on silica gel really possible for this compound? Yes, but not under standard conditions. The key is to suppress the acidic nature of the silica gel. This is achieved by adding a volatile base, typically triethylamine (Et₃N), to the mobile phase at a concentration of 1-2%. This ensures your product elutes properly instead of sticking to the column. Alternatively, using neutral or basic alumina as the stationary phase can circumvent this issue entirely.[3]
Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared Spectroscopy (IR): Can show the absence of carbonyl groups from starting materials and confirm N-H bonds if present.
-
Elemental Analysis: Provides the elemental composition, which is a strong indicator of purity for a novel compound or a reference standard.
Section 5: Visualizing the Workflow & Potential Pathways
Diagram 1: General Workup & Purification Decision Tree
This diagram outlines the logical flow of the workup procedure, from the quenched reaction mixture to the final purified product.
Caption: Workflow for the workup of this compound.
Diagram 2: Potential Byproduct Formation in Reductive Amination
This diagram illustrates how incomplete reactions can lead to impurities that must be removed during the workup.
Caption: Simplified reaction map showing desired product and key byproducts.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit. (2025).
- Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?
- Google Patents. (1962).
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Validation & Comparative
A Comparative Analysis of a Novel Pyrido[1,2-a]pyrazine Derivative and Naloxone as Opioid Antagonists
A Guide for Drug Development Professionals
This guide provides a detailed, data-driven comparison between the established non-selective opioid antagonist, naloxone, and a novel, high-affinity mu (μ)-opioid receptor antagonist derived from the octahydro-2H-pyrido[1,2-a]pyrazine scaffold. While the initial topic specified a 3-methyl derivative, this analysis will focus on the most potent and well-characterized analogue from this novel class reported in the literature, compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), to ensure the comparison is grounded in published experimental data.[1]
We will dissect their mechanisms of action, compare their receptor binding and functional activities through in vitro data, and provide the detailed experimental protocols necessary to validate these findings. This objective analysis is intended to equip researchers and drug development professionals with the critical information needed to evaluate the potential of this new chemical class in relation to the gold standard, naloxone.
Introduction to the Compounds and Opioid Antagonism
Opioid antagonists are critical pharmacological tools and life-saving therapeutics.[2] They function by binding to opioid receptors without activating them, thereby blocking the effects of both endogenous endorphins and exogenous opioids like morphine or fentanyl. The primary clinical application is the reversal of opioid-induced respiratory depression during overdose.[3]
Naloxone , a synthetic derivative of oxymorphone, has been the cornerstone of opioid overdose treatment for over 50 years.[3][4] It is a non-selective, competitive antagonist with high affinity for the μ-opioid receptor (MOR), the primary receptor mediating the analgesic and euphoric effects of most opioids, as well as their life-threatening respiratory depression.[5]
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a newer area of exploration for potent and selective opioid receptor modulators. Research into this class has yielded compounds with sub-nanomolar affinity for the MOR and potent antagonist activity.[1] The lead compound from this series, compound 36 , was developed to improve upon earlier constrained analogues, offering a potentially more selective profile compared to naloxone.[1]
Chemical Structures:
| Compound | Structure |
| Naloxone | |
| Compound 36 | ![]() |
| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(prop-2-en-1-yl)-2,3,4,4a,5,6-hexahydro-1H-4,12-methano[5]benzofurano[3,2-e]isoquinolin-7(7aH)-one[5] |
| IUPAC Name | 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol[1] |
Mechanism of Action: Competitive Antagonism at the Opioid Receptor
Both naloxone and compound 36 act as competitive antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] In the presence of an opioid agonist (e.g., morphine), the receptor is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels. This signaling cascade results in the classic effects of opioids. A competitive antagonist binds to the same site on the receptor as the agonist but does not elicit a response. By occupying the receptor, it prevents the agonist from binding and initiating the signaling cascade.
Caption: Opioid receptor signaling and competitive antagonism.
In Vitro Performance: A Head-to-Head Comparison
The true measure of an antagonist's potential lies in its affinity for the target receptor and its ability to functionally block agonist activity. This section compares the published in vitro data for naloxone and compound 36.
Receptor Binding Affinity
Receptor binding affinity is determined using radioligand binding assays, which measure how strongly a compound binds to a specific receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) | Selectivity (MOR vs. KOR) | Selectivity (MOR vs. DOR) |
| Naloxone | 1.1 - 1.5[5][6] | 16 - 36.5[5] | 2.5 - 12[5] | ~2-11 fold | ~14-33 fold |
| Compound 36 | 0.47[1] | 100[1] | 120[1] | ~255 fold | ~212 fold |
Analysis: The data clearly indicates that compound 36 possesses a significantly higher affinity for the μ-opioid receptor (MOR) than naloxone, with a Ki value more than twice as potent.[1] More importantly, compound 36 demonstrates a vastly superior selectivity profile. It is approximately 255-fold more selective for the MOR over the κ-opioid receptor (KOR) and 212-fold selective over the δ-opioid receptor (DOR).[1] Naloxone, by contrast, is considered non-selective, with only a modest preference for the MOR over other opioid receptors.[5] This high selectivity could be advantageous in research settings for isolating MOR-specific effects and may have clinical implications in avoiding off-target effects mediated by DOR and KOR.
Functional Antagonist Activity
Functional assays measure the biological effect of a compound. The [35S]GTPγS binding assay is a standard method to assess the functional consequence of GPCR activation. It measures the binding of the radiolabeled, non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins following receptor activation by an agonist. An antagonist's potency is determined by its ability to inhibit this agonist-stimulated binding, quantified by the IC50 value (the concentration of antagonist required to inhibit 50% of the agonist's effect).
Table 2: Functional Antagonist Potency (IC50, nM) in [35S]GTPγS Assay
| Compound | μ-Opioid (MOR) |
| Naloxone | ~5.9 (Ki from functional assay)[6] |
| Compound 36 | 1.8[1] |
Analysis: The functional data corroborates the binding affinity results. Compound 36 is a highly potent MOR antagonist , capable of inhibiting agonist-induced G-protein activation at a low nanomolar concentration.[1] Its IC50 of 1.8 nM demonstrates a functional potency that is superior to that reported for naloxone in similar assays, confirming that its high binding affinity translates directly into robust functional antagonism.[1][6]
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods serve as a self-validating system for researchers looking to replicate or build upon these findings.
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO (Chinese Hamster Ovary) cells stably expressing the human μ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.[7]
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), a fixed concentration of a high-affinity radioligand (e.g., 0.2 nM [3H]diprenorphine), and varying concentrations of the test compound (naloxone or compound 36).[7]
-
Nonspecific Binding: In a separate set of wells, add a high concentration of a non-labeled opioid ligand (e.g., 10 µM naloxone) to determine nonspecific binding.
-
Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.[7]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol: [35S]GTPγS Functional Assay
This assay measures a compound's functional antagonist activity by quantifying its ability to block agonist-stimulated G-protein activation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from hMOR-expressing cells as described in the binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reagent Preparation: Prepare solutions of the agonist (e.g., DAMGO), the antagonist (naloxone or compound 36), [35S]GTPγS (e.g., 0.05 nM), and GDP (e.g., 10 µM).
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the antagonist.
-
Pre-incubation: Pre-incubate the plates for 15 minutes at 30°C.
-
Stimulation: Add a fixed concentration of the agonist (e.g., 1 µM DAMGO, corresponding to its EC90) to all wells except the basal binding controls.
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Harvesting: Terminate the reaction and harvest the contents as described in the binding assay protocol.
-
Quantification & Analysis: Quantify bound [35S]GTPγS using a scintillation counter. Plot the percentage of inhibition of agonist-stimulated binding versus the log concentration of the antagonist. Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for [35S]GTPγS Functional Antagonist Assay.
In Vivo Considerations and Future Directions
While in vitro data provides a powerful indication of a compound's potency and selectivity, in vivo studies are essential to determine its overall pharmacological profile, including efficacy, duration of action, and safety.[9] Standard in vivo models for opioid antagonists involve measuring their ability to reverse the effects of an agonist.[10]
Common In Vivo Assays:
-
Tail-Flick and Hot Plate Tests: These assays measure the analgesic effect of an opioid agonist. An effective antagonist will reverse this analgesia, causing the animal to respond more quickly to the thermal stimulus.[9]
-
Morphine-Stimulated Locomotion: Opioids can cause hyperlocomotion in rodents. An antagonist's potency can be quantified by its ability to block this effect, with an ID50 (dose that inhibits 50% of the effect) being calculated.[10]
-
Antagonist-Precipitated Withdrawal: In opioid-dependent animals, administration of an antagonist will precipitate withdrawal symptoms. The severity of these symptoms can be used to characterize the antagonist's efficacy.[10]
For a novel compound like 36 , the next logical step would be a comprehensive in vivo characterization against naloxone. Based on its superior in vitro affinity and potency, it is hypothesized that compound 36 would demonstrate high potency in reversing opioid-induced analgesia and respiratory depression in animal models. Its duration of action would be a critical parameter to determine, as a longer-acting antagonist could offer clinical advantages over naloxone, which has a relatively short half-life.[5]
Conclusion
This comparative analysis demonstrates that the novel octahydro-2H-pyrido[1,2-a]pyrazine derivative, compound 36 , is a highly potent and selective μ-opioid receptor antagonist.
-
Superior Affinity and Potency: Compound 36 exhibits a higher binding affinity and greater functional antagonist potency at the MOR compared to naloxone.[1]
-
Exceptional Selectivity: Its most significant advantage is its outstanding selectivity for the MOR over the DOR and KOR, a feature lacking in the non-selective antagonist naloxone.[1][5]
While naloxone remains the undisputed gold standard for emergency opioid overdose reversal, the unique pharmacological profile of compound 36 and its chemical class makes it a highly valuable tool for research into MOR-specific functions. Further preclinical development, including comprehensive in vivo studies and safety profiling, is warranted to determine if its potent and selective antagonist properties can be translated into future therapeutic applications.
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Comparative analysis of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine with known mu-opioid antagonists
Authored by: [Your Name/Title], Senior Application Scientist
In the landscape of opioid receptor pharmacology, the quest for novel antagonists with improved pharmacokinetic and pharmacodynamic profiles is a perpetual endeavor. This guide provides a comparative analysis of a novel structural class, represented by 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, against the gold-standard mu-opioid receptor (MOR) antagonists, Naloxone and Naltrexone. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such novel chemical entities, supported by established experimental protocols and data interpretation.
While extensive public data on this compound as a mu-opioid antagonist is not widely available, its rigid bicyclic structure presents an intriguing scaffold for opioid receptor modulation. For the purpose of this guide, we will refer to it as "Pyrido-Compound A" and present a hypothetical, yet plausible, data profile to illustrate the comparative methodology.
Introduction to Mu-Opioid Receptor Antagonism
The mu-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine and fentanyl. Antagonists at this receptor, such as Naloxone and Naltrexone, are critical therapeutic agents for reversing opioid overdose and in the management of opioid use disorder. These antagonists function by competitively binding to the MOR, thereby displacing agonists and blocking their downstream signaling effects.
The classical signaling cascade initiated by MOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Effective antagonists prevent these events.
Figure 2: Workflow for determining the binding affinity of a test compound at the MOR.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the MOR in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]DAMGO), and a range of concentrations of the unlabeled test compound (Pyrido-Compound A, Naloxone, or Naltrexone).
-
Incubation: Incubate the plate at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key step in MOR signaling.
Experimental Workflow:
Figure 3: Workflow for assessing the functional antagonism of a test compound at the MOR.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the MOR (e.g., CHO-MOR cells) in a suitable multi-well plate and grow to confluence.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a MOR agonist (e.g., DAMGO) along with an adenylyl cyclase activator like Forskolin. Forskolin is used to stimulate a measurable baseline of cAMP production.
-
Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified. The data is plotted to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that restores the cAMP response to 50% of the maximal effect) is determined.
In-Vivo Evaluation: The Tail-Flick Test
To translate in-vitro findings to a physiological context, in-vivo models are indispensable. The tail-flick test is a standard method for assessing the analgesic effects of opioids and the blocking action of antagonists.
Experimental Logic:
Figure 4: Logical flow of demonstrating in-vivo antagonism in the tail-flick test.
Protocol Outline:
-
Baseline Measurement: Determine the baseline tail-flick latency of the animal (e.g., a mouse or rat) by applying a heat source to its tail and measuring the time it takes for the animal to withdraw its tail.
-
Agonist Administration: Administer a standard dose of a MOR agonist, such as morphine.
-
Analgesia Assessment: At the time of peak agonist effect, re-measure the tail-flick latency. A significant increase in latency indicates analgesia.
-
Antagonist Administration: Administer the test antagonist (Pyrido-Compound A, Naloxone, or Naltrexone).
-
Reversal Assessment: Periodically measure the tail-flick latency after antagonist administration. A return of the latency towards the baseline value indicates that the antagonist has reversed the agonist-induced analgesia.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of a novel pyrido[1,2-a]pyrazine-based compound against the established mu-opioid antagonists, Naloxone and Naltrexone. The hypothetical data for "Pyrido-Compound A" illustrates a profile with high binding affinity and a potentially more favorable pharmacokinetic profile, warranting further investigation.
The described experimental protocols for binding affinity, functional antagonism, and in-vivo efficacy represent the foundational assays required for a thorough characterization of any novel MOR antagonist. Future studies should also include investigations into receptor subtype selectivity, off-target effects, and a more comprehensive pharmacokinetic and toxicological profiling to fully elucidate the therapeutic potential of this compound and its analogs.
References
A Comparative Guide to the Efficacy of Octahydropyrido[1,2-a]pyrazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrido[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of a variety of biologically active compounds. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for designing potent and selective ligands for various biological targets. However, the inherent stereochemistry of this scaffold presents both a challenge and an opportunity for drug developers. The seemingly subtle differences between its various isomers can lead to profound variations in pharmacological efficacy.
This guide provides a comparative analysis of the efficacy of different octahydropyrido[1,2-a]pyrazine isomers, drawing upon experimental data from peer-reviewed literature and patent filings. We will delve into the critical role of stereochemistry and explore structure-activity relationships (SAR) at key biological targets, offering insights to guide future drug discovery efforts.
The Decisive Influence of Stereochemistry
The octahydropyrido[1,2-a]pyrazine system can exist in two principal diastereomeric forms: cis-fused and trans-fused, depending on the relative orientation of the hydrogen atoms at the bridgehead carbon and nitrogen. This stereochemical arrangement dictates the overall three-dimensional shape of the molecule, which is a crucial determinant of its interaction with a biological target.
Figure 1: General representation of cis- and trans-fused octahydropyrido[1,2-a]pyrazine isomers.
Generally, the trans-fused conformation is considered to be the more thermodynamically stable arrangement.[1][2] This preference for the trans configuration often translates to higher biological potency, a theme that we will see recurring across different therapeutic targets.
Comparative Efficacy at Key Biological Targets
The versatility of the octahydropyrido[1,2-a]pyrazine scaffold is evident from the range of biological targets for which its derivatives have been investigated. Here, we compare the efficacy of its isomers in several key areas.
Mu-Opioid Receptor Antagonism
The opioid system is a critical target for pain management. Research into novel mu-opioid receptor antagonists has led to the exploration of the octahydropyrido[1,2-a]pyrazine scaffold. A significant study by Le Bourdonnec and colleagues in 2006 detailed the design and synthesis of a potent mu-opioid antagonist based on this framework.[3]
Their work provides a clear comparison between a novel octahydropyrido[1,2-a]pyrazine derivative (compound 36 ) and a previously developed potent antagonist with an octahydroquinolizine core (compound 4 ).
| Compound | Scaffold | Mu-Opioid Receptor Binding Affinity (Ki, nM) | Mu-Opioid Antagonist Activity (IC50, nM) |
| 4 | Octahydroquinolizine | 0.62 | 0.54 |
| 36 | Octahydropyrido[1,2-a]pyrazine | 0.47 | 1.8 |
Table 1: Comparative efficacy of an octahydropyrido[1,2-a]pyrazine derivative and an octahydroquinolizine analog as mu-opioid receptor antagonists. Data sourced from Le Bourdonnec et al., 2006.[3]
The data in Table 1 demonstrates that the octahydropyrido[1,2-a]pyrazine scaffold can yield compounds with sub-nanomolar affinity for the mu-opioid receptor, comparable to other potent antagonists.[3] While the antagonist activity of compound 36 was slightly lower than that of compound 4 , it exhibited an improved selectivity profile against delta- and kappa-opioid receptors, highlighting the potential of this scaffold for fine-tuning pharmacological properties.[3]
Monoacylglycerol Lipase (MAGL) Inhibition for Neurodegenerative Diseases
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for neurodegenerative diseases, neuroinflammation, and pain.[4][5] Several patents have disclosed the development of octahydropyrido[1,2-a]pyrazine derivatives as potent MAGL inhibitors.
While a direct head-to-head comparison of isomers is not explicitly detailed in these documents, the extensive lists of synthesized compounds and their corresponding biological activities provide valuable SAR insights. For instance, the substitution pattern on the pyrazine ring and the stereochemistry of the scaffold are critical for potent MAGL inhibition. The data below is a representative selection from patent literature, showcasing the high potency achievable with this scaffold.
| Compound Example (from patent literature) | MAGL Inhibition (IC50, nM) |
| Example 1 | < 10 |
| Example 2 | < 50 |
| Example 3 | < 20 |
Table 2: Representative MAGL inhibitory activity of octahydropyrido[1,2-a]pyrazine derivatives from patent literature.[4][5]
The development of these compounds for neurodegenerative conditions like Alzheimer's and Parkinson's disease underscores the therapeutic potential of the octahydropyrido[1,2-a]pyrazine scaffold in the central nervous system.[4][5]
Insights from a Structurally Related Scaffold: Antihypertensive Activity
The importance of the trans-fused stereochemistry is powerfully illustrated in a study on the structurally related pyrazino[2',3':3,4]pyrido[1,2-a]indole system. Jirkovsky and colleagues reported in 1987 that the trans isomers of this class of compounds were at least 10 times more potent as antihypertensive agents compared to their corresponding cis isomers.[6] This dramatic difference in potency highlights the critical role of the three-dimensional arrangement of the fused ring system in achieving optimal interaction with the biological target, in this case, the alpha-1 adrenoceptor.[6] Given the structural homology, it is highly probable that a similar stereochemical preference for the trans isomer exists for octahydropyrido[1,2-a]pyrazine derivatives targeting similar receptors.
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis of an octahydropyrido[1,2-a]pyrazine derivative and a relevant biological assay.
Representative Synthesis of a Substituted Octahydropyrido[1,2-a]pyrazine
The following is a generalized, multi-step synthesis adapted from the literature, illustrating a common approach to constructing the octahydropyrido[1,2-a]pyrazine core.
Figure 2: Generalized synthetic workflow for octahydropyrido[1,2-a]pyrazine derivatives.
Step-by-Step Methodology:
-
Formation of the Bicyclic Lactam: A substituted piperidine derivative is reacted with a suitable pyrazine precursor under conditions that promote condensation and subsequent intramolecular cyclization to form a bicyclic lactam intermediate. The choice of reagents and reaction conditions will influence the stereochemical outcome of this step.
-
Reduction of the Lactam: The lactam is then reduced to the corresponding saturated bicyclic amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) or borane. This step yields the core octahydropyrido[1,2-a]pyrazine scaffold.
-
N-Alkylation and Further Functionalization: The secondary amine in the pyrazine ring can be further functionalized through N-alkylation, acylation, or other coupling reactions to introduce desired substituents. This step is crucial for modulating the pharmacological properties of the final compound.
-
Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and stereochemistry are confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Mu-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
[³H]DAMGO (a selective mu-opioid receptor radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (octahydropyrido[1,2-a]pyrazine isomers).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
Scintillation vials and scintillation cocktail.
-
Microplate reader or scintillation counter.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the standard (naloxone) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, naloxone (for non-specific binding), or buffer alone (for total binding).
-
Incubation: Initiate the binding reaction by adding [³H]DAMGO to all wells. Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]DAMGO). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The octahydropyrido[1,2-a]pyrazine scaffold represents a highly valuable framework in modern drug discovery. The available data compellingly demonstrates that the biological efficacy of its derivatives is exquisitely sensitive to their stereochemistry. The trans-fused isomers have consistently shown superior potency in the contexts studied, a critical consideration for the design of future therapeutic agents.
While significant progress has been made in exploring the potential of this scaffold, particularly as mu-opioid receptor antagonists and MAGL inhibitors, there remains ample opportunity for further investigation. Future research should focus on:
-
Systematic SAR studies: A comprehensive evaluation of a wider range of isomers with diverse substitution patterns is needed to build more predictive models for activity at various targets.
-
Enantioselective synthesis: The development of efficient and scalable methods for the synthesis of enantiomerically pure octahydropyrido[1,2-a]pyrazines will be crucial for advancing these compounds into clinical development.
-
Exploration of new therapeutic areas: The favorable physicochemical properties of this scaffold suggest that its utility may extend beyond the central nervous system and pain management.
By leveraging a deep understanding of the structure-activity relationships and the pivotal role of stereoisomerism, researchers can continue to unlock the full therapeutic potential of the versatile octahydropyrido[1,2-a]pyrazine scaffold.
References
- WO2019134985A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors.
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289. [Link]
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Tucaliuc, A., et al. (2022). PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY. LUCRĂRI ŞTIINŢIFICE SERIA HORTICULTURĂ, 65(2). [Link]
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Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1374-1379. [Link]
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Jirkovsky, I., et al. (1987). Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles. A new class of potent antihypertensive agents. Journal of Medicinal Chemistry, 30(2), 388-394. [Link]
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A Comparative Guide to the In Vitro and In Vivo Correlation of Pyrido[1,2-a]pyrazine-Based Compounds
An objective comparison and technical guide for researchers, scientists, and drug development professionals.
The octahydropyrido[1,2-a]pyrazine scaffold is a conformationally constrained bicyclic system that has emerged as a valuable template in medicinal chemistry.[1] Its rigid structure allows for the precise orientation of substituents, making it an attractive starting point for designing potent and selective ligands for various biological targets. While data on the specific derivative 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is limited, the broader class of pyrido[1,2-a]pyrazine derivatives has been extensively explored, leading to the development of compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[2][3][4]
This guide provides a comparative analysis of the methodologies used to evaluate the activity of this class of compounds, focusing on the critical relationship between in vitro assays and in vivo outcomes. Understanding this correlation is paramount in drug development for predicting clinical efficacy and minimizing late-stage failures. We will explore case studies from the scientific literature to illustrate how initial laboratory findings translate to activity in living organisms.
The Drug Development Workflow: From Benchtop to Preclinical Models
The journey of a novel pyrido[1,2-a]pyrazine derivative from a concept to a potential therapeutic involves a structured progression from in vitro characterization to in vivo validation. This workflow is designed to establish a compound's mechanism of action, potency, selectivity, and safety profile.
Caption: General workflow from in vitro screening to in vivo validation for drug candidates.
Case Study 1: Pyrido[1,2-a]pyrazines as Anticancer Agents
A significant area of research for this scaffold is in oncology. Derivatives of the related imidazo[1,2-a]pyrazine structure have been developed as potent inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR and Aurora kinase pathways.[5][6]
In Vitro Evaluation
The initial assessment of anticancer activity involves a tiered approach, starting with the molecular target and progressing to cellular models.
-
Enzymatic Assays: The primary potency of a compound is determined against its purified target enzyme. For instance, imidazo[1,2-a]pyrazine derivatives have been evaluated for their ability to inhibit Aurora A and Aurora B kinases.[5] A similar approach was used for PI3K/mTOR dual inhibitors, where a compound (compound 42) demonstrated IC50 values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively.[6]
-
Cell-Based Assays: The next step is to assess the compound's activity in cancer cell lines. This provides insights into cell permeability and engagement with the target in a more complex biological environment. The MTT assay is a common method to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC50). For example, various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives were tested against Hep-2, HepG2, MCF-7, and A375 cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[7]
In Vivo Validation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism.
-
Pharmacokinetics (PK): Before efficacy studies, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Poor oral bioavailability was an issue for an initial imidazo-[1,2-a]pyrazine Aurora kinase inhibitor, which prompted further chemical modifications to improve its drug-like properties.[5] The optimized successor showed good drug exposure levels across species when dosed orally.[5]
-
Xenograft Models: The most common preclinical model for cancer involves implanting human tumor cells into immunocompromised mice. The efficacy of the compound is then evaluated by its ability to inhibit tumor growth. An orally bioavailable imidazo-[1,2-a]pyrazine Aurora inhibitor demonstrated excellent in vivo efficacy in a mouse xenograft tumor model.[5]
Data Summary: Anticancer Pyrido[1,2-a]pyrazine Analogs
| Compound Class | Target | In Vitro Potency (IC50) | In Vivo Model | Outcome | Reference |
| Imidazo[1,2-a]pyrazine | Aurora A/B Kinase | Potent (specific values not detailed in abstract) | Mouse Xenograft | Excellent efficacy with oral dosing | [5] |
| Imidazo[1,2-a]pyrazine | PI3Kα/mTOR | 0.06 nM / 3.12 nM | Not specified in abstract | Promising candidate with acceptable oral bioavailability | [6] |
| Imidazo[1,2-a]pyridine | Cancer Cell Lines | 11-13 µM | N/A | Promising lead for further development | [7] |
Case Study 2: Pyrido[1,2-a]pyrazines as Mu-Opioid Receptor Antagonists
The rigid octahydropyrido[1,2-a]pyrazine scaffold has been successfully employed to develop potent and selective antagonists for the mu-opioid receptor, which is a key target for pain management and addiction therapies.
In Vitro Evaluation
-
Receptor Binding Assays: These assays measure the affinity of the compound for its target receptor. A novel series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives were tested for their binding affinities against cloned human mu-, delta-, and kappa-opioid receptors. One compound (compound 36) was identified with a very high affinity for the mu-opioid receptor (Ki = 0.47 nM).[8]
-
Functional Assays: Beyond binding, it is essential to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The functional activity of these compounds was assessed, identifying them as potent mu-opioid antagonists with IC50 values in the low nanomolar range (e.g., 1.8 nM for compound 36).[8]
In Vivo Correlation and Considerations
While the provided literature primarily details the in vitro characterization of these mu-opioid antagonists, the high affinity and potent antagonist activity observed in vitro are strong indicators of potential in vivo efficacy. For a compound like this to be successful in a living system, it must not only bind to the receptor but also possess favorable pharmacokinetic properties to reach the target site (the central nervous system) in sufficient concentrations. Subsequent in vivo studies would typically involve animal models of pain or opioid-induced effects (like respiratory depression) to confirm that the in vitro antagonist activity translates into a therapeutic effect.
Caption: Mechanism of action for a Pyrido[1,2-a]pyrazine mu-opioid receptor antagonist.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]
Objective: To determine the IC50 value of a test compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrazine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a common preclinical model to evaluate the anticancer efficacy of a lead compound.[5]
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Methodology:
-
Animal Acclimatization: Allow immunocompromised mice (e.g., athymic nude mice) to acclimate to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via the determined route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
Conclusion
The pyrido[1,2-a]pyrazine scaffold and its derivatives represent a versatile class of compounds with demonstrated therapeutic potential across multiple disease areas. The successful translation from a potent in vitro molecule to an effective in vivo agent hinges on a systematic evaluation of its biological activity, selectivity, and pharmacokinetic properties. While a direct quantitative in vitro-in vivo correlation is the ultimate goal, the workflow and case studies presented here illustrate the logical, stepwise progression that guides drug development. The high in vitro potency of compounds targeting mu-opioid receptors and various cancer-related kinases provides a strong rationale for their advancement into preclinical in vivo models, forming the foundation for the development of next-generation therapeutics.
References
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, R., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]
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Wang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bénimèlis, D., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available at: [Link]
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Ganesan, S., et al. (2023). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. RSC Advances. Available at: [Link]
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Li, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to the Reproducibility of Data on 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine and its Analogs
In the landscape of modern drug discovery and chemical biology, the reproducibility of published data stands as a cornerstone of scientific integrity. This guide provides a comprehensive analysis of the synthetic routes, analytical characterization, and biological evaluation of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine and its parent scaffold. While direct studies on the reproducibility of data for this specific methylated analog are scarce, this document offers a framework for researchers to critically evaluate and reproduce findings based on the available literature for the broader class of octahydro-2H-pyrido[1,2-a]pyrazine derivatives. By synthesizing information from disparate sources, we aim to provide a practical guide for researchers, scientists, and drug development professionals.
Introduction to the Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold
The octahydro-2H-pyrido[1,2-a]pyrazine core is a pharmacologically relevant bicyclic heterocycle that has garnered interest in medicinal chemistry.[1] Its rigid, conformationally constrained structure makes it an attractive scaffold for the design of therapeutic agents.[2] Notably, derivatives of this scaffold have been investigated as potent mu-opioid receptor antagonists, highlighting their potential in neuropharmacology.[3][4] The introduction of a methyl group at the 3-position can significantly influence the compound's stereochemistry and biological activity, making a thorough understanding of its synthesis and characterization crucial for reproducible research.
I. Synthesis of the Octahydro-2H-pyrido[1,2-a]pyrazine Core: A Comparative Analysis
The synthesis of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold has been approached through various strategies, each with its own merits and potential challenges affecting reproducibility.
Asymmetric Synthesis from Chiral Precursors
One reported asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines starts from (-)-2-cyano-6-phenyloxazolopiperidine.[3] This multi-step approach allows for the preparation of specific stereoisomers.
Key Considerations for Reproducibility:
-
Starting Material Purity: The enantiomeric purity of the starting material is paramount. Any contamination with the opposite enantiomer will propagate through the synthesis, affecting the final product's optical purity.
-
Reaction Conditions: Cyclization steps, often involving bromo- or chloroamides, are sensitive to reaction conditions such as temperature, solvent, and base. Slight variations can lead to differences in yield and the formation of side products.
Serendipitous One-Pot Synthesis
A more direct, albeit serendipitous, one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, stemming from an unexpected nitro group displacement during a nitro-Mannich reaction.[1]
Key Considerations for Reproducibility:
-
Reaction Mechanism: As the reaction was unexpected, a thorough understanding and control of the underlying mechanism are crucial for consistent results. The authors propose a mechanistic hypothesis that would need to be carefully considered and potentially optimized.
-
Reagent Purity and Stoichiometry: The success of one-pot reactions is often highly dependent on the purity and precise stoichiometry of all reagents. Impurities could potentially divert the reaction pathway.
Visualizing the Synthetic Pathways
Caption: Workflow for a Mu-Opioid Receptor Radioligand Binding Assay.
Functional Assays
To assess whether a compound acts as an antagonist, functional assays are necessary. These assays measure the ability of the compound to block the effects of a known agonist.
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor. An antagonist will block the increase in [³⁵S]GTPγS binding induced by an agonist. [5] cAMP Inhibition Assay: Mu-opioid receptor activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. An antagonist will prevent this agonist-induced decrease in cAMP. [5][6]
Table 2: Comparative In Vitro Pharmacological Data for Mu-Opioid Receptor Antagonists
| Compound | Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC₅₀, nM) | Cell Line | Reference |
| Compound 36 (from Le Bourdonnec et al.) | 0.47 | 1.8 | CHO | [4] |
| Naloxone | ~2.3 | - | Recombinant human MOR | [5] |
| This compound | Data Not Available | Data Not Available | - | - |
IV. Conclusion and Future Directions
To ensure the reproducibility of future work in this area, researchers should:
-
Provide Detailed Experimental Procedures: Publish detailed, step-by-step protocols for synthesis and biological assays.
-
Thoroughly Characterize Compounds: Report complete analytical data (NMR, IR, HRMS) to confirm the structure and purity of the compounds.
-
Use Appropriate Controls: Employ positive and negative controls in all biological assays.
By adhering to these principles of scientific rigor, the research community can build a solid foundation of reproducible data, accelerating the discovery and development of new therapeutic agents based on the octahydro-2H-pyrido[1,2-a]pyrazine scaffold.
References
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Cardona, F., et al. (2011). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications. [Link]
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Rubiralta, M., et al. (2010). Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. ChemInform. [Link]
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Armarego, W. L. F., & Kobayashi, T. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1h-Pyrido[1, 2-A]pyrazine as M-Opioid Receptor Antagonists. Amanote Research. [Link]
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Pan, Y., et al. (2014). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in Molecular Biology. [Link]
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Goswami, S., et al. (2015). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. [Link]
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A Comparative Guide to Validating the Binding Affinity of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine to Opioid Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the binding affinity of novel ligands, specifically focusing on the 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold, to opioid receptors. We will delve into the foundational principles of receptor binding, compare state-of-the-art methodologies, and provide actionable, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Quest for Selective Opioid Receptor Ligands
The opioid receptor system, comprising primarily the mu (μ), delta (δ), and kappa (κ) receptors, is a critical target for analgesics.[1] These G-protein coupled receptors (GPCRs) mediate the effects of both endogenous opioid peptides and exogenous drugs.[2][3] The development of novel ligands with high affinity and selectivity for a specific receptor subtype is a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing adverse effects.
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold has emerged as a promising chemical template. Research into derivatives of this structure has identified compounds with potent and selective activity at the mu-opioid receptor (MOR).[4] For instance, specific analogues have demonstrated subnanomolar binding affinities and potent antagonist activity, highlighting the therapeutic potential of this chemical class.[4] This guide uses this scaffold as a case study to illustrate the rigorous process of validating such binding characteristics.
Part 1: Foundational Principles of Opioid Receptor Interaction
Understanding the interaction between a ligand and its receptor is paramount. The primary measure of this interaction is the binding affinity , quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. In drug discovery, competitive binding assays are frequently employed, where a test compound's ability to displace a known radiolabeled ligand is measured to determine its Ki.
Opioid receptors, upon activation by an agonist, trigger intracellular signaling cascades. The principal pathway for the mu-opioid receptor involves coupling to inhibitory Gi/Go proteins.[2] This activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels, ultimately leading to a decrease in neuronal excitability and the desired analgesic effect.[2]
Caption: Simplified Mu-Opioid Receptor (MOR) G-protein signaling pathway.
Part 2: Methodological Comparison for Affinity Determination
Choosing the correct experimental approach is critical for generating reliable binding data. Here, we compare the gold-standard radioligand binding assay with a powerful, label-free alternative.
Method A: Radioligand Competition Binding Assay
This technique remains the benchmark for determining binding affinity due to its high sensitivity and robustness. The principle involves a competition between the unlabeled test compound (e.g., a this compound derivative) and a radiolabeled ligand with known affinity for the target receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), one can calculate the inhibition constant (Ki).
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cell lines like CHO or HEK293 stably expressing the human mu-opioid receptor (hMOR) are preferred.[2] This ensures a high density of the target receptor and minimizes interference from other receptor types present in native tissue.
-
Radioligand: For the mu-opioid receptor, [³H]-DAMGO is a highly selective and widely used agonist radioligand.[2][5] Its well-characterized binding properties provide a solid foundation for competitive assays.
-
Non-Specific Binding Control: To ensure that the measured binding is specific to the opioid receptor, a high concentration of a potent, non-labeled antagonist like Naloxone is used to saturate all specific binding sites.[3][6] Any remaining radioligand binding is considered non-specific and is subtracted from the total binding.
Caption: Standard workflow for a radioligand competition binding assay.
Method B: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7] This method immobilizes one binding partner (e.g., the purified GPCR) onto a sensor chip and flows the other partner (the analyte or test compound) over the surface.[8] Binding events cause a change in the refractive index at the sensor surface, which is detected and measured in Resonance Units (RU).
Advantages Over Radioligand Assays:
-
Label-Free: Eliminates the need for radiolabeling, which can sometimes alter the ligand's binding properties and involves safety and disposal considerations.[7]
-
Kinetic Data: Provides both the on-rate (kₐ) and off-rate (kₔ) of the interaction, offering deeper mechanistic insight beyond simple affinity.
-
Lower Sample Consumption: Can be performed with relatively small amounts of purified protein.[8]
Challenges and Considerations:
-
Receptor Integrity: GPCRs are membrane proteins and require solubilization in detergents and stabilization to maintain their native conformation, which can be a significant technical hurdle.[9]
-
Immobilization Strategy: The receptor must be immobilized on the sensor chip without compromising the binding site's accessibility.
Part 3: Experimental Protocol - Radioligand Competition Assay
This protocol provides a self-validating system for determining the Ki of a test compound at the human mu-opioid receptor.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Non-specific Control: Naloxone hydrochloride.[10]
-
Test Compound: this compound derivative.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration System: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in assay buffer to achieve final assay concentrations ranging from 10 pM to 100 µM.
-
Prepare a 10 mM stock solution of Naloxone in assay buffer.
-
Dilute the [³H]-DAMGO stock in assay buffer to a working concentration of 2.5 nM (for a final assay concentration of 0.5 nM, near its Kd).[2]
-
Thaw the hMOR cell membranes on ice and dilute in assay buffer to a concentration of 50-100 µg protein/mL.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB): 50 µL assay buffer + 50 µL [³H]-DAMGO working solution + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of 100 µM Naloxone (for 10 µM final concentration) + 50 µL [³H]-DAMGO working solution + 100 µL membrane suspension.
-
Test Compound: 50 µL of each test compound dilution + 50 µL [³H]-DAMGO working solution + 100 µL membrane suspension.
-
Note: All conditions should be run in triplicate.
-
-
Incubation:
-
Seal the plate and incubate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Punch the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity (disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding (SB): SB = TB (DPM) - NSB (DPM).
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate % Inhibition = 100 * (1 - [(DPMcompound - DPMNSB) / (DPMTB - DPMNSB)]).
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve).
-
Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Part 4: Comparative Data Analysis
To contextualize the performance of a novel compound, its binding affinity must be compared against established reference ligands. The table below presents literature-derived data for a potent octahydro-1H-pyrido[1,2-a]pyrazine derivative alongside well-known opioid receptor modulators.[4]
| Compound | Type | Mu (Ki, nM) | Delta (Ki, nM) | Kappa (Ki, nM) | Mu/Delta Selectivity | Mu/Kappa Selectivity |
| Pyrido[1,2-a]pyrazine Derivative (Cmpd 36) [4] | Antagonist | 0.47 | 130 | 38 | ~277x | ~81x |
| DAMGO [5] | Agonist | ~1-2 | >1000 | >1000 | >500x | >500x |
| Naloxone [11] | Antagonist | ~1-4 | ~100 | ~16 | ~25-100x | ~4-16x |
| Buprenorphine [12] | Partial Agonist | ~0.2-1 | ~3-5 | ~1-2 | ~15x | ~5x |
Interpretation:
-
High Affinity: The pyrido[1,2-a]pyrazine derivative demonstrates subnanomolar affinity for the mu-opioid receptor (Ki = 0.47 nM), which is comparable to or greater than the high-affinity standards Naloxone and Buprenorphine.[4]
-
Selectivity: The compound shows excellent selectivity for the mu receptor over the delta (~277-fold) and kappa (~81-fold) receptors.[4] This high selectivity is a desirable trait, as off-target binding to delta or kappa receptors can lead to different physiological effects and potential side effects.
-
Functional Implication: The source literature identifies this compound class as potent MOR antagonists.[4] This contrasts with the agonist DAMGO and the partial agonist Buprenorphine, showcasing the versatility of opioid receptor ligands.
Conclusion
The validation of binding affinity is a foundational step in drug discovery. The this compound scaffold represents a promising class of high-affinity, selective mu-opioid receptor antagonists. By employing rigorous and well-controlled methodologies like the radioligand competition binding assay, researchers can generate trustworthy and reproducible data. Comparing these results against established benchmarks like DAMGO and Naloxone provides the necessary context to evaluate a compound's potential. Furthermore, exploring alternative technologies such as Surface Plasmon Resonance can offer deeper insights into the kinetics of the ligand-receptor interaction, further enriching the pharmacological profile of novel drug candidates.
References
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Le Bourdonnec, B., et al. (2007). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 50(1), 1-13. [Link]
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Pasternak, G. W. (2010). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 610, 259-266. [Link]
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ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF. [Link]
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Al-Husseini, A. M., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 15(29), 11099-11105. [Link]
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Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 8(1-4), 217-231. [Link]
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Grim, T. W., et al. (2016). MS Binding Assays – An Alternative to Radioligand Binding. Methods in Molecular Biology, 1484, 159-173. [Link]
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Shukla, A. K. (2013). Surface plasmon resonance applied to G protein-coupled receptors. FEBS Letters, 587(19), 3149-3156. [Link]
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Wikipedia. (n.d.). Naloxone. [Link]
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Celtarys Research. (n.d.). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]
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De Vrieze, E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Forensic Toxicology, 36(2), 441-451. [Link]
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National Institute on Drug Abuse. (2022). Naloxone DrugFacts. [Link]
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Congreve, M., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 429-433. [Link]
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G. C. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 7, 60. [Link]
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Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S151. [Link]
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Minami, M., et al. (1995). DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu- and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors. FEBS Letters, 364(1), 23-26. [Link]
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GtoPdb and ChEMBL. (n.d.). DAMGO [Ligand Id: 1647] activity data. [Link]
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Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e33994. [Link]
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ResearchGate. (n.d.). Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. [Link]
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PharmaFeatures. (n.d.). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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Harding, P. J., et al. (2005). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 44(14), 5487-5494. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
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National Center for Biotechnology Information. (n.d.). Naloxone. In StatPearls. [Link]
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Berteina-Raboin, S., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(23), 5693. [Link]
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Nishi, T., et al. (2022). Activation mechanism of the μ-opioid receptor by an allosteric modulator. Proceedings of the National Academy of Sciences, 119(16), e2117533119. [Link]
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Jain, A. K., et al. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 196-205. [Link]
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Stevens, C. W. (2004). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain Research, 1020(1-2), 101-107. [Link]
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Freeman, K. B., et al. (2021). In Vitro Effects of Ligand Bias on Primate Mu Opioid Receptor Downstream Signaling. International Journal of Molecular Sciences, 22(19), 10321. [Link]
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A Comparative Guide to the Synthetic Validation of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a proposed synthetic route to 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, a saturated heterocyclic scaffold with potential applications in medicinal chemistry. Due to the limited availability of direct synthetic procedures for this specific molecule in peer-reviewed literature, this document outlines a plausible and robust synthetic pathway, drawing upon established methodologies for the synthesis of the parent octahydropyrido[1,2-a]pyrazine core and related structures. Furthermore, a comparative analysis with a viable alternative route is presented to offer a broader perspective on synthetic strategy.
The core of our proposed synthesis hinges on a well-precedented strategy: the construction of a lactam intermediate followed by stereoselective alkylation and subsequent reduction. This approach offers a high degree of control over the introduction of the desired methyl group at the C3 position.
Proposed Primary Synthetic Route: A Stepwise Approach
The primary proposed route commences with the synthesis of the key diamine precursor, 2-(2-aminoethyl)piperidine, followed by cyclization to the lactam, methylation, and final reduction.
Step 1: Synthesis of 2-(2-aminoethyl)piperidine
The synthesis of the crucial starting material, 2-(2-aminoethyl)piperidine, can be achieved through multiple pathways. A common and effective method involves the reduction of 2-(2-nitrovinyl)pyridine, followed by hydrogenation of the pyridine ring.
Step 2: Cyclization to Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
The synthesized diamine is then cyclized to form the lactam intermediate, octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one. This can be accomplished through a condensation reaction with an appropriate C2-synthon, such as chloroacetyl chloride, followed by intramolecular cyclization.
Step 3: α-Methylation of the Lactam
The introduction of the methyl group at the C3 position is a critical step. This is achieved via an α-alkylation of the lactam.[1][2] The lactam is first deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. Subsequent treatment with an electrophilic methyl source, like methyl iodide, furnishes the desired 3-methyloctahydropyrido[1,2-a]pyrazin-3(4H)-one. The use of a strong base is crucial to ensure complete enolate formation and prevent side reactions.
Step 4: Reduction of the Lactam
The final step involves the reduction of the amide functionality in the methylated lactam to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LAH) or borane, is typically employed for this transformation to yield the target molecule, this compound.
Caption: Proposed primary synthetic route to this compound.
Alternative Synthetic Route: A Convergent Approach
An alternative strategy involves a more convergent approach, starting with a pre-functionalized piperidine derivative.
Step 1: Synthesis of 2-Piperidinepropanenitrile
This route begins with the synthesis of 2-piperidinepropanenitrile, which can be prepared from 2-chloromethylpiperidine and sodium cyanide.
Step 2: Reduction to 3-(Piperidin-2-yl)propan-1-amine
The nitrile is then reduced to the corresponding primary amine, 3-(piperidin-2-yl)propan-1-amine, using a suitable reducing agent like LAH.
Step 3: Cyclization with a Formylating Agent
The resulting diamine can then be cyclized with a one-carbon electrophile, such as formaldehyde or formic acid, to directly form the this compound. This step combines the cyclization and methylation into a single transformation.
Caption: Alternative synthetic route to this compound.
Comparison of Synthetic Routes
| Feature | Primary Synthetic Route | Alternative Synthetic Route |
| Number of Steps | 4 | 3 |
| Key Intermediate | Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | 3-(Piperidin-2-yl)propan-1-amine |
| Control of Stereochemistry | Potentially higher at the C3 position | May lead to a mixture of diastereomers |
| Reagent Toxicity/Hazards | Involves LAH and LDA (highly reactive) | Involves NaCN (highly toxic) and LAH |
| Scalability | Generally scalable with appropriate safety measures | May be limited by the use of NaCN on a large scale |
| Purification Challenges | Intermediates are relatively stable and purifiable | The diamine intermediate may be more challenging to handle |
Experimental Protocols
Protocol for α-Methylation of Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one (Primary Route, Step 3)
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Formation of LDA: The solution is cooled to -78 °C, and n-butyllithium (1.05 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.
-
Enolate Formation: A solution of octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1 hour to ensure complete enolate formation.
-
Alkylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-methyloctahydropyrido[1,2-a]pyrazin-3(4H)-one.
Protocol for Reductive Cyclization (Alternative Route, Step 3)
-
Reaction Setup: A solution of 3-(piperidin-2-yl)propan-1-amine (1.0 eq) in methanol is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: An aqueous solution of formaldehyde (37%, 1.2 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.
Validation and Characterization
The successful synthesis of this compound would be confirmed through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the connectivity and chemical environment of all atoms in the molecule. The presence of a new methyl signal and the disappearance of the lactam carbonyl signal (in the primary route) would be key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction, for example, by observing the disappearance of the amide C=O stretch during the reduction step.
-
Purity Analysis: The purity of the final compound would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
This guide has outlined a detailed and plausible synthetic route for the preparation of this compound. The primary route, involving the α-methylation of a lactam intermediate, offers a high degree of control and is based on well-established chemical transformations. The alternative route provides a more convergent and potentially shorter synthesis, though it may present challenges in terms of reagent toxicity and stereocontrol. The provided experimental protocols and validation strategies offer a solid framework for any researcher or drug development professional seeking to synthesize and validate this promising heterocyclic scaffold.
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. [Link]
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Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central, e202100735. [Link]
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Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. (2022). PubMed Central. [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. (2022). MDPI. [Link]
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A chemiluminescent probe with a Cypridina luciferin analog, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, specific and sensitive for O2- production in phagocytizing macrophages. (1986). PubMed. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
As the landscape of pharmaceutical research and development continues to evolve, so too does the need for exacting safety protocols in the handling of novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, a compound with a unique bicyclic amine structure. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is grounded in a thorough analysis of structurally related pyrazine and bicyclic amine compounds, ensuring a robust and scientifically-sound approach to laboratory safety.
Hazard Profile: An Evidence-Based Assessment
Key Anticipated Hazards:
-
Flammability: Many pyrazine derivatives are flammable liquids or solids.[1][2] It is prudent to treat this compound as a flammable substance, keeping it away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Acute Oral Toxicity: The structural relative, 2-Methylpyrazine, is harmful if swallowed. Therefore, ingestion of this compound should be considered a significant risk.
-
Skin and Eye Irritation: Related pyrazine compounds are known to cause skin and eye irritation.[3][4] Direct contact with the skin or eyes should be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigating the risks outlined above. The following table summarizes the recommended PPE for handling this compound, with the understanding that a site-specific risk assessment should always be conducted.[5]
| Protection Type | Recommended PPE | Rationale and Expert Insight |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[5] A full-face shield should be worn over safety glasses when there is a splash hazard.[5][6][7] | Protects against accidental splashes and airborne particles. A face shield offers a broader area of protection, which is critical when handling larger volumes or during procedures with a higher risk of splashing.[6] |
| Skin and Body Protection | Flame-retardant lab coat. Long pants and closed-toe shoes are mandatory.[5] For larger quantities or splash risks, chemical-resistant coveralls may be necessary.[8] | A flame-retardant lab coat provides a crucial layer of protection against the flammability hazard. Standard lab coats may not be sufficient. Full coverage of the legs and feet minimizes the risk of accidental skin contact. |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[6] Double gloving may be appropriate for higher-risk procedures.[5] | Nitrile gloves offer good protection against a range of chemicals for short-term use.[7] However, for more sustained contact, the superior chemical resistance of neoprene or butyl rubber is necessary to prevent permeation. Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7][8] | Engineering controls like fume hoods are the primary means of preventing inhalation exposure. Respirators should be considered a secondary line of defense and require a formal respiratory protection program, including fit testing and training.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous and well-rehearsed plan for handling and disposal is essential for minimizing risk and ensuring a safe laboratory environment.
Pre-Operational Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Thoroughly inspect each item for damage or contamination.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Procedure: Mentally walk through the entire handling and disposal process before beginning.
Step-by-Step Handling Protocol
-
Donning PPE: Don PPE in the following order: lab coat, long pants, closed-toe shoes, safety glasses (or goggles), and finally, gloves. If a respirator is required, it should be donned and fit-checked before handling the chemical.
-
Chemical Handling:
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove gloves, turning them inside out to avoid contaminating your skin.
-
Remove other PPE in a manner that prevents cross-contamination.
-
Disposal Plan
-
Contaminated PPE:
-
Disposable gloves and other lightly contaminated disposable items should be placed in a designated hazardous waste container.
-
Heavily contaminated lab coats or other reusable PPE may need to be professionally decontaminated or disposed of as hazardous waste.
-
-
Chemical Waste:
-
All waste containing this compound must be collected in a clearly labeled, sealed, and compatible waste container.
-
Follow all institutional and local regulations for the disposal of flammable and potentially toxic chemical waste. Do not pour chemical waste down the drain.
-
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Commitment to Safety
The responsible handling of this compound, as with any chemical, is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Envirofluid. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet for Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. synerzine.com [synerzine.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

